molecular formula C13H16O2 B1589243 4-(4-Methoxyphenyl)cyclohexanone CAS No. 5309-16-0

4-(4-Methoxyphenyl)cyclohexanone

Cat. No.: B1589243
CAS No.: 5309-16-0
M. Wt: 204.26 g/mol
InChI Key: ZMMQLFXRGHSTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)cyclohexanone is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h4-5,8-10H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMQLFXRGHSTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450451
Record name 4-(4-methoxyphenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-16-0
Record name 4-(4-Methoxyphenyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5309-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methoxyphenyl)cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-methoxyphenyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenyl)cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.772
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Methoxyphenyl)cyclohexanone CAS number 5309-16-0 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone (CAS: 5309-16-0)

Foreword: The Strategic Value of a Bifunctional Building Block

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by its structural motifs and the reactive handles it presents. This compound is a compound of significant interest, embodying a unique convergence of two key pharmacophores: the cyclohexanone ring, a prevalent scaffold in natural products and pharmaceuticals, and the 4-methoxyphenyl (p-anisyl) group, a common modulator of biological activity and metabolic stability.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data. It aims to deliver field-proven insights into its synthesis, characterization, and potential applications, grounded in authoritative references. The methodologies described are designed to be self-validating, providing researchers with the causal understanding needed to adapt and innovate.

Compound Identification and Molecular Profile

This compound is a disubstituted cyclohexanone derivative. The molecule's architecture, featuring a ketone functionality and an ether-linked aromatic ring, makes it a versatile precursor for more complex molecular targets.

Key Identifiers
PropertyValueReference
CAS Number 5309-16-0[1][2][3][4]
Molecular Formula C₁₃H₁₆O₂[2][3][5]
Molecular Weight 204.26 g/mol [2][3][6]
IUPAC Name 4-(4-methoxyphenyl)cyclohexan-1-one[1][2]
Common Synonyms 4-p-anisylcyclohexanone
Purity (Typical) ≥97%[3]
Molecular Structure

The structure combines a saturated six-membered carbocyclic ring with a ketone group and a para-substituted aromatic ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Workup & Quenching cluster_purification Purification cluster_product Final Product start 4-(4-methoxyphenyl)cyclohexan-1-ol reagents Oxidizing Agent (e.g., PCC, NaOCl/TEMPO) Solvent (e.g., DCM) start->reagents reaction Stir at controlled temperature (e.g., 0°C to RT) reagents->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer (H₂O, Brine) extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica, Hexane/EtOAc gradient) concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of the target compound via oxidation.

Step-by-Step Experimental Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always adhering to rigorous safety standards.

  • Reaction Setup: To a solution of 4-(4-methoxyphenyl)cyclohexan-1-ol (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask equipped with a magnetic stirrer, add the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the oxidant byproducts, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Analytical Characterization Profile

Structural elucidation and purity confirmation are paramount. The following data represent the expected analytical profile for this compound.

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Two doublets in the δ 6.8-7.2 ppm range, characteristic of a para-substituted benzene ring. - Methoxy Protons: A singlet around δ 3.8 ppm (3H). - Cyclohexane Protons: A series of multiplets in the δ 1.8-3.0 ppm range. The proton at the C4 position (methine) will be deshielded.
¹³C NMR - Carbonyl Carbon: A peak in the δ 208-212 ppm region. - Aromatic Carbons: Peaks between δ 114-160 ppm, with the ether-linked carbon being the most downfield. - Methoxy Carbon: A peak around δ 55 ppm. - Aliphatic Carbons: Peaks in the δ 25-50 ppm range.
IR (Infrared) - C=O Stretch (Ketone): A strong, sharp absorption band around 1710-1715 cm⁻¹. [7][8]- C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). - Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. - sp³ C-H Stretch: Absorptions just below 3000 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z = 204. - Key Fragments: Expect fragmentation patterns involving loss of the methoxy group (-OCH₃), cleavage of the cyclohexanone ring, and formation of a stable methoxyphenyl cation. [5][9]

Applications in Research and Drug Development

The true utility of this compound lies in its potential as a versatile intermediate. Its bifunctional nature allows for selective modification at either the ketone or the aromatic ring.

  • Core Scaffold for Bioactive Molecules: The cyclohexanone ring is a privileged scaffold. Modifications such as reductive amination, Wittig reactions, or aldol condensations at the ketone can generate diverse libraries of compounds for screening in drug discovery programs. [10]2. Intermediate for Agrochemicals: Similar structures, such as 4-methoxycyclohexanone, are vital intermediates in the synthesis of modern pesticides like spirotetramat. [11][12]This highlights the potential of the title compound in developing novel agrochemicals.

  • Precursor for Materials Science: The rigid cyclohexyl core linked to an aromatic system is a structural motif found in liquid crystal materials. [11]Further functionalization could lead to novel materials with specific optical or electronic properties.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science center_node This compound pharma1 Reductive Amination -> Novel Amines center_node->pharma1 pharma2 Wittig Reaction -> Alkenes for further functionalization center_node->pharma2 pharma3 Aldol Condensation -> α,β-Unsaturated Ketones center_node->pharma3 agro1 Spiro-cyclization -> Pesticide Analogs center_node->agro1 mat1 Polymerization -> Specialty Polymers center_node->mat1 mat2 Functionalization -> Liquid Crystal Precursors center_node->mat2

Caption: Potential synthetic applications stemming from the core molecule.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The following information is derived from available Safety Data Sheets (SDS). [1]

GHS Hazard Classification
PictogramGHS CodeHazard StatementReference
ngcontent-ng-c3402157373="" class="ng-star-inserted">
GHS07H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [1] - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). [1] - Skin and Body Protection: Wear a lab coat. Remove and wash contaminated clothing before reuse.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]

Emergency Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. [1]- If on Skin: Wash with plenty of water and soap. If irritation occurs, seek medical attention. [1]- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. [1]- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [1]

Storage
  • Store in a cool, dry, well-ventilated place.

  • Keep the container tightly closed. [1]- Store locked up. [1]

References

  • PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • ALFA CHEMICAL. (n.d.). Good Price CAS 5309-16-0 | this compound for Sale.
  • Mol-Instincts. (n.d.). This compound.
  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives....
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
  • PubChem. (n.d.). 2,6-Bis(4-methoxybenzylidene)cyclohexanone. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C13H16O2).
  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • SpectraBase. (n.d.). (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone.
  • 960 Chemical Network. (n.d.). Cas no 7355-84-2 (4-(3-Methoxyphenyl)-3-hexanone).
  • DEA.gov. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Versatility of 4,4-Dimethylcyclohexanone: Applications and Synthesis.
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • The Analytical Scientist. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum.
  • mzCloud. (n.d.). 4 Methoxyacetophenone.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Characterization of 4-(p-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(p-Methoxyphenyl)cyclohexanone is a valuable substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structural features—a cyclohexanone ring providing a conformational scaffold and a methoxyphenyl group influencing electronic properties and potential biological interactions—make its precise characterization essential for quality control, reaction monitoring, and regulatory compliance in drug development and chemical research. This guide provides a comprehensive overview of the essential analytical techniques employed to confirm the identity, purity, and structure of 4-(p-Methoxyphenyl)cyclohexanone, grounded in established scientific principles and methodologies.

Introduction and Physicochemical Properties

4-(p-Methoxyphenyl)cyclohexanone, with the chemical formula C₁₃H₁₆O₂, is an organic compound featuring a cyclohexanone core substituted at the 4-position with a 4-methoxyphenyl (anisyl) group.[2] This structure is a common motif in medicinal chemistry, and understanding its fundamental properties is the first step in its characterization.

Table 1: Physicochemical Properties of 4-(p-Methoxyphenyl)cyclohexanone

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.26 g/mol [2][3]
Appearance Typically a solid at room temperatureGeneral Knowledge
Boiling Point ~358.1 °C (Predicted)[4]
Density ~1.121 g/cm³ (Predicted)[4]
CAS Number 5309-16-0[2]

Synthesis and Purification Overview

The synthesis of 4-(p-Methoxyphenyl)cyclohexanone is a critical precursor to its characterization. A common and effective method involves the oxidation of the corresponding alcohol, 4-(p-Methoxyphenyl)cyclohexanol. This precursor is typically generated through the catalytic hydrogenation of 4-(p-Methoxyphenyl)phenol.[1]

The oxidation step is crucial for yielding the target ketone. While various oxidizing agents can be employed, modern, greener approaches often utilize oxygen-containing gases in the presence of a catalytic system to ensure high yield and minimize toxic byproducts.[1]

SynthesisWorkflow Reactant 4-(p-Methoxyphenyl)phenol Intermediate 4-(p-Methoxyphenyl)cyclohexanol Reactant->Intermediate Catalytic Hydrogenation Product 4-(p-Methoxyphenyl)cyclohexanone Intermediate->Product Oxidation (e.g., with O₂/Catalyst)

Caption: General synthesis workflow for 4-(p-Methoxyphenyl)cyclohexanone.

Post-synthesis, purification is paramount. Recrystallization from a suitable solvent system, such as ether and a nonpolar solvent like hexanes, is a standard method to obtain the compound in high purity, which is a prerequisite for accurate analytical characterization.[5]

Core Analytical Characterization Workflow

A multi-technique approach is required for the unambiguous characterization of 4-(p-Methoxyphenyl)cyclohexanone. Each technique provides a unique piece of structural information, and together, they form a self-validating system.

CharacterizationWorkflow cluster_sample Purified Sample cluster_techniques Analytical Techniques cluster_validation Confirmation Sample 4-(p-Methoxyphenyl)cyclohexanone NMR NMR Spectroscopy ¹H NMR ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Molecular Weight Fragmentation Sample->MS IR FTIR Spectroscopy Functional Groups Sample->IR Validation {Structural Confirmation | {Identity | Purity | Structure}} NMR->Validation MS->Validation IR->Validation

Caption: Integrated workflow for the analytical characterization of the target compound.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for NMR Sample Preparation and Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Employ a standard single-pulse sequence. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[6]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. A higher number of scans (1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy (-OCH₃) protons, and the aliphatic protons of the cyclohexanone ring. The aromatic region will likely show two doublets, characteristic of a 1,4-disubstituted benzene ring. The methoxy group will appear as a sharp singlet around 3.8 ppm. The cyclohexanone protons will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show unique signals for each carbon atom in a different chemical environment. Key signals include the carbonyl carbon (C=O) of the cyclohexanone ring (typically δ > 200 ppm), the aromatic carbons, the methoxy carbon (around 55 ppm), and the aliphatic carbons of the cyclohexyl ring.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Cyclohexanones

Carbon EnvironmentTypical Chemical Shift (δ, ppm)Reference
Carbonyl (C=O)208 - 212[7]
Quaternary Aromatic (C-O)158 - 160[8]
Aromatic (CH)114 - 130[8]
Methoxy (-OCH₃)~55.1[8]
Cyclohexyl (CH)25 - 50[7]
Cyclohexyl (CH₂)25 - 50[7]

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data from similar structures is used for prediction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[9]

Protocol for ATR-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No extensive sample preparation is needed.[9]

  • Data Acquisition: Ensure firm and even contact between the sample and the ATR crystal. Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Expected Spectral Data: The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

Table 3: Key FTIR Absorption Bands for 4-(p-Methoxyphenyl)cyclohexanone

Functional GroupExpected Wavenumber (cm⁻¹)Vibration TypeReference
C=O (Ketone)1700 - 1720Strong, Sharp Stretch[10][11]
C-H (Aromatic)3000 - 3100StretchGeneral
C-H (Aliphatic)2850 - 3000Stretch[12]
C=C (Aromatic)1580 - 1610Stretch[13]
C-O (Aryl Ether)1230 - 1270 (asymmetric)Strong StretchGeneral
C-O (Aryl Ether)1020 - 1050 (symmetric)StretchGeneral

The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch, confirming the presence of the cyclohexanone moiety.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: The sample can be introduced via various methods, including Direct Infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method that generates a molecular ion and a series of characteristic fragment ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Spectral Data:

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 204.26) should be observed.

  • Fragmentation Pattern: The molecule will fragment in a predictable manner. Key fragments for similar structures often arise from the loss of small, stable molecules or radicals. For instance, fragmentation of the related compound 2-(4-Methoxybenzylidene)cyclohexanone shows significant ions at m/z 135 (4-methoxybenzylidyne cation) and m/z 121 (4-methoxyphenyl cation), which are indicative of the methoxyphenyl moiety.[14]

Safety and Handling

As a laboratory chemical, 4-(p-Methoxyphenyl)cyclohexanone requires careful handling. While specific data for this exact compound is limited, related cyclohexanones are classified with potential hazards.[15][16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[15][17]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin and eyes.[17]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

The comprehensive characterization of 4-(p-Methoxyphenyl)cyclohexanone is achieved through the synergistic application of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. This orthogonal approach ensures the unambiguous confirmation of the compound's chemical structure, identity, and purity. The protocols and expected data outlined in this guide serve as a robust framework for researchers and scientists in the fields of chemical synthesis and drug development, ensuring the quality and integrity of this important chemical intermediate.

References

  • Apollo Scientific. (2022, September 16). 4-Methoxycyclohexanone Safety Data Sheet.
  • Sigma-Aldrich. (2017, September 27). Safety Data Sheet.
  • PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • Sigma-Aldrich. (2024, January 26). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from The Royal Society of Chemistry website.
  • Quick Company. (2020, August 21). A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • ChemicalBook. (n.d.). 4-(4-Methoxyphenoxy)cyclohexanone CAS#: 250234-92-5.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.
  • ChemicalBook. (n.d.). 4-(4-methoxyphenyl)cyclohexanone | 5309-16-0.
  • Google Patents. (2021, May 11). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • DOMO Caproleuna GmbH. (2022, December 20). SAFETY DATA SHEET for CYCLOHEXANONE.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • BenchChem. (2025). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone.
  • Google Patents. (2015, December 16). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • BenchChem. (2025, December). Validating the Structure of 2-(4-Methoxybenzylidene)cyclohexanone: A Comparative Guide to Mass Spectrometry.
  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra. Retrieved from The Royal Society of Chemistry website.
  • PubChem. (n.d.). 4-Hydroxy-4-(2-methoxy-phenyl)-cyclohexanone.
  • National Institutes of Health. (n.d.). 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one.
  • Chemsrc. (2025, August 25). 4-Methoxycyclohexanone | CAS#:13482-23-0.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB.
  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)pentan-1-one.
  • De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • SpectraBase. (n.d.). Cyclohexanone, 2-[[(4-methoxyphenyl)methylamino]methyl]- - Optional[13C NMR] - Chemical Shifts.
  • U.S. Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
  • Sigma-Aldrich. (n.d.). 1-(4-METHOXYPHENYL)-1-CYCLOHEXENE AldrichCPR.
  • National Institute of Standards and Technology. (n.d.). 2-Butanone, 4-(4-methoxyphenyl)- - NIST WebBook.
  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of 4-(4-Ethoxyphenyl)-2-methyl-1-butene.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone - NIST WebBook.
  • ResearchGate. (2025, August 6). Combined ATR-FTIR and DFT study of cyclohexanone adsorption on hydrated TiO2 anatase surfaces.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanone, 4-methyl- - NIST WebBook.

Sources

An In-depth Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)cyclohexanone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, and safe handling protocols, grounding all information in established scientific principles and authoritative data.

Core Molecular Attributes

This compound is a disubstituted cyclohexanone derivative featuring a methoxyphenyl group at the fourth position. This structure is a common scaffold in medicinal chemistry, offering a versatile platform for synthesizing more complex molecules.

Chemical Identity and Formula

The fundamental identity of any chemical compound begins with its structure and elemental composition. The methoxy group (-OCH₃) on the phenyl ring and the ketone group (C=O) on the cyclohexyl ring are the key functional groups that dictate its chemical behavior.

  • Molecular Formula: C₁₃H₁₆O₂[1][2][3][4]

  • Molecular Weight: 204.26 g/mol [1][3]

  • Exact Mass: 204.11503 g/mol [2][4]

  • CAS Number: 5309-16-0[1]

  • IUPAC Name: 4-(4-methoxyphenyl)cyclohexan-1-one[2]

Physicochemical Properties

The physical properties of the compound are critical for its handling, purification, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆O₂[1][2][3][4]
Molecular Weight 204.26 g/mol [1][3]
CAS Number 5309-16-0[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Immiscible in water[5]
XlogP (Predicted) 2.1[2]

Note: Experimental data for melting point, boiling point, and density are not consistently available in public databases, suggesting that researchers should determine these values empirically for their specific sample.

Synthesis Pathway: A Logical Approach

The synthesis of this compound can be approached through various established organic chemistry reactions. A common and reliable method involves the Friedel-Crafts acylation of anisole followed by a series of reduction and oxidation steps. This pathway is chosen for its high yields and the commercial availability of starting materials.

Below is a detailed, self-validating protocol. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.

Proposed Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Cyclization Anisole Anisole Acylation_Product 4-(4-Methoxyphenyl)-4-oxobutanoic acid Anisole->Acylation_Product SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation_Product AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation_Product Catalyst Reduction_Product 4-(4-Methoxyphenyl)butanoic acid Acylation_Product->Reduction_Product Cyclization_Product This compound Reduction_Product->Cyclization_Product ZnHg Zn(Hg) ZnHg->Reduction_Product HCl Conc. HCl HCl->Reduction_Product PPA Polyphosphoric Acid (PPA) PPA->Cyclization_Product Dehydrating Agent

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials: Anisole, Succinic Anhydride, Aluminum Chloride (anhydrous), Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid, Polyphosphoric Acid (PPA), Dichloromethane (DCM), Diethyl Ether, Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of anisole (1.1 eq) in anhydrous DCM, add succinic anhydride (1.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5°C. Causality: AlCl₃ acts as a Lewis acid to activate the succinic anhydride, generating an acylium ion electrophile which then attacks the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy group.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Step 2: Clemmensen Reduction

  • Prepare zinc amalgam (Zn(Hg)) by adding zinc dust to a solution of mercuric chloride.

  • Add the 4-(4-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) and concentrated HCl to the activated zinc amalgam.

  • Heat the mixture to reflux for 8 hours. Causality: The Clemmensen reduction specifically reduces the ketone to a methylene group under acidic conditions without affecting the carboxylic acid or the aromatic ring.

  • Cool the reaction, extract with diethyl ether, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 4-(4-methoxyphenyl)butanoic acid.

Step 3: Intramolecular Cyclization (Friedel-Crafts)

  • Add the 4-(4-methoxyphenyl)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) at 80°C.

  • Stir the mixture vigorously for 1-2 hours until the reaction is complete (monitored by TLC). Causality: PPA acts as both a catalyst and a dehydrating agent, promoting an intramolecular Friedel-Crafts acylation. The carboxylic acid is activated, and the resulting acylium ion attacks the aromatic ring to form the six-membered cyclohexanone ring.

  • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

Structural Validation and Characterization

A self-validating analytical workflow is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques that provide orthogonal data points, leaving no ambiguity in the final structure.

Spectroscopic Data Logic

G cluster_methods Spectroscopic Analysis cluster_validation Structural Confirmation Compound 4-(4-Methoxyphenyl) cyclohexanone C₁₃H₁₆O₂ NMR NMR Spectroscopy ¹H NMR: Proton Environment ¹³C NMR: Carbon Skeleton Compound->NMR IR IR Spectroscopy C=O Stretch C-O Stretch Aromatic C-H Compound->IR MS Mass Spectrometry Molecular Ion Peak (m/z) Fragmentation Pattern Compound->MS Validation Identity & Purity Confirmed NMR->Validation IR->Validation MS->Validation

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative that holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural scaffold, featuring a methoxy-substituted phenyl group attached to a cyclohexanone ring, provides a versatile platform for the synthesis of a wide array of biologically active molecules. The presence of the ketone functionality and the aromatic ring allows for diverse chemical modifications, making it a valuable intermediate in the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, spectral characterization, and its emerging applications in the field of drug discovery.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance White solid
Melting Point 74 °C
Boiling Point (Predicted) 335.7±42.0 °C at 760 mmHg
Density (Predicted) 1.068±0.06 g/cm³
Solubility Information on the specific solubility of this compound is not extensively documented in readily available literature. However, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is predicted to be low due to the hydrophobic nature of the cyclohexyl and phenyl rings.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 4-(4-methoxyphenyl)cyclohexanol. This precursor can be synthesized through the catalytic hydrogenation of 4-(4-methoxyphenyl)phenol.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-(4-Methoxyphenyl)phenol Step1 Catalytic Hydrogenation (e.g., H₂/Pd-C) Start->Step1 Intermediate 4-(4-Methoxyphenyl)cyclohexanol Step1->Intermediate Step2 Oxidation (e.g., PCC, Swern Oxidation) Intermediate->Step2 End This compound Step2->End

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Oxidation of 4-(4-methoxyphenyl)cyclohexanol

This protocol outlines a general procedure for the oxidation of 4-(4-methoxyphenyl)cyclohexanol to this compound using Pyridinium chlorochromate (PCC), a common oxidizing agent for converting secondary alcohols to ketones.

Materials:

  • 4-(4-methoxyphenyl)cyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-methoxyphenyl)cyclohexanol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclohexyl protons.

Predicted Chemical Shifts (δ) and Multiplicities:

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

  • Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm) corresponding to the methylene and methine protons of the cyclohexanone ring. The protons alpha to the carbonyl group are expected to be the most downfield of the cyclohexyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shifts (δ):

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm.

  • Aromatic Carbons: Signals in the range of δ 114-159 ppm. The carbon attached to the methoxy group will be the most downfield in this region.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Characteristic Absorption Bands (cm⁻¹):

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1705-1725 cm⁻¹. This is a key diagnostic peak for the cyclohexanone moiety.

  • C-O Stretch (Aryl Ether): A strong absorption band around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).

  • C-H Stretch (Aromatic): Absorption bands typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands typically below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Overtone and combination bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (204.26).

  • Key Fragments: Fragmentation may occur via cleavage of the cyclohexanone ring and loss of small neutral molecules like CO. A prominent fragment corresponding to the 4-methoxyphenyl cation is also anticipated. Predicted m/z values for various adducts include [M+H]⁺ at 205.12232 and [M+Na]⁺ at 227.10426.[2]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is centered around its two primary functional groups: the ketone and the methoxy-substituted aromatic ring.

Reactivity of the Ketone Group

The carbonyl group is susceptible to a variety of nucleophilic addition reactions, making it a versatile handle for further chemical modifications. These reactions include:

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents allows for the introduction of various alkyl or aryl groups at the carbonyl carbon.

  • Reductive Amination: The ketone can be converted into an amine through reaction with an amine in the presence of a reducing agent.

Reactivity of the Aromatic Ring

The methoxy group is an ortho-, para-directing activator, making the aromatic ring susceptible to electrophilic aromatic substitution reactions. However, the conditions for these reactions must be carefully chosen to avoid side reactions with the ketone functionality.

Applications in Drug Development

The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Derivatives of this compound have been investigated for various therapeutic applications, including:

  • Anticancer Agents: The 4-arylcyclohexanone core has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.

  • GABA Uptake Inhibitors: Substituted proline and pyrrolidin-2-ylacetic acid derivatives containing the 4-hydroxy-4-(4-methoxyphenyl) moiety have been evaluated as GABA uptake inhibitors, suggesting potential applications in neurological disorders.[4]

The versatility of the this compound core allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the design of new drug candidates.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is advisable to consult the safety data sheet provided by the supplier.

Conclusion

This compound is a chemically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its accessible synthesis, make it an attractive starting material for the development of novel compounds with a wide range of biological activities. The continued exploration of derivatives based on this scaffold is likely to yield new and effective therapeutic agents for various diseases.

References

  • PrepChem. Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • Chemsrc. 4-Methoxycyclohexanone | CAS#:13482-23-0.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).
  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.
  • ACS Publications. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block.
  • PubChemLite. This compound (C13H16O2).
  • PubChem. 2-(4-Methoxyphenyl)cyclohexanone.
  • Google Patents. Preparation method of 4-methoxycyclohexanon.
  • University of Wisconsin-Madison. CHEM 344 Shift Parameters.
  • FT-IR and FT-Raman spectral analysis of (2E,6E)-2,6-dibenzylidene-4-(4-hydroxyphenyl)cyclohexanone.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chrominfo.[16]
  • Michigan State University. Mass Spectrometry.
  • PubChem. 4-Phenylcyclohexanone.
  • University of California, Davis. Interpretation of mass spectra.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry.[20]
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
  • University of Calgary. Table of Characteristic IR Absorptions.
  • Specac Ltd. Interpreting Infrared Spectra.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Iowa State University. NMR Coupling Constants.
  • Zhao, X., Pabel, J., Höfner, G. C., & Wanner, K. T. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(2), 470-484.[4]
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity.[28]
  • National Institute of Standards and Technology. Cyclohexanone.
  • PubChem. 4-Methoxycyclohexanone.
  • ChemComplete. (2020, December 17).

Sources

A Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a significant organic compound featuring a cyclohexanone core substituted with a 4-methoxyphenyl group. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] The presence of both alicyclic and aromatic moieties, along with a ketone functional group and an ether linkage, presents a rich landscape for structural analysis. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this molecule, designed for researchers, scientists, and professionals in drug development. Our methodology emphasizes not just the "what" but the "why" of each analytical choice, ensuring a self-validating and scientifically rigorous process.

Molecular Identity and Physicochemical Properties

Before delving into advanced spectroscopic analysis, establishing the fundamental properties of the compound is crucial.

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • Appearance: White solid

  • Melting Point: Approximately 74°C

These foundational data points are critical for techniques like mass spectrometry, where the molecular weight is a key parameter for confirmation.

A Symphony of Spectroscopies: The Elucidation Workflow

The definitive confirmation of a chemical structure is rarely achieved through a single technique. Instead, it is the consilience of evidence from multiple, orthogonal analytical methods that provides the highest degree of confidence. Our approach to elucidating the structure of this compound follows a logical progression, with each step building upon the last.

Structure_Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Information Information Gained Mass_Spec Mass Spectrometry (MS) Mol_Weight Molecular Weight & Fragmentation Mass_Spec->Mol_Weight Provides IR_Spec Infrared (IR) Spectroscopy Func_Groups Functional Groups IR_Spec->Func_Groups Identifies NMR_Spec Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Spatial Relationships NMR_Spec->Connectivity Determines XRay_Cryst X-Ray Crystallography 3D_Structure Definitive 3D Structure & Stereochemistry XRay_Cryst->3D_Structure Confirms Mol_Weight->NMR_Spec Corroborates Func_Groups->NMR_Spec Corroborates Connectivity->XRay_Cryst Validates

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is the initial port of call for determining the molecular weight of a compound and gaining insights into its substructures through fragmentation analysis.

Experimental Protocol (Electron Ionization - EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume of the sample is injected into the mass spectrometer.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron, creating a molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound is expected to exhibit a molecular ion peak at m/z = 204, corresponding to its molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Based on the analysis of structurally similar compounds, such as 2-(4-methoxybenzylidene)cyclohexanone, a probable fragmentation pathway can be proposed.[2]

m/zProposed Fragment IonStructural FormulaRelative Abundance
204Molecular Ion [M]•+[C₁₃H₁₆O₂]•+High
189[M - CH₃]•+[C₁₂H₁₃O₂]+Moderate
176[M - CO]•+[C₁₂H₁₆O]•+Low
1354-methoxybenzylidyne cation[C₈H₇O]+High
1214-methoxyphenyl cation[C₇H₇O]+High
77Phenyl cation[C₆H₅]+Moderate

The presence of a prominent peak at m/z 121 is highly characteristic of the 4-methoxyphenyl group, while the peak at m/z 135 suggests the presence of a benzyl-type fragment with the methoxy group. The loss of a methyl group (m/z 189) and a carbonyl group (m/z 176) are also anticipated fragmentation patterns for this structure.

Infrared Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2850C-H stretchAliphatic (cyclohexane)
~1715C=O stretchKetone (cyclohexanone)
~1610, ~1510C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1180C-O stretchAryl ether
~830C-H out-of-plane bend1,4-disubstituted aromatic

The most prominent peak is expected to be the strong C=O stretch around 1715 cm⁻¹, characteristic of a saturated six-membered ring ketone.[3][4] The presence of the aromatic ring will be confirmed by the C=C stretching vibrations and the C-H out-of-plane bending characteristic of para-disubstitution. The strong C-O stretching bands confirm the presence of the methoxy group.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol (¹H, ¹³C, COSY, HSQC, HMBC)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.2Doublet2HAromatic protons ortho to the cyclohexanone group
~6.8-6.9Doublet2HAromatic protons meta to the cyclohexanone group
~3.8Singlet3HMethoxy group (-OCH₃) protons
~2.2-2.6Multiplet4HCyclohexane protons adjacent to the carbonyl group (α-protons)
~1.8-2.1Multiplet4HCyclohexane protons adjacent to the aromatic ring (β-protons)
~2.9-3.1Multiplet1HCyclohexane proton at the point of substitution (benzylic proton)
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Chemical Shift (δ, ppm)Assignment
~210Carbonyl carbon (C=O)
~158Aromatic carbon attached to the methoxy group
~135Aromatic carbon attached to the cyclohexane ring
~128Aromatic carbons ortho to the cyclohexanone group
~114Aromatic carbons meta to the cyclohexanone group
~55Methoxy carbon (-OCH₃)
~45Cyclohexane carbon at the point of substitution
~40Cyclohexane carbons adjacent to the carbonyl group
~30Cyclohexane carbons adjacent to the aromatic ring
2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and establish the bonding network, a suite of 2D NMR experiments is essential.

2D_NMR_Connectivity cluster_Protons ¹H NMR Signals cluster_Carbons ¹³C NMR Signals H_arom_ortho H_ortho H_arom_meta H_meta H_arom_ortho->H_arom_meta COSY C_arom_C C_arom-C H_arom_ortho->C_arom_C HMBC C_arom_ortho C_ortho H_arom_ortho->C_arom_ortho HSQC C_arom_O C_arom-O H_arom_meta->C_arom_O HMBC C_arom_meta C_meta H_arom_meta->C_arom_meta HSQC H_methoxy H_methoxy H_methoxy->C_arom_O HMBC C_methoxy C_methoxy H_methoxy->C_methoxy HSQC H_alpha H_alpha H_beta H_beta H_alpha->H_beta COSY C_carbonyl C=O H_alpha->C_carbonyl HMBC C_alpha C_alpha H_alpha->C_alpha HSQC C_beta C_beta H_alpha->C_beta HMBC H_benzylic H_benzylic H_beta->H_benzylic COSY H_beta->C_alpha HMBC H_beta->C_beta HSQC C_benzylic C_benzylic H_beta->C_benzylic HMBC H_benzylic->C_arom_C HMBC H_benzylic->C_arom_ortho HMBC H_benzylic->C_beta HMBC H_benzylic->C_benzylic HSQC

Caption: Key 2D NMR correlations for this compound.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see correlations between the ortho and meta aromatic protons, and between the alpha, beta, and benzylic protons on the cyclohexanone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. Key expected correlations include the methoxy protons to the aromatic carbon they are attached to, and the benzylic proton to the aromatic carbons and the beta-carbons of the cyclohexane ring.

X-Ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformation.

Experimental Protocol
  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system (e.g., dichloromethane/hexane).[5]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Expected Structural Features

Based on data from similar structures like (4-ethylcyclohexyl)(4-methoxyphenyl)methanone, the cyclohexanone ring is expected to adopt a chair conformation to minimize steric strain.[5] The 4-methoxyphenyl substituent would likely occupy an equatorial position to avoid 1,3-diaxial interactions. X-ray data would provide precise measurements of bond lengths and angles, confirming the connectivity established by NMR and providing insight into any potential intermolecular interactions in the crystal lattice.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. Mass spectrometry confirms the molecular weight and provides initial structural clues. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments maps out the precise atomic connectivity and spatial relationships in solution. Finally, X-ray crystallography can provide the definitive solid-state structure. By integrating the data from each of these techniques, we can achieve an unambiguous and self-validated structural assignment, a critical step in the development of new chemical entities for research and therapeutic applications.

References

  • (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E68(11), o2850.
  • (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E69(3), o348.
  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Molecules, 27(23), 8479.
  • Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 5(1), 456-463.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. LinkedIn.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company.
  • 2-(4-Methoxyphenyl)cyclohexanone. PubChem.
  • 4-Methoxycyclohexanone. PubChem.
  • fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Cyclohexanone. NIST WebBook.
  • IR Spectrum Of Cyclohexanone. Bartleby.

Sources

An In-depth Technical Guide to (a-Methoxyphenyl)cyclohexanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (a-methoxyphenyl)cyclohexanone scaffold is a core structural motif found in a diverse range of biologically active compounds. As derivatives of the broader arylcyclohexylamine class, these molecules have garnered significant attention from the scientific community for their profound effects on the central nervous system, primarily as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the fundamental chemistry, synthesis strategies, physicochemical characterization, pharmacology, and structure-activity relationships of these compounds. By synthesizing field-proven insights with established scientific literature, this document aims to serve as a vital resource for professionals engaged in the exploration and application of (a-methoxyphenyl)cyclohexanone derivatives.

Introduction: The Significance of the Arylcyclohexylamine Scaffold

Arylcyclohexylamines are a class of chemical compounds characterized by a cyclohexylamine structure with an attached aryl group. This arrangement allows for a wide array of pharmacological activities, dictated by the specific substitutions on both the aryl and cyclohexyl rings as well as the amine group.[1] The versatility of this scaffold is remarkable; depending on the specific molecular modifications, derivatives can act as potent NMDA receptor antagonists, dopamine reuptake inhibitors, or μ-opioid receptor agonists.[1]

Among this broad class, derivatives featuring a methoxy-substituted phenyl ring and a ketone on the cyclohexyl ring—specifically (a-methoxyphenyl)cyclohexanone derivatives—have become a focal point of research. A prominent example is Methoxetamine (MXE), an analog of ketamine, which was designed to have antidepressant effects.[2] These compounds are of high interest due to their dissociative anesthetic properties and potential therapeutic applications, stemming from their primary mechanism of action as NMDA receptor antagonists.[2][3] This guide will explore the technical nuances of this specific subfamily, providing a foundational understanding for their synthesis, analysis, and biological evaluation.

Core Chemical Structure and Nomenclature

The foundational molecule of this class is a cyclohexanone ring bonded to a phenyl ring, which is substituted with a methoxy (-OCH₃) group. The amine group is typically secondary (e.g., ethylamino) and is attached to the same carbon on the cyclohexyl ring as the phenyl group.

Structural Breakdown

The core structure can be deconstructed into three key components:

  • Cyclohexanone Ring: A six-membered aliphatic ring containing a ketone functional group. The presence and position of this ketone are critical for the pharmacological profile.

  • Methoxyphenyl Group: A phenyl ring with a methoxy group substituent. The position of the methoxy group (ortho-, meta-, or para-) significantly influences the compound's affinity for its biological targets. For instance, methoxetamine features a meta-methoxy group.[4]

  • Amino Group: An N-alkyl or N-cycloalkyl group. The nature of the substituent on the nitrogen atom can modulate potency and efficacy.[5]

Below is a diagram illustrating the core chemical scaffold.

Caption: Core structure of an (a-methoxyphenyl)cyclohexanone derivative.

Synthesis Strategies

The synthesis of (a-methoxyphenyl)cyclohexanone derivatives often follows multi-step pathways starting from commercially available materials. A common and illustrative example is the synthesis of methoxetamine, which provides a robust template for creating various analogs.

General Synthetic Workflow

A frequently employed synthetic route involves a Grignard reaction followed by bromination and subsequent cyclization.[4] This approach offers good yields and allows for modular variation of the substituents.[6]

Workflow Diagram:

G start Starting Materials: - 3-Methoxybenzonitrile - Cyclopentylmagnesium bromide grignard Step 1: Grignard Reaction start->grignard ketone Intermediate: 3-Methoxyphenyl cyclopentyl ketone grignard->ketone bromination Step 2: α-Bromination ketone->bromination bromo_ketone Intermediate: α-Bromo ketone bromination->bromo_ketone schiff_base Step 3: Reaction with Ethylamine (Schiff Base Formation) bromo_ketone->schiff_base rearrangement Step 4: Thermal Rearrangement schiff_base->rearrangement final_product Final Product: Methoxetamine rearrangement->final_product

Caption: General synthetic workflow for Methoxetamine.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized representation based on published syntheses.[4][7] Causality: The choice of a Grignard reaction in Step 1 is crucial for efficiently forming the carbon-carbon bond between the aryl and cycloalkyl precursors. The subsequent α-bromination (Step 2) is a key step that activates the position adjacent to the ketone, making it susceptible to nucleophilic attack by the amine in Step 3. The final thermal rearrangement is the ring-expansion step that forms the desired cyclohexanone structure.

Step 1: Synthesis of 3-Methoxyphenyl Cyclopentyl Ketone

  • To a solution of 3-methoxybenzonitrile in an anhydrous ether solvent (e.g., THF), add a solution of cyclopentylmagnesium bromide (Grignard reagent) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone via vacuum distillation or column chromatography. Validation: The identity and purity of the ketone intermediate should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS before proceeding.

Step 2: α-Bromination

  • Dissolve the ketone from Step 1 in a suitable solvent like glacial acetic acid.

  • Add bromine (Br₂) dropwise while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry and concentrate to yield the α-bromo ketone. Validation: Mass spectrometry is essential here to confirm the addition of a single bromine atom.

Step 3 & 4: Schiff Base Formation and Rearrangement

  • Dissolve the α-bromo ketone in a solvent such as toluene.

  • Add an excess of ethylamine (as a solution in a compatible solvent).

  • Heat the mixture to reflux. This condition facilitates both the formation of the Schiff base intermediate and its subsequent thermal rearrangement to the final (a-methoxyphenyl)cyclohexanone product.[4]

  • After cooling, wash the reaction mixture with dilute acid and then with water.

  • The final product can be isolated as a hydrochloride salt by bubbling HCl gas through a solution of the free base in an appropriate solvent. Validation: Final product identity and purity must be rigorously confirmed using a suite of analytical techniques, including NMR, GC-MS, and FTIR. Chiral separation may be necessary if stereoisomers are expected.[6][7]

Physicochemical Properties and Characterization

The accurate identification and characterization of (a-methoxyphenyl)cyclohexanone derivatives are paramount for both research and forensic applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Mass Spectrometry (MS): GC-MS is a cornerstone for identification. The fragmentation patterns are often characteristic. For methoxetamine, key fragments result from alpha cleavage at the amine nitrogen.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation. The aromatic proton signals will show a splitting pattern indicative of the substitution on the phenyl ring (e.g., a 1,3-disubstituted pattern for MXE).[4]

  • Infrared (IR) Spectroscopy: FTIR is useful for identifying key functional groups, particularly the strong absorbance of the ketone (C=O) stretch (typically ~1710-1725 cm⁻¹) and C-O stretching from the methoxy group.

Chromatographic Separation
  • Gas Chromatography (GC): Provides excellent separation of volatile derivatives and is often coupled with MS for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for the analysis of less volatile or thermally labile analogs and for preparative purification.[8]

  • Chiral Capillary Electrophoresis: This technique is essential for separating enantiomers, which is critical as stereoisomers can have vastly different pharmacological activities.[3][6]

Compound Molecular Formula Molecular Weight ( g/mol ) Key Mass Spec Fragments (m/z) Characteristic ¹H NMR Signals (ppm)
Methoxetamine C₁₅H₂₁NO₂247.33219, 204, 190~7.29 (t), ~6.82 (d), ~3.8 (s, -OCH₃)
Ketamine C₁₃H₁₆ClNO237.73209, 194, 180Aromatic protons, ~2.4 (s, -NCH₃)
3-MeO-PCP C₁₉H₂₉NO287.44VariesAromatic protons, Piperidine signals

Table 1: Comparative analytical data for Methoxetamine and related compounds. Data synthesized from multiple sources.[4][9]

Pharmacology and Mechanism of Action

The primary pharmacological target for most (a-methoxyphenyl)cyclohexanone derivatives is the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[2][3]

NMDA Receptor Antagonism

These compounds act as non-competitive antagonists, binding to a site within the NMDA receptor's ion channel, often referred to as the PCP or dizocilpine (MK-801) site.[3][10] By blocking this channel, they prevent the influx of Ca²⁺ ions that normally occurs when the receptor is activated by glutamate and a co-agonist (glycine or D-serine).[11][12]

This blockade of glutamatergic neurotransmission is responsible for the characteristic dissociative, anesthetic, and, in some cases, antidepressant effects.[2][13] However, high-affinity channel blockers can also produce undesirable psychotomimetic side effects, which limits their clinical utility.[10][14]

G cluster_receptor NMDA Receptor Ion Channel cluster_action Antagonist Action Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Glycine Glycine (Co-agonist) Glycine->Receptor Channel Ion Channel (Closed) Receptor->Channel Opens PCP_Site PCP Binding Site Blocked_Channel Ion Channel (Blocked) PCP_Site->Blocked_Channel Blocks Ca_out Ca²⁺ Ca_out->Channel Influx Antagonist (a-Methoxyphenyl)cyclohexanone Derivative Antagonist->PCP_Site Binds to No_Influx No Ca²⁺ Influx Blocked_Channel->No_Influx

Caption: Mechanism of non-competitive NMDA receptor antagonism.

Other Receptor Interactions

While NMDA receptor antagonism is the primary mechanism, some derivatives exhibit affinity for other targets. Methoxetamine, for example, also acts as a serotonin reuptake inhibitor, though with lower affinity than for the NMDA receptor.[2][15] Some analogs of the parent arylcyclohexylamine class also show activity at dopamine transporters and sigma receptors, which can contribute to their overall pharmacological profile.[1][9] These secondary actions can modulate the primary dissociative effects and may contribute to other properties, such as potential antidepressant activity.[2][16]

Structure-Activity Relationships (SAR)

The potency and pharmacological profile of (a-methoxyphenyl)cyclohexanone derivatives are highly sensitive to their chemical structure. Understanding these relationships is key to designing new analogs with desired properties.

  • Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical. A methoxy group at the 3-position (meta), as in methoxetamine, is associated with high affinity for the NMDA receptor.[9] Moving this group to other positions or replacing it can alter potency.

  • N-Substituent: The group attached to the amine influences potency. N-alkyl substitutions like N-ethyl (as in methoxetamine) compared to N-methyl (as in ketamine) can affect binding affinity and duration of action. Generally, small N-alkyl groups are tolerated, while larger groups may decrease potency.[5]

  • Cyclohexyl Ring Modifications: Hydroxylation of the cyclohexyl ring tends to decrease both potency and efficacy.[5] The presence of the ketone is also a key differentiator from non-ketone containing analogs like PCP.

Analytical and Forensic Considerations

The rise of these compounds as designer drugs necessitates robust analytical methods for their detection in both seized materials and biological samples.[8][17][18]

  • Screening: Immunoassays can be used for initial screening, but they often lack specificity and may cross-react with other arylcyclohexylamines.

  • Confirmation: Confirmatory analysis overwhelmingly relies on mass spectrometry, typically GC-MS or LC-MS/MS.[19][20] These methods provide the high degree of certainty required in forensic and clinical toxicology.

  • Metabolite Identification: A crucial aspect of forensic analysis is the identification of metabolites, as the parent compound may be rapidly metabolized. Common metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation of the cyclohexyl ring.[6][20] The synthesis of authentic metabolite standards is essential for accurate quantification and confirmation.[6][7]

Future Directions and Research Opportunities

The study of (a-methoxyphenyl)cyclohexanone derivatives continues to be a dynamic field. Key areas for future research include:

  • Therapeutic Potential: Further exploration of these compounds as rapid-acting antidepressants, building on the research into ketamine and esketamine. The goal is to develop analogs with a better side-effect profile, separating the therapeutic effects from the dissociative and psychotomimetic effects.[2]

  • Neurotoxicity: Long-term effects and potential neurotoxicity of chronic use remain poorly understood. More research is needed to assess the risks associated with these compounds.

  • Novel Analogs: The design and synthesis of novel analogs with fine-tuned pharmacology—for example, targeting specific NMDA receptor subunits or combining NMDA antagonism with activity at other receptors—could lead to new therapeutic agents for a range of neurological and psychiatric disorders.[11][14]

References

  • Herndon, J.L., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 1086–1092.
  • Wikipedia. (n.d.). Methoxetamine.
  • Iqbal, M., & Monaghan, D. T. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.
  • Kvist, T., et al. (2020). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience.
  • De-Giorgio, F., et al. (2021). New insights into methoxetamine mechanisms of action: focus on serotonergic 5HT-2 receptors in pharmacological and behavioral effects in the rat. UniCA IRIS.
  • Fattore, L. (n.d.). New insights into methoxetamine mechanisms of action: focus on serotonergic 5HT-2receptors in pharmacological and behavioral effects in the rat. DSB-CNR.
  • Hope Harbor Wellness. (2025). What is MXE? Understanding Methoxetamine Abuse.
  • Wikipedia. (n.d.). NMDA receptor antagonist.
  • De-Giorgio, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. PubMed.
  • Lipton, S. A. (2004). NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease. PubMed.
  • Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA Receptors. ResearchGate.
  • Meltzer, P. C., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.
  • ProQuest. (n.d.). Structure Activity Relationship (SAR) Studies of 1,2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists.
  • Westphal, F., et al. (2012). The analytical investigation of synthetic street drugs containing cathinone analogs. Forensic Science International.
  • Tanaka, E., & Kamata, T. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
  • Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Publishing.
  • PrepChem.com. (n.d.). Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone.
  • Wikipedia. (n.d.). Arylcyclohexylamine.
  • Rocha, B. S., et al. (2024). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. National Institutes of Health.
  • Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Semantic Scholar.
  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • De Campos, E. G., et al. (2022). Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science.
  • Diao, X., & Huestis, M. A. (2017). Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. PubMed.
  • DeRuiter, J., et al. (n.d.). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Erowid.
  • ResearchGate. (n.d.). Characterization of Methoxetamine.
  • Nakano, D., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI.
  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS One.
  • Wallach, J., et al. (2017). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. PubMed.
  • Mohan, C. D., et al. (2021). A Synthetic Curcuminoid Analogue, 2,6-Bis-4-(Hydroxyl-3-Methoxybenzylidine)-Cyclohexanone (BHMC) Ameliorates Acute Airway Inflammation of Allergic Asthma in Ovalbumin-Sensitized Mice. PubMed Central.
  • Orke Chemical. (2025). What are the properties of the derivatives of 2 - cyclohexanone?.
  • Mayekar, A. N., et al. (2011). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. Canadian Center of Science and Education.
  • Zhang, Y., et al. (2024). The effect and mechanism of novel methoxy curcumin analogs based on network pharmacology. PubMed Central.
  • Tan, J. S., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed.
  • Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Dudley, G. B., et al. (2013). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PubMed Central.
  • ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
  • Wikipedia. (n.d.). Cyclohexanone.
  • Asgharian, R., et al. (n.d.). Cyclohexenone derivatives. Part VII. Novel aromatisation reaction of some aryloxocyclohexenylacetic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1.

Sources

A Prospective Analysis of the Biological Potential of 4-(4-Methoxyphenyl)cyclohexanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-arylcyclohexanone scaffold is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with diverse and potent biological activities. This technical guide focuses on a specific, yet understudied, member of this class: 4-(4-Methoxyphenyl)cyclohexanone (CAS 5309-16-0). While direct biological data for this compound is scarce in peer-reviewed literature, its structural motifs are present in a multitude of pharmacologically active agents. This document provides a prospective analysis of its potential biological activities, drawing upon established principles of medicinal chemistry and robust data from structurally analogous compounds. We will explore its potential as an anticancer and anti-inflammatory agent, delve into the likely underlying molecular mechanisms, provide exemplary experimental protocols for validation, and discuss its role as a valuable synthetic intermediate. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

The 4-Arylcyclohexanone Scaffold: A Foundation for Bioactivity

The cyclohexanone ring, a six-membered cyclic ketone, is a versatile scaffold in organic synthesis. When substituted with an aromatic ring at the 4-position, it gives rise to the 4-arylcyclohexanone core. This structural arrangement has garnered significant interest in drug discovery due to its presence in compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The methoxy group on the phenyl ring of this compound is a key feature, known to influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity and hydrogen-bonding capacity.

While this compound itself is commercially available, it appears to be primarily utilized as a synthetic intermediate for more complex molecules[2][3][4]. However, the extensive research on its close analogs strongly suggests a latent therapeutic potential worthy of investigation.

Prospective Anticancer Activity

Numerous derivatives of 4-arylcyclohexanone have demonstrated significant cytotoxic effects against a variety of cancer cell lines[1]. This suggests that this compound could serve as a valuable starting point for the development of novel anticancer agents.

Potential Mechanisms of Action

Based on the activities of related compounds, two prominent potential mechanisms of anticancer action for derivatives of this compound are the inhibition of topoisomerase I and the disruption of microtubule dynamics.

  • Topoisomerase I Inhibition: Certain cyclohexanone derivatives have been identified as catalytic inhibitors of topoisomerase I, an essential enzyme for DNA replication and repair.[5] These inhibitors can induce S-phase selective DNA damage, leading to cell cycle arrest and apoptosis, and have shown efficacy in models of tamoxifen-resistant breast cancer[5].

  • Tubulin Polymerization Inhibition: The methoxyphenyl moiety is a key pharmacophore in a class of potent tubulin polymerization inhibitors, such as combretastatin A-4. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest at the G2/M phase, and subsequent apoptosis.[6][7] The presence of the 4-methoxyphenyl group in our target compound makes this a highly plausible mechanism for its derivatives.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity of several 4-arylcyclohexanone derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[1]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)89.39[1]
3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivative 7i Huh7, SGC-7901, MCF-70.080 - 0.12[6]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)480
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of a test compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualization: Apoptosis Signaling Pathway

The following diagram illustrates a simplified apoptosis pathway that could be triggered by agents that cause DNA damage or mitotic arrest.

apoptosis_pathway chemo_agent Anticancer Agent (e.g., 4-Arylcyclohexanone Derivative) dna_damage DNA Damage (Topoisomerase I Inhibition) chemo_agent->dna_damage mitotic_arrest Mitotic Arrest (Tubulin Disruption) chemo_agent->mitotic_arrest p53 p53 Activation dna_damage->p53 mitotic_arrest->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism of apoptosis induction by a 4-arylcyclohexanone derivative.

Prospective Anti-inflammatory Activity

The 4-arylcyclohexanone scaffold is also prevalent in compounds with significant anti-inflammatory properties[1]. This suggests a second major therapeutic avenue for this compound and its derivatives.

Potential Mechanism of Action: NF-κB Inhibition

A key proposed mechanism for the anti-inflammatory effects of 4-arylcyclohexanone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[1]. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a major goal in the development of anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate gene transcription. Some 4-arylcyclohexanone derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB[1].

Visualization: NF-κB Signaling Pathway

The diagram below illustrates the NF-κB signaling pathway and the potential point of intervention for a 4-arylcyclohexanone derivative.

nfkb_pathway cluster_cyto Cytoplasm cluster_nuc Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba_p P-IκBα ikk->ikba_p phosphorylates nfkb NF-κB (p65/p50) ikba_p->nfkb releases nfkb_ikba NF-κB - IκBα nfkb_nuc NF-κB nfkb->nfkb_nuc translocates inhibitor 4-Arylcyclohexanone Derivative inhibitor->ikk inhibits dna DNA nfkb_nuc->dna binds genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) dna->genes

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to quantify the inhibition of NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a standard transfection reagent.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.

Conclusion and Future Directions

While this compound has not been the subject of extensive biological investigation itself, the wealth of data on its structural analogs provides a strong rationale for its exploration as a lead compound in drug discovery. The 4-arylcyclohexanone scaffold, coupled with the electronically influential 4-methoxyphenyl group, presents a compelling starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on the systematic biological evaluation of this compound to confirm the prospective activities outlined in this guide. A thorough investigation of its cytotoxicity against a panel of cancer cell lines and its anti-inflammatory effects in relevant cellular models is warranted. Furthermore, its utility as a synthetic intermediate should be leveraged to create a library of derivatives, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity. The insights provided in this technical guide offer a roadmap for unlocking the therapeutic potential of this promising, yet overlooked, chemical entity.

References

  • Huber, D., et al. (2020). A novel cluster of C5-curcuminoids: design, synthesis, in vitro antiproliferative activity and DNA binding of bis(arylidene)-4-cyclanone derivatives based on 4-hydroxycyclohexanone scaffold.
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. [Link]
  • MDPI. (2022).
  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • RSC Publishing. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]
  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]
  • Malaviya, R., & Uckun, F. M. (2000). Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58).
  • ResearchGate. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells. [Link]
  • PubMed Central. (2025). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
  • MDPI. (2022).

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone with potential therapeutic applications. While direct and extensive research on its specific mechanism of action is not widely available in current literature, this technical guide synthesizes information from structurally related compounds to propose a putative mechanism. This guide will explore the chemical characteristics of this compound and, by examining the activities of similar 4-arylcyclohexanone derivatives, will delve into a hypothesized mechanism centered on the inhibition of the NF-κB signaling pathway. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and a framework for future investigation into this compound.

Introduction: The 4-Arylcyclohexanone Scaffold

The 4-arylcyclohexanone scaffold is a recognized "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets and exhibit a wide range of biological activities.[1] Derivatives of this core structure have been extensively studied and have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] this compound, with its methoxy-substituted phenyl group at the fourth position of the cyclohexanone ring, fits within this promising class of compounds. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol .[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Putative Mechanism of Action: Insights from Analogs

Due to the limited direct research on this compound, its mechanism of action is hypothesized based on the well-documented activities of structurally similar 4-arylcyclohexanone derivatives. A significant body of evidence points towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a key mechanism for the anti-inflammatory effects of this class of compounds.[1]

The NF-κB Signaling Pathway: A Primer

The NF-κB pathway is a crucial regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Hypothesized Inhibition of NF-κB by this compound

It is proposed that this compound, like other 4-arylcyclohexanone derivatives, may exert its anti-inflammatory effects by interfering with the NF-κB signaling cascade. One study on a specific aryl-cyclohexanone derivative demonstrated the inhibition of the phosphorylation of the p65 subunit of NF-κB.[1] This suggests a potential point of intervention for this class of compounds.

The following diagram illustrates the proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives, which is the putative mechanism for this compound.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are essential. The following protocols are designed to be self-validating systems.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 24 hours for nitric oxide measurement, shorter times for signaling protein analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies NO production, a key inflammatory mediator produced by iNOS.

  • After 24 hours of LPS stimulation, collect 100 µL of cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Self-Validation: Include untreated controls, LPS-only controls, and vehicle controls. A known iNOS inhibitor (e.g., L-NAME) should be used as a positive control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique allows for the detection of changes in protein expression and phosphorylation states.

  • After the appropriate treatment times (e.g., 15-60 minutes for phosphorylation events), lyse the cells and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Self-Validation: The use of loading controls ensures equal protein loading. Total protein levels should be compared to phosphorylated levels to confirm specific inhibition of phosphorylation.

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression

This method quantifies the mRNA levels of NF-κB target genes.

  • Following treatment (e.g., 4-6 hours), extract total RNA from the cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-6, COX-2, and iNOS.

  • Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

  • Self-Validation: Include no-template controls to check for contamination and run a melt curve analysis to ensure primer specificity.

Quantitative Data from Structurally Related Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)89.39
Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)110.81

Table adapted from BenchChem's review on 4-arylcyclohexanone derivatives.[1]

Conclusion and Future Directions

The available evidence from structurally similar compounds strongly suggests that this compound likely exerts its biological effects, particularly its anti-inflammatory properties, through the inhibition of the NF-κB signaling pathway. However, this remains a putative mechanism. Future research should focus on direct experimental validation using the protocols outlined in this guide. Further investigations could also explore other potential targets, such as the MAPK signaling pathway, which is also implicated in inflammation and has been shown to be modulated by compounds containing the methoxyphenyl moiety.[4] Additionally, exploring its potential as a tubulin polymerization inhibitor, a mechanism observed in other methoxyphenyl-containing compounds, could open new avenues for its therapeutic application.[5] A comprehensive understanding of the mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.

References

  • 3-(4-methoxyphenyl)cyclohexanone Definition - Organic Chemistry Key Term | Fiveable.
  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • This compound | 5309-16-0 - ChemicalBook.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC - PubMed Central.
  • 2-(4-Methoxyphenyl)cyclohexanone | C13H16O2 | CID 254292 - PubChem.
  • 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed.

Sources

Introduction: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Utility of 4-(4-Methoxyphenyl)cyclohexanone

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, henceforth referred to as 4-MPC, has emerged as a particularly valuable and versatile building block. Its structure is a compelling convergence of three key synthetic handles: a reactive ketone functionality, a conformationally significant cyclohexane ring, and an electron-rich 4-methoxyphenyl moiety. This unique combination provides a robust platform for a diverse array of chemical transformations, making it an indispensable intermediate in the synthesis of high-value compounds across the pharmaceutical, agrochemical, and materials science sectors.[1][2]

The ketone group serves as a primary reaction center for nucleophilic additions and condensations, while the cyclohexane core imparts a three-dimensional character to target molecules, a feature increasingly sought after in drug discovery to enhance specificity and metabolic stability.[3][4][5] The anisole ring not only influences the reactivity of the ketone but also provides a site for electrophilic aromatic substitution or modification of the methoxy group, further expanding its synthetic potential. This guide elucidates the core applications of 4-MPC, providing field-proven insights into its reactivity and detailed protocols for its transformation into key structural motifs.

PropertyValue
Chemical Name This compound
CAS Number 5309-16-0[6]
Molecular Formula C₁₃H₁₆O₂[6]
Molecular Weight 204.26 g/mol [6]
Appearance Off-white to pale yellow solid
Key Features Ketone, Cyclohexane Scaffold, Anisole Ring

Core Synthetic Transformations of this compound

The true value of 4-MPC is realized in its capacity to undergo a wide range of chemical reactions with high degrees of control and predictability. This section details the most impactful transformations, explaining the causality behind the synthetic choices and providing validated protocols.

Olefination via the Wittig Reaction: Crafting Exocyclic Alkenes

A fundamental transformation of ketones is their conversion to alkenes. The Wittig reaction is a superior method for this purpose as it forms the carbon-carbon double bond at a specific, predetermined location, avoiding the formation of isomeric mixtures common to elimination reactions.[7]

Causality and Strategic Insight: Reacting 4-MPC with a phosphonium ylide (a Wittig reagent) replaces the carbonyl oxygen with a carbon nucleophile, generating a 4-(4-methoxyphenyl)methylenecyclohexane derivative.[8][9] This transformation is critical for several reasons. It serves as an entry point to a host of alkene-based functionalizations (e.g., epoxidation, dihydroxylation, ozonolysis) and is a key step in synthesizing polymers and molecular materials where the exocyclic double bond can participate in polymerization or cross-linking. The choice of ylide (stabilized or non-stabilized) can influence the stereochemistry of the resulting alkene if the ylide itself carries substituents, offering another layer of synthetic control.[10]

Wittig_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction PPh3 Triphenylphosphine (Ph₃P) Salt Phosphonium Salt [Ph₃P⁺-CH₂R]X⁻ PPh3->Salt SN2 Reaction AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->Salt Ylide Wittig Reagent (Ph₃P=CHR) Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane MPC 4-MPC MPC->Oxaphosphetane [2+2] Cycloaddition Alkene Exocyclic Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Workflow for the Wittig olefination of 4-MPC.

Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)methylene)cyclohexane

  • Ylide Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep orange or yellow, indicating ylide formation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

  • Cool the ylide solution back to 0 °C and add the solution of 4-MPC dropwise over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor by TLC until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target alkene.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[11] The ketone functionality of 4-MPC is an ideal starting point for constructing fused heterocyclic systems, such as pyridines, quinolines, and pyrimidines, through condensation and cyclization cascade reactions.[12][13][14][15]

Causality and Strategic Insight: The fundamental principle involves the reaction of the ketone with a bifunctional nitrogen-containing reagent. For instance, reaction with an aminonitrile in the presence of a base (Gewald reaction) or an amino-crotonate (Hantzsch-type synthesis) leads to highly substituted pyridine rings fused to the cyclohexane scaffold. The initial step is typically the formation of an enamine or imine intermediate, which then undergoes an intramolecular cyclization followed by an elimination or oxidation step to furnish the aromatic heterocycle. The 4-methoxyphenyl group remains as a key pharmacophoric decoration on the final molecule.

Heterocycle_Synthesis MPC 4-MPC Intermediate Enamine / Imine Intermediate MPC->Intermediate Condensation Reagent Bifunctional Amine (e.g., H₂N-R-X) Reagent->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Heterocycle Fused N-Heterocycle Cyclized->Heterocycle Aromatization (Oxidation / Elimination)

Caption: General pathway for N-heterocycle synthesis from 4-MPC.

Experimental Protocol: Friedländer Annulation for Fused Quinolines

  • Reaction Setup: To a solution of this compound (1.0 eq.) and 2-aminobenzaldehyde (1.05 eq.) in ethanol, add a catalytic amount of potassium hydroxide (0.2 eq.).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction typically completes within 4-6 hours.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate often forms.

  • Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and add water to induce precipitation.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified, fused quinoline derivative.

Construction of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, have gained immense interest in drug discovery.[16][17] Their rigid, three-dimensional structures allow for precise orientation of functional groups, leading to improved binding affinity and selectivity for biological targets. 4-MPC is an excellent precursor for spirocyclic compounds where the C4 carbon of the cyclohexane ring becomes the spiro-center.

Causality and Strategic Insight: The synthesis of spirocycles from 4-MPC typically involves a reaction that forms two new bonds to the carbonyl carbon. A classic example is the reaction with a 1,3-binucleophile, such as in the synthesis of spiro-oxindoles via reaction with isatin derivatives. The ketone undergoes an aldol-type condensation, and subsequent cyclization locks the structure into the spirocyclic framework.[18] This strategy provides a direct route to complex scaffolds containing the valuable 4-methoxyphenylcyclohexyl motif.

Spirocycle_Formation MPC 4-MPC Adduct Aldol Adduct Intermediate MPC->Adduct Condensation Binucleophile Binucleophilic Reagent (e.g., Isatin Derivative) Binucleophile->Adduct Spirocycle Spirocyclic Product Adduct->Spirocycle Intramolecular Cyclization / Dehydration

Sources

An In-depth Technical Guide on Exploratory Studies into the Cytotoxicity of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cytotoxic potential of 4-(4-Methoxyphenyl)cyclohexanone. While direct extensive research on this specific molecule is emerging, this document synthesizes insights from structurally related compounds and established methodologies to propose a robust exploratory study.

Introduction: The Scientific Imperative

This compound belongs to the 4-arylcyclohexanone class of compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its potential as a core structure in the development of novel therapeutics.[1] Derivatives of this class have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The methoxyphenyl group, in particular, is a common moiety in compounds exhibiting significant biological effects, such as the inhibition of tubulin polymerization and induction of apoptosis.[2][3]

Given the therapeutic potential of related structures, a thorough investigation into the cytotoxicity of this compound is a critical step in its preclinical evaluation. Cytotoxicity assays are fundamental to early-stage drug development for screening and eliminating compounds with excessive toxicity, thereby focusing resources on candidates with promising safety profiles.[4] This guide outlines the key mechanistic questions to address and provides detailed protocols for a rigorous in vitro assessment.

Part 1: Elucidating the Mechanism of Action - A Hypothesis-Driven Approach

Based on the literature for analogous compounds, several potential mechanisms of cytotoxicity for this compound can be postulated. An exploratory study should aim to investigate these possibilities.

Induction of Apoptosis

Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis. Key indicators of apoptosis include cell shrinkage, chromatin condensation, and the activation of caspases.[2] Structurally similar compounds, such as methoxyphenyl chalcones and other cyclohexanone derivatives, have been shown to induce apoptosis in cancer cell lines.[3][5] Therefore, a primary avenue of investigation should be to determine if this compound triggers this pathway.

A proposed signaling pathway for apoptosis induction is illustrated below:

apoptosis_pathway Proposed Apoptotic Pathway for this compound cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway initiated by this compound.

Cell Cycle Arrest

Another common mechanism of cytotoxicity is the disruption of the cell cycle. Compounds can arrest cells at specific checkpoints (e.g., G1, S, or G2/M), preventing proliferation and potentially leading to cell death.[6][7] For instance, some methoxyphenyl-containing compounds have been observed to cause cell cycle arrest at the G2/M phase.[2][8] Investigating the effect of this compound on cell cycle progression is therefore crucial.

Other Potential Mechanisms

The cytotoxic effects of cyclohexanone derivatives have also been linked to the inhibition of enzymes crucial for cell survival, such as topoisomerase I.[9] Furthermore, some related compounds have been shown to induce DNA damage.[10] While these are secondary hypotheses, they represent viable avenues for further investigation should the primary mechanisms not fully account for the observed cytotoxicity.

Part 2: Experimental Protocols for Cytotoxicity Assessment

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of this compound. The following protocols are foundational for such a study.

General Experimental Workflow

A standardized workflow ensures reproducibility and allows for the logical progression of experiments from broad screening to more detailed mechanistic studies.

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Line Selection & Culture CompoundPrep 2. Compound Stock Solution Preparation CellCulture->CompoundPrep SerialDilution 3. Serial Dilution of Compound CompoundPrep->SerialDilution Treatment 4. Cell Treatment with Compound SerialDilution->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation Assay 6. Perform Cytotoxicity Assays (MTT, LDH, etc.) Incubation->Assay DataCollection 7. Data Collection (e.g., Absorbance) Assay->DataCollection IC50 8. Calculate IC50 Values DataCollection->IC50 Interpretation 9. Interpretation & Further Mechanistic Studies IC50->Interpretation

Caption: A typical workflow for assessing the in vitro cytotoxicity of a test compound.[11]

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][12]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment: LDH Release Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytoplasm of damaged cells, indicating a loss of membrane integrity.[4][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

Part 3: Quantitative Data Presentation and Interpretation

To facilitate the comparison of cytotoxic effects across different cell lines and time points, data should be summarized in a clear and structured format.

Table 1: Hypothetical IC50 Values for this compound

Cell LineType24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7Breast Cancer75.248.525.1
A549Lung Cancer88.955.332.8
HT-29Colon Cancer62.439.118.9
MRC-5Normal Lung> 100> 10095.7

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

A higher IC50 value indicates lower cytotoxicity. A significant difference in IC50 values between cancer cell lines and normal cell lines (like MRC-5) would suggest selective cytotoxicity, a desirable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide provides a foundational framework for the exploratory cytotoxic evaluation of this compound. The proposed experiments will elucidate its potency, mechanism of action, and cellular selectivity. Positive and selective results from these in vitro studies would warrant further investigation, including in vivo toxicity and efficacy studies, to fully assess its therapeutic potential. The synthesis of this information, from foundational viability assays to detailed mechanistic studies, is paramount for making informed decisions in the drug development pipeline.

References

  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Retrieved January 7, 2026.
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2025, July 7). 4.5: Different Cytotoxicity Assays. Retrieved January 7, 2026.
  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved January 7, 2026.
  • Abcam. (n.d.). Cytotoxicity assay selection guide. Retrieved January 7, 2026.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 7, 2026.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 7, 2026.
  • National Toxicology Program (NTP). (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved January 7, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C20H32O3Si. Retrieved January 7, 2026.
  • BenchChem. (n.d.). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved January 7, 2026.
  • PrepChem.com. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone. Retrieved January 7, 2026.
  • PubMed. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells.
  • Fiveable. (n.d.). 3-(4-methoxyphenyl)cyclohexanone Definition - Organic Chemistry Key Term. Retrieved January 7, 2026.
  • MDPI. (n.d.). Induction of Apoptosis and Regulation of MicroRNA Expression by (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) Treatment on MCF-7 Breast Cancer Cells. Retrieved January 7, 2026.
  • PubMed. (n.d.). Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes.
  • PubMed. (n.d.). Methoxyphenyl chalcone sensitizes aggressive epithelial cancer to cisplatin through apoptosis induction and cancer stem cell eradication.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Technical Whitepaper: 3-[(4-Methoxyphenyl)methyl]cyclohexanone. Retrieved January 7, 2026.
  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon. Retrieved January 7, 2026.
  • PubMed. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells.
  • SciSpace. (2015). The Cytoprotective Effects of E-α-(4-Methoxyphenyl)-2',3,4,4'-Tetramethoxychalcone (E-α-p-OMe-C6H4-TMC). Retrieved January 7, 2026.
  • PMC - NIH. (n.d.). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Retrieved January 7, 2026.
  • Fragrance Material Safety Assessments. (2020). cyclohexanone, CAS Registry Number 68901-22-4. Retrieved January 7, 2026.
  • PubMed. (2021). Protective Role of 4-(4-Hydroxy-3-methoxyphenyl)-2-Butanone on Prostatic Cells Hyperplasia of Rats and Human, 5α-reductase Inhibition Pathway.
  • PMC - NIH. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved January 7, 2026.
  • PubMed. (n.d.). Cyclohexanone curcumin analogs inhibit the progression of castration-resistant prostate cancer in vitro and in vivo.
  • NIH. (n.d.). Compound K induced apoptosis via endoplasmic reticulum Ca2+ release through ryanodine receptor in human lung cancer cells. Retrieved January 7, 2026.
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved January 7, 2026.
  • MDPI. (2022).
  • ResearchGate. (2025, October 16). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved January 7, 2026.
  • Food and Chemical Toxicology. (2020). RIFM fragrance ingredient safety assessment, 3,3,5,5-tetramethyl-4-ethoxyvinylcyclohexanone, CAS Registry Number 36306-87-3. Retrieved January 7, 2026.
  • Food and Chemical Toxicology. (2024). RIFM fragrance ingredient safety assessment, cyclohexanone 1,3-butylene glycol ketal, CAS Registry Number 6413-26-9. Retrieved January 7, 2026.
  • ChemicalBook. (2025, July 24). 4-Methoxycyclohexanon | 13482-23-0. Retrieved January 7, 2026.

Sources

The Versatile Scaffold: 4-(4-Methoxyphenyl)cyclohexanone as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—are of paramount importance. Among these, the 4-arylcyclohexanone moiety has emerged as a particularly fruitful scaffold, offering a unique combination of structural rigidity and synthetic tractability. This technical guide delves into the multifaceted role of a prominent member of this class, 4-(4-methoxyphenyl)cyclohexanone, as a pivotal building block in the synthesis of a diverse array of potential therapeutic agents. We will explore its synthesis, key chemical transformations, and its application in the development of novel analgesics, anticancer agents, and selective estrogen receptor modulators (SERMs), underpinned by insights into the structure-activity relationships that govern its biological activity.

The Strategic Advantage of the this compound Core

The this compound structure offers several strategic advantages for the medicinal chemist. The cyclohexanone ring provides a three-dimensional scaffold that can orient substituents in well-defined spatial arrangements, crucial for specific interactions with biological targets. The ketone functionality serves as a versatile chemical handle for a wide range of transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The 4-methoxyphenyl group plays a critical role in modulating the pharmacological profile of its derivatives. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, which can be pivotal for receptor binding. Furthermore, the lipophilicity imparted by this group can significantly impact the pharmacokinetic properties of the resulting drug candidates, such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of the Core Scaffold: A Practical Approach

A common and efficient method for the synthesis of 4-arylcyclohexanones is the Robinson annulation. This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to construct the cyclohexenone ring. Subsequent reduction of the double bond affords the saturated cyclohexanone.

Representative Synthetic Protocol: Robinson Annulation

A general workflow for the synthesis of 4-arylcyclohexanone derivatives is outlined below. This protocol is a self-validating system, with each step yielding a product whose identity and purity can be confirmed by standard analytical techniques before proceeding to the next stage.

Step 1: Michael Addition An appropriate enolate is generated from a ketone and reacted with an α,β-unsaturated ketone bearing the desired aryl substituent.

Step 2: Intramolecular Aldol Condensation and Dehydration The product of the Michael addition undergoes an intramolecular aldol condensation, followed by dehydration, to form the cyclohexenone ring.

Step 3: Reduction of the Cyclohexenone The α,β-unsaturated ketone is reduced to the corresponding saturated cyclohexanone.

This compound in Action: A Gateway to Diverse Therapeutic Agents

The true value of this compound as a building block is demonstrated by its application in the synthesis of a wide range of biologically active molecules.

Opioid Analgesics: A Case Study Inspired by Tramadol

The synthesis of the well-known analgesic Tramadol, while not directly starting from this compound, provides a compelling blueprint for how substituted cyclohexanones can be utilized to create potent pain-relieving medications. The core structure of Tramadol features a substituted cyclohexanol ring, highlighting the relevance of the cyclohexanone scaffold. By analogy, this compound can serve as a starting point for novel opioid receptor modulators.

The general synthetic strategy involves the reaction of the cyclohexanone with an organometallic reagent to introduce the desired aryl group and a tertiary alcohol, followed by the introduction of an amino group, often via a Mannich reaction.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediate Intermediate cluster_final Final Product Class start This compound grignard Grignard Reaction (Aryl/Alkyl Addition) start->grignard intermediate Substituted (4-Methoxyphenyl)cyclohexanol grignard->intermediate mannich Mannich Reaction (Aminomethylation) final Novel Opioid Analgesics mannich->final intermediate->mannich

Anticancer Agents: Targeting Cell Proliferation

Derivatives of 4-arylcyclohexanone have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation. The this compound scaffold can be elaborated to generate a library of compounds for screening as potential anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,6-bis(4-methoxybenzylidene)cyclohexanoneVariousVaries[1]
Substituted 4-arylcyclohexanonesVariousVaries[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to measure cellular metabolic activity and, by extension, cell viability.[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Selective Estrogen Receptor Modulators (SERMs): A Potential Avenue

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[2] They are used in the treatment of breast cancer, osteoporosis, and menopausal symptoms.[3] The 4-arylcyclohexanone scaffold shares structural similarities with some known SERMs, suggesting its potential as a starting point for the development of novel modulators of the estrogen receptor. The synthesis of SERMs often involves the construction of a tri- or tetra-substituted ethylene core, which can be achieved through reactions such as the Wittig reaction on a cyclohexanone precursor.[4][5][6][7][8]

G cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediate Intermediate cluster_final Final Product Class start This compound wittig Wittig Reaction start->wittig mcmurry McMurry Coupling start->mcmurry intermediate Triarylethylene Scaffold wittig->intermediate mcmurry->intermediate final Novel SERMs intermediate->final

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies specifically on this compound are not extensively published, valuable insights can be gleaned from the broader class of 4-arylcyclohexanones.[9]

  • Aryl Substituents: The nature and position of substituents on the phenyl ring significantly influence biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to interact with target proteins.

  • Cyclohexanone Ring Conformation: The stereochemistry of substituents on the cyclohexanone ring can have a profound impact on activity. Different conformations can lead to altered binding affinities and pharmacological profiles.

  • Modifications of the Ketone: Conversion of the ketone to other functional groups, such as oximes, hydrazones, or tertiary alcohols, provides a means to explore new interaction points with biological targets and fine-tune the molecule's properties.[10]

Conclusion and Future Directions

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic accessibility and the versatility of its chemical handles make it an invaluable starting point for the generation of diverse molecular libraries. The demonstrated and potential applications in the fields of analgesia, oncology, and endocrinology underscore the rich therapeutic potential harbored within this seemingly simple building block. Future research will undoubtedly continue to unlock new and exciting applications for this compound and its derivatives, further solidifying its place as a cornerstone in the edifice of modern drug discovery. The continued exploration of its synthetic transformations and a deeper understanding of the structure-activity relationships of its derivatives will pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • ResearchGate. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. 2025.
  • ResearchGate. Synthesis, Antibacterial and Antifungal Properties of Cyclohexane Tosyloxyimine Derivative. 2025.
  • Google Patents. Analgesic composition and method. US20040214842A1. 2004.
  • Google Patents. Production of opioid analgesics. US7348430B2. 2008.
  • Lednicer D, VonVoigtlander PF, Emmert DE. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. J Med Chem. 1980;23(4):424-430.
  • National Institutes of Health. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. 2015.
  • Valparaiso University Scholar. The Synthesis of Potential Anti-Fungal Compounds. 2017.
  • PubMed. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. 2005.
  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). 2021.
  • PubMed. Synthesis of 4,4'-Diaminotriphenylmethanes with Potential Selective Estrogen Receptor Modulator (SERM)-like Activity. 2015.
  • University of Massachusetts Lowell. Synthesis of an Alkene via the Wittig Reaction.
  • Organic Chemistry Portal. Wittig Reaction - Common Conditions.
  • PrepChem.com. Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • ACS Publications. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. 1980.
  • PubMed. Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. 1985.
  • National Institutes of Health. Bioactivation of Selective Estrogen Receptor Modulators (SERMs). 2010.
  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. 2022.
  • National Institutes of Health. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. 2007.
  • PubMed Central. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. 2007.
  • Royal Society of Chemistry. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. 2021.
  • Ningbo Inno Pharmchem Co.,Ltd. Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate.
  • Google Patents. Orally administrable opioid formulations having extended duration of effect. US20020150614A1. 2002.
  • University of Wisconsin-Madison Department of Chemistry. The Wittig Reaction: Synthesis of Alkenes.
  • PubMed. FDA-approved drugs featuring macrocycles or medium-sized rings. 2025.
  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. 2022.
  • ACS Publications. 4-Amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. 1981.
  • Organic Reactions. The Wittig Reaction. 1965.
  • National Institutes of Health. FDA‐approved drugs featuring macrocycles or medium‐sized rings. 2025.
  • PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. 2023.
  • Google Patents. Orally administrable opioid formulations having extended duration of effect. US6294195B1. 2001.
  • Spandidos Publications. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. 2020.
  • ResearchGate. Potent Neuroprotective Activity of Monoterpene Derived 4-[(3aR,7aS)- 1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol in MPTP Mice Model. 2025.
  • ResearchGate. Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2. 2025.
  • ResearchGate. FDA‐approved drugs featuring macrocycles or medium‐sized rings. 2025.
  • MDPI. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. 2022.
  • Charles University Faculty of Pharmacy. Synthesis of dexrazoxane analogues and iron chelators.
  • PubMed. Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1][11]diazepine ring system. 2016.
  • Wikipedia. Tramadol.
  • PubMed. Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure. 1989.
  • National Institutes of Health. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. 2016.
  • PubMed. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice. 2010.
  • PLOS ONE. The Cytoprotective Effects of E-α-(4-Methoxyphenyl)-2',3,4,4'-Tetramethoxychalcone (E-α-p-OMe-C6H4-TMC)—A Novel and Non-Cytotoxic HO-1 Inducer. 2015.

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro bioactivity screening of the compound 4-(4-Methoxyphenyl)cyclohexanone. As this molecule is not extensively characterized in existing literature, this document outlines a logical, tiered approach to efficiently probe its potential therapeutic value. The experimental design is grounded in the known biological activities of structurally related cyclohexanone derivatives, which have shown promise in anticancer, anti-inflammatory, antimicrobial, and antioxidant applications[1][2][3].

Our strategy prioritizes a foundational understanding of the compound's interaction with biological systems, beginning with cytotoxicity to establish viable concentration ranges for subsequent, more specific assays. This ensures data integrity and minimizes confounding factors in downstream experiments. The causality behind each methodological choice is explained to provide researchers with a robust, adaptable, and scientifically sound screening paradigm.

Compound Profile and Safe Handling

Before commencing any experimental work, a thorough understanding of the test article's properties and safety requirements is paramount.

1.1. Physicochemical Properties

  • Chemical Name: 4-(4-Methoxyphenyl)cyclohexan-1-one

  • CAS Number: 5309-16-0[4][5]

  • Molecular Formula: C₁₃H₁₆O₂[5][6]

  • Molecular Weight: 204.26 g/mol [5]

1.2. Safety and Handling Precautions

The Safety Data Sheet (SDS) for this compound indicates several hazards that necessitate careful handling to ensure researcher safety[4].

  • Hazards: Harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4].

  • Personal Protective Equipment (PPE): Always wear protective gloves, appropriate laboratory clothing, and eye/face protection (safety goggles or face shield)[4].

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling, and do not eat, drink, or smoke in the work area[4].

  • Storage: Store in a well-ventilated place with the container tightly closed[4].

Proposed Screening Cascade: A Tiered Approach

A hierarchical screening workflow is the most efficient method for the preliminary assessment of a novel compound. This approach uses broad, foundational assays to inform the selection and design of more specific, resource-intensive experiments.

G cluster_0 Preparation cluster_1 Tier 1: Foundational Assays cluster_2 Tier 2: Targeted Bioactivity (Informed by Tier 1) cluster_3 Data Analysis Compound This compound Stock Solution Preparation (DMSO) Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Determine non-toxic conc. Antioxidant Antioxidant Capacity (DPPH & ABTS Assays) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (Protein Denaturation, HRBC Stabilization) Cytotoxicity->AntiInflammatory Use sub-lethal conc. Antimicrobial Antimicrobial Screening (Disk Diffusion, MIC) Cytotoxicity->Antimicrobial Use sub-lethal conc. Analysis IC50 / EC50 / MIC Calculation Data Tabulation & Interpretation Cytotoxicity->Analysis Antioxidant->Analysis AntiInflammatory->Analysis Antimicrobial->Analysis

Caption: Proposed experimental workflow for the preliminary bioactivity screening.

Tier 1: Foundational Assays

The initial tier focuses on assessing the compound's intrinsic cytotoxicity and general antioxidant potential. The cytotoxicity data is critical for all subsequent cell-based assays, defining the appropriate concentration range to avoid non-specific cell death masking targeted bioactivity.

Cytotoxicity Screening: MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7][8][9]. The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[10].

MTT_Principle MTT MTT (Yellow, Soluble) ViableCell Viable Cell Mitochondrial Dehydrogenases MTT->ViableCell Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization ViableCell->Formazan Reduction Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for cell viability.
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment[11].

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., 1, 10, 50, 100, 250 µg/mL) in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C[11].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes[7].

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance_of_Treated / Absorbance_of_Control) x 100

    • Plot the % Viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antioxidant Capacity Screening

Antioxidant assays are crucial for identifying compounds that can neutralize harmful free radicals. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose[12][13].

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which has a deep purple color. In the presence of an antioxidant, the DPPH radical is scavenged, and the solution turns a light yellow color, a change that can be measured spectrophotometrically[14][15].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox should be used as a positive control[16].

  • Calculation: The percentage of radical scavenging activity is calculated as:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample.

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant[14].

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[14][16].

  • Reagent Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm[16].

  • Reaction Mixture: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similarly to the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC)[16].

Antioxidant Assay Comparison DPPH ABTS
Principle Scavenging of a stable free radicalScavenging of a radical cation
Wavelength 517 nm734 nm
Radical Color Deep PurpleBlue-Green
Solubility Soluble in organic solventsSoluble in both aqueous and organic solvents
Advantages Simple, rapid, commercially available radical[14]Applicable to both lipophilic and hydrophilic compounds

Tier 2: Targeted Bioactivity Screening

Based on the non-cytotoxic concentration range determined in Tier 1 and the known activities of similar molecules, we proceed to more specific assays for anti-inflammatory and antimicrobial potential.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Simple, cost-effective in vitro assays can provide preliminary evidence of anti-inflammatory properties[17].

Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a good indication of its anti-inflammatory potential[18].

  • Reaction Mixture: Prepare a mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the samples at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath.

  • Measurement: After cooling, measure the turbidity (absorbance) at 660 nm[18]. Diclofenac sodium can be used as a reference drug[19].

  • Calculation: The percentage of inhibition is calculated as:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The erythrocyte membrane is analogous to the lysosomal membrane. Stabilizing this membrane against hypotonicity- or heat-induced lysis is a common method to screen for anti-inflammatory activity, as it indicates an ability to prevent the release of lysosomal enzymes that mediate inflammation[18][20].

  • HRBC Preparation: Collect fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, wash the resulting pellet three times with isosaline, and prepare a 10% (v/v) suspension in isosaline[18].

  • Reaction Mixture: Create a mixture containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the samples at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.

  • Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm[19].

  • Calculation: The percentage of membrane protection is calculated as:

    • % Protection = 100 - [(OD_sample / OD_control) x 100]

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the search for new antimicrobial agents. Initial screening can be performed using diffusion and dilution methods[21].

This is a qualitative method to assess the antimicrobial activity of a compound. It is based on the diffusion of the compound from a paper disk into an agar medium seeded with a test microorganism, resulting in a zone of growth inhibition[22][23].

  • Inoculum Preparation: Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Plate Preparation: Evenly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Impregnate each disk with a known concentration of the test compound (e.g., 100 µ g/disk ).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity[22].

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a quantitative and widely used technique for this purpose[22][24].

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This guide outlines a systematic and robust preliminary screening strategy for this compound. The tiered approach ensures that resources are used efficiently, with foundational cytotoxicity data informing the design of subsequent targeted assays for anti-inflammatory, antioxidant, and antimicrobial activities.

Positive results, or "hits," from this preliminary screen should be validated through more advanced and specific assays. For instance, promising anti-inflammatory activity could be further investigated using enzyme inhibition assays (e.g., COX/LOX)[17] or by measuring inflammatory cytokine expression (e.g., TNF-α) in cell models[25]. Similarly, significant anticancer activity would warrant further studies into the mechanism of action, such as cell cycle analysis or apoptosis assays. This structured pipeline provides a solid foundation for elucidating the therapeutic potential of this compound and guiding its journey in the drug discovery process[26][27].

References

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source URL not available]
  • MTT assay - Wikipedia. (n.d.). Wikipedia. [Link]
  • Enzyme assays for high-throughput screening. (2004). Current Opinion in Biotechnology. [Link]
  • Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology. [Link]
  • Antimicrobial Efficacy Screening. (n.d.).
  • Top Enzymatic Assays for Drug Screening in 2025. (2025).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. [Link]
  • Screening methods for assessment of antibacterial activity in nature. (2020).
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (n.d.).
  • Screening methods to determine antibacterial activity of n
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.).
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.).
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. (n.d.). E3S Web of Conferences. [Link]
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018).
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. (n.d.).
  • Isolation and identification of lactic acid bacteria from ginseng sprouts and research on their probiotic, anti-inflammatory, and anti-cancer activity. (n.d.). Frontiers. [Link]
  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells. (2011).
  • In-vitro Bioactivity and Phytochemical Screening of Extracts from Rhizomes of Eremostachys azerbaijanica rech. f. Growing in Iran. (n.d.).
  • 2-(4-Methoxyphenyl)cyclohexanone. (n.d.). PubChem. [Link]

Sources

A Technical Guide to 4-(4-Methoxyphenyl)cyclohexanone: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-Methoxyphenyl)cyclohexanone is a bifunctional organic compound that has emerged as a strategically important intermediate in medicinal chemistry. Its unique structure, combining a conformationally mobile cyclohexanone ring with an electronically modulated methoxyphenyl moiety, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide delves into the synthesis, chemical properties, and, most critically, the application of this ketone as a pivotal precursor in the development of high-affinity ligands for central nervous system (CNS) targets. Particular focus is given to its role as a gateway to novel sigma-1 (σ1) receptor modulators, compounds of significant interest for treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. Through an examination of key chemical transformations and detailed experimental protocols, this document serves as a comprehensive resource for researchers leveraging this intermediate in advanced drug discovery programs.

Core Attributes of this compound

Chemical and Physical Properties

The utility of this compound stems from its distinct structural features. The cyclohexanone ring offers a reactive carbonyl group—a handle for numerous chemical transformations—while the 4-methoxyphenyl group imparts crucial steric and electronic properties that influence ligand-receptor interactions.

PropertyValueReference
CAS Number 5309-16-0[1]
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Boiling Point ~350 °C at 760 mmHg (Predicted)
The Pharmacophoric Significance

The structure of this compound is not merely a synthetic convenience; it embodies a pharmacophore primed for CNS targets.

  • The 4-Methoxyphenyl Moiety: This group is a common feature in CNS-active molecules. The methoxy group is a mild electron-donating group and a hydrogen bond acceptor, capable of forming key interactions within a receptor's binding pocket. The phenyl ring itself provides a hydrophobic surface for π-π stacking or van der Waals interactions.

  • The Cyclohexanone Core: This six-membered ring provides a three-dimensional scaffold that can adopt various conformations (e.g., chair, boat). This conformational flexibility allows synthetic derivatives to adapt to the specific topology of a receptor binding site. Crucially, the ketone functionality is an electrophilic center, readily undergoing nucleophilic attack to build molecular complexity.

Synthesis of the Core Intermediate

The construction of the 4-arylcyclohexanone scaffold is a foundational step. While multiple routes exist, a common and reliable strategy involves the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with an aromatic ring.[2] This approach offers high regioselectivity for electron-rich arenes like anisole.

The overall synthetic workflow can be envisioned as the acylation of anisole with a cyclohexanone precursor, followed by necessary transformations. An efficient laboratory-scale synthesis can be adapted from established principles of Friedel-Crafts chemistry.[3][4]

G cluster_0 Synthesis of this compound Anisole Anisole FC_Acylation Friedel-Crafts Acylation (AlCl₃) Anisole->FC_Acylation Succinic Succinic Anhydride Succinic->FC_Acylation Ketoacid β-(4-Methoxybenzoyl)propionic acid FC_Acylation->Ketoacid Reduction Clemmensen or Wolff-Kishner Reduction Ketoacid->Reduction Aryl_acid γ-(4-Methoxyphenyl)butyric acid Reduction->Aryl_acid Cyclization Intramolecular Acylation (e.g., PPA, HF) Aryl_acid->Cyclization Tetralone 4-Oxo-7-methoxy-1,2,3,4- tetrahydronaphthalene Cyclization->Tetralone Birch Birch Reduction & Hydrolysis Tetralone->Birch Target This compound Birch->Target

Caption: A multi-step synthetic pathway to the target intermediate.

A Gateway to Sigma-1 Receptor Ligands

The primary value of this compound in modern drug development lies in its utility as a precursor for sigma-1 (σ1) receptor ligands. The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses and is a high-value target for conditions ranging from neuropathic pain to Alzheimer's disease.[5]

Key Chemical Transformations

The ketone carbonyl is the launchpad for diversification. Two principal transformations are employed to convert this intermediate into potent σ1 ligands: reductive amination and the construction of spirocyclic systems.

  • Reductive Amination: This is the most direct route to introduce the basic nitrogen atom, a quintessential feature of nearly all σ1 ligands. The ketone is first condensed with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting ketone, preventing side reactions.[6] This one-pot procedure is highly efficient for generating libraries of analogues for structure-activity relationship (SAR) studies.[7]

  • Spirocyclization: Spirocyclic architectures, where two rings share a single carbon atom, are a privileged scaffold for high-affinity σ1 ligands.[8] The cyclohexanone core is ideal for creating the spiro center. For instance, intramolecular cyclization of precursors derived from the ketone can lead to novel spiro-systems.[9] These rigidified structures can lock the molecule into a bioactive conformation, enhancing potency and selectivity.[5]

G cluster_1 Key Transformations for Sigma-1 Ligand Synthesis Start This compound Red_Am Reductive Amination (e.g., NaBH(OAc)₃) Start->Red_Am Spiro_Form Multi-step Sequence: 1. Addition to C=O 2. Intramolecular Cyclization Start->Spiro_Form Amine Primary/Secondary Amine (R₁R₂NH) Amine->Red_Am Product_Amine N-Substituted 4-(4-Methoxyphenyl)cyclohexylamine Red_Am->Product_Amine Nucleophile Bifunctional Nucleophile (e.g., HO-(CH₂)n-X) Nucleophile->Spiro_Form Product_Spiro Spirocyclic Ligand Scaffold (e.g., Spiro-ether, Spiro-amine) Spiro_Form->Product_Spiro

Caption: Major synthetic routes from the ketone to ligand scaffolds.

Case Study: Synthesis of Cariprazine Precursors

The antipsychotic drug Cariprazine contains a trans-4-substituted cyclohexane-1-amine core, highlighting the importance of this structural motif in approved pharmaceuticals.[10] While Cariprazine itself has a different substituent, the synthesis of its key trans-amine intermediate provides a powerful analogy for the utility of this compound. Biocatalytic reductive amination using transaminases has been shown to be a highly effective method for stereoselectively producing the desired trans-isomer from the corresponding ketone, demonstrating a modern, green chemistry approach to this critical transformation.[10]

Experimental Protocols

The following protocols are generalized procedures intended for trained organic chemists. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: General Procedure for Reductive Amination
  • Rationale: This procedure uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of ketones. It is less sensitive to pH than other agents like sodium cyanoborohydride and can be used in common aprotic solvents.

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired primary or secondary amine (1.1 eq).

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

    • Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium ion intermediate.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: The addition may be mildly exothermic.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amine.[7]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is an enabling tool for drug discovery. Its straightforward accessibility and the versatile reactivity of its ketone group make it an ideal starting point for constructing diverse libraries of compounds, particularly for CNS targets like the sigma-1 receptor. The ability to readily perform transformations such as reductive amination and spirocyclization allows for the systematic exploration of chemical space around a privileged pharmacophore. Future applications will likely see this intermediate used in the development of highly selective PET imaging agents for diagnosing neurodegenerative diseases[8] and in the creation of next-generation therapeutics with finely tuned pharmacological profiles. As synthetic methodologies evolve, particularly in asymmetric and biocatalytic synthesis, the strategic value of this compound is poised to increase further.[10]

References

  • PrepChem (2023).Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • Brust, P., et al. (2009).Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. PubMed.
  • PrepChem (2023).Synthesis of A. 2-(m-Methoxyphenyl)-4-methyl-cyclohexanone.
  • Organic Chemistry Portal (2024).Friedel-Crafts Acylation.
  • Fleck, F., et al. (2024).Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed.
  • Boruwa, J., et al. (2006).Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
  • Google Patents (2021).CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • The Organic Chemistry Tutor (2019).Friedel-Crafts Acylation. YouTube.
  • Quick Company (2020).A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • Ikome, H. N., et al. (2016).4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as Selective sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. PubMed.
  • Barbon, S., et al. (2023).Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. ResearchGate.
  • Barluenga, J., et al. (2005).Synthesis of spiro[4.5]trienones by intramolecular ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes. PubMed.
  • Di Braccio, M., et al. (2001).trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands. PubMed.
  • Nagy-Mezes, M., et al. (2024).Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
  • Redalyc (2018).Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Methoxyphenyl)cyclohexanone from 4-Methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The synthesis of substituted cyclohexanone frameworks is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-(4-Methoxyphenyl)cyclohexanone stands out as a valuable intermediate, finding application in the development of novel pharmaceuticals and liquid crystal technologies. Its structure, featuring a polar ketone and a substituted aromatic ring, imparts unique physicochemical properties that are highly sought after. This document provides a comprehensive guide for the multi-step synthesis of this compound, commencing with the readily available starting material, 4-methoxyphenol. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.

Synthetic Strategy: A Convergent Approach

A direct, one-pot synthesis of this compound from 4-methoxyphenol is not readily achievable and often results in low yields and complex purification challenges. Therefore, a more robust and modular convergent synthetic strategy is proposed. This approach involves the independent synthesis of two key intermediates, which are then coupled to form the target molecule.

The overall synthetic pathway is outlined as follows:

  • Part A: Synthesis of the Cyclohexanone Core. The aromatic ring of 4-methoxyphenol will be reduced to form the corresponding cyclohexyl derivative, 4-methoxycyclohexanol, which is subsequently oxidized to the key intermediate, 4-methoxycyclohexanone.

  • Part B: Preparation of the Arylating Agent. A second portion of 4-methoxyphenol is envisioned to be converted to 4-bromoanisole, which then serves as the precursor for the highly nucleophilic Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Part C: Coupling and Final Product Formation. The final stage involves the reaction of the Grignard reagent with a suitable cyclohexanone precursor, followed by an oxidation step to yield the desired this compound.

This convergent strategy allows for the optimization of each synthetic step independently, leading to higher overall yields and purity of the final product.

G cluster_A Part A: Cyclohexanone Core Synthesis cluster_B Part B: Arylating Agent Preparation cluster_C Part C: Coupling & Final Product A1 4-Methoxyphenol A2 4-Methoxycyclohexanol A1->A2 Hydrogenation A3 4-Methoxycyclohexanone A2->A3 Oxidation C3 This compound B1 4-Bromoanisole B2 4-Methoxyphenylmagnesium Bromide B1->B2 Grignard Formation C2 1-(4-Methoxyphenyl)cyclohexan-1-ol B2->C2 Grignard Reaction C1 Cyclohexanone C1->C2 C2->C3 Oxidation

Figure 1: Proposed convergent synthetic workflow.

Part A: Synthesis of 4-Methoxycyclohexanone

The initial phase of the synthesis focuses on the conversion of the aromatic ring of 4-methoxyphenol into a cyclohexanone ring. This is achieved through a two-step process: catalytic hydrogenation followed by oxidation.

Step 1: Catalytic Hydrogenation of 4-Methoxyphenol to 4-Methoxycyclohexanol

Principle: Catalytic hydrogenation is a classic and efficient method for the reduction of aromatic rings. In this step, 4-methoxyphenol is treated with hydrogen gas in the presence of a noble metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the addition of hydrogen atoms across the double bonds of the benzene ring, resulting in the formation of the corresponding cycloalkane derivative. The reaction is typically carried out under pressure to ensure a sufficient concentration of hydrogen in the reaction mixture.

Protocol:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-methoxyphenol (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled in a fume hood, as it can be pyrophoric.[1][2][3]

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and heat to a temperature of 50-80°C.

  • Reaction Monitoring: Monitor the reaction progress by tracking the hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-methoxycyclohexanol, which can be used in the next step without further purification or can be purified by distillation or recrystallization if necessary.

Step 2: Oxidation of 4-Methoxycyclohexanol to 4-Methoxycyclohexanone

Principle: The secondary alcohol, 4-methoxycyclohexanol, is oxidized to the corresponding ketone, 4-methoxycyclohexanone. A variety of oxidizing agents can be employed for this transformation. A common and effective laboratory-scale reagent is Pyridinium Chlorochromate (PCC), which is known for its mildness and selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[4][5][6][7]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxycyclohexanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Oxidant Addition: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (approximately 1.5 eq) in DCM. Slowly add the PCC slurry to the alcohol solution with stirring. The reaction is typically exothermic, so the addition should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting alcohol is no longer detectable.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.

  • Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methoxycyclohexanone can be purified by column chromatography or distillation.[8][9][10]

Part B: Preparation of 4-Methoxyphenylmagnesium Bromide

Principle: The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a potent nucleophile essential for forming the new carbon-carbon bond in the final coupling step.[11][12][13][14][15][16][17][18][19][20][21] It is prepared by the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly reactive towards water.

G cluster_mechanism Grignard Reagent Formation Mechanism A 4-Bromoanisole C 4-Methoxyphenylmagnesium Bromide A->C B Magnesium Metal (Mg) B->C

Sources

Topic: Selective Catalytic Hydrogenation of 4-Methoxyphenol to 4-Methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

4-Methoxycyclohexanone is a valuable chemical intermediate used in the synthesis of various pharmaceutical and agrochemical active ingredients.[1] Its production via the selective catalytic hydrogenation of 4-methoxyphenol represents a key transformation, converting a readily available aromatic feedstock into a functionalized cycloaliphatic ketone. The primary challenge in this synthesis lies in achieving high selectivity for the ketone by partial hydrogenation of the aromatic ring, while avoiding over-hydrogenation to the corresponding alcohol (4-methoxycyclohexanol) or undesired side reactions like demethoxylation.[2]

This application note provides a comprehensive technical guide for the selective catalytic hydrogenation of 4-methoxyphenol. It is structured to deliver not only a step-by-step experimental protocol but also the underlying scientific principles governing catalyst selection, reaction kinetics, and product analysis. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology suitable for research and development environments.

A Note on the Starting Material: The synthesis of 4-methoxycyclohexanone proceeds from the catalytic hydrogenation of 4-methoxyphenol . The hydrogenation of 2-methoxyphenol (guaiacol) yields 2-methoxycyclohexanone.[3] This guide focuses on the scientifically established pathway to the title compound, 4-methoxycyclohexanone, and therefore utilizes 4-methoxyphenol as the substrate.

Part I: Reaction Mechanism and Catalyst Selection

The Reaction Pathway: A Balancing Act

The conversion of 4-methoxyphenol to 4-methoxycyclohexanone is a partial hydrogenation reaction. The goal is to saturate the three double bonds of the benzene ring without reducing the newly formed ketone functional group.

The reaction proceeds through the following principal steps:

  • Adsorption: 4-methoxyphenol adsorbs onto the active sites of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Partial Hydrogenation: The aromatic ring is sequentially hydrogenated. A critical intermediate is the corresponding enol, which tautomerizes to the more stable 4-methoxycyclohexanone ketone.

  • Desorption: The final product, 4-methoxycyclohexanone, desorbs from the catalyst surface.

The primary scientific challenge is preventing the subsequent hydrogenation of the ketone to 4-methoxycyclohexanol. This is a competitive reaction that reduces the yield of the desired product.[2] Additionally, hydrodeoxygenation (cleavage of C-O bonds) can lead to byproducts such as phenol, cyclohexanone, or cyclohexane, consuming excess hydrogen and complicating purification.[2]

G cluster_main Main Reaction Pathway cluster_side Side Reactions 4-Methoxyphenol 4-Methoxyphenol IntermediateEnol Keto-Enol Intermediate 4-Methoxyphenol->IntermediateEnol + 3H₂ (Partial Hydrogenation) Phenol Phenol (Demethoxylation) 4-Methoxyphenol->Phenol Hydrogenolysis 4-Methoxycyclohexanone 4-Methoxycyclohexanone (Target Product) IntermediateEnol->4-Methoxycyclohexanone Tautomerization 4-Methoxycyclohexanol 4-Methoxycyclohexanol (Over-hydrogenation) 4-Methoxycyclohexanone->4-Methoxycyclohexanol + H₂

Fig 1. Reaction pathway for 4-methoxyphenol hydrogenation.
Rationale for Catalyst Selection

The choice of catalyst is paramount for achieving high selectivity. For the selective hydrogenation of phenols to their corresponding cyclohexanones, palladium (Pd) based catalysts are highly effective.[3][4]

  • Active Metal (Palladium): Palladium exhibits excellent activity for activating hydrogen and hydrogenating the aromatic ring. Crucially, it has a lower propensity for hydrogenating the ketone group compared to more aggressive metals like Rhodium (Rh) or Ruthenium (Ru) under optimized conditions, thus favoring the desired product.[5]

  • Catalyst Support: The support material stabilizes the palladium nanoparticles and can significantly influence the catalyst's activity and selectivity. Common supports include activated carbon, alumina (Al₂O₃), and titania (TiO₂). The interaction between the metal and the support can modify the electronic properties of the palladium, influencing its catalytic behavior. For instance, supports with specific acidic or basic properties can affect the adsorption-desorption kinetics of reactants and products.[3]

  • Catalyst Loading and Dispersion: A typical loading of 5% Pd on a support (e.g., 5% Pd/C) is a common starting point. The dispersion of the metal, or the percentage of metal atoms on the surface, is also a critical parameter. Higher dispersion generally leads to higher activity, though an optimal dispersion may exist for maximizing selectivity.[4]

Part II: Detailed Experimental Protocol

This protocol describes a laboratory-scale batch hydrogenation process. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagents & Materials Equipment
4-Methoxyphenol (≥98%)High-pressure autoclave/reactor (e.g., Parr or Büchi, ≥50 bar rating) with magnetic stirring
5% Palladium on Carbon (Pd/C) catalystGas inlet/outlet valves and pressure gauge
Solvent (e.g., Cyclohexane, Toluene)[1]Heating mantle with temperature controller
Hydrogen gas (high purity, ≥99.99%)Inert gas (Nitrogen or Argon) cylinder with regulator
Nitrogen or Argon gas (high purity)Syringe filter (0.45 µm, PTFE) for catalyst removal
Deuterated Chloroform (CDCl₃) for NMRRotary evaporator
Gas Chromatograph with Mass Spectrometer (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Workflow
Fig 2. High-level experimental workflow for hydrogenation.
Step-by-Step Hydrogenation Procedure
  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Assemble the reactor and perform a leak test with nitrogen or argon gas at a pressure higher than the intended reaction pressure (e.g., test at 10 Kg/cm² if reacting at 6 Kg/cm²).

  • Charging the Reactor:

    • Vent the reactor and open it.

    • To the reactor vessel, add 4-methoxyphenol.

    • Add the solvent (e.g., cyclohexane). A typical substrate concentration is 5-10 wt%.

    • Carefully add the 5% Pd/C catalyst. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Place the reactor in the heating mantle on the stirring plate.

    • Purge the reactor with an inert gas (Nitrogen or Argon) to remove all oxygen. This is a critical safety step. Pressurize to ~5 Kg/cm², stir for 2 minutes, and then carefully vent. Repeat this cycle at least three times.

  • Reaction Execution:

    • After the final inert gas purge, pressurize the reactor with hydrogen to the desired pressure (e.g., 5-6 Kg/cm²).[1]

    • Begin vigorous stirring (e.g., 800-1200 RPM) to ensure good mixing and gas-liquid-solid mass transfer.

    • Heat the reactor to the target temperature, typically in the range of 150-160 °C.[1]

    • Monitor the reaction by observing the pressure drop from the hydrogen cylinder, which indicates hydrogen consumption. The reaction is typically complete within 4-8 hours, depending on the specific conditions.

  • Shutdown and Product Recovery:

    • Once the reaction is complete (no further hydrogen uptake), turn off the heater and allow the reactor to cool to room temperature.

    • Crucially, vent the excess hydrogen in a safe manner according to lab protocols.

    • Purge the reactor once with inert gas before opening.

    • Open the reactor and carefully remove the reaction mixture.

    • Separate the heterogeneous Pd/C catalyst from the liquid mixture by filtration. A syringe filter is convenient for small scales. The catalyst can potentially be recycled after appropriate washing and drying.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Part III: Analysis, Characterization, and Expected Results

Accurate analysis is essential to determine the success of the reaction, specifically the conversion of the starting material and the selectivity towards the desired product.

Analytical Methodology
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for quantitative analysis.

    • Sample Prep: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Analysis: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5 or equivalent). The separated components are detected by a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification based on their mass fragmentation patterns.

    • Quantification: Calculate conversion and selectivity based on the relative peak areas of the starting material, product, and any byproducts.

      • Conversion (%) = [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] * 100

      • Selectivity (%) = [Moles of desired product formed / (Initial moles of reactant - Final moles of reactant)] * 100

      • Yield (%) = (Conversion * Selectivity) / 100

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isolated product, ensuring the correct isomer has been formed and that it is free of impurities.

Expected Results

The following table summarizes typical reaction parameters and expected outcomes based on established processes.[1]

ParameterTypical ValueRationale / Expected Outcome
Substrate 4-MethoxyphenolStarting material for 4-methoxycyclohexanone.
Catalyst 5% Pd/CProvides high activity for hydrogenation with good selectivity for the ketone.
Temperature 150 - 160 °CBalances reaction rate with selectivity. Higher temperatures can lead to over-hydrogenation or demethoxylation.[1]
H₂ Pressure 5 - 6 Kg/cm²Sufficient hydrogen availability for the reaction without being excessively high, which can favor over-hydrogenation.[1]
Solvent Cyclohexane / TolueneProvides a medium for the reaction; choice can influence solubility and mass transfer.[1]
Reaction Time 4 - 8 hoursTypically sufficient for high conversion under these conditions.
Expected Conversion >95%High conversion of 4-methoxyphenol is expected.
Expected Yield 87 - 96%High yield of 4-methoxycyclohexanone indicates high selectivity.[1]

Part IV: Troubleshooting and Safety

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Catalyst poisoning or deactivation.2. Insufficient H₂ pressure or leak.3. Poor mass transfer (inadequate stirring).1. Use fresh catalyst; ensure starting materials are pure.2. Perform a leak test; ensure H₂ cylinder has adequate pressure.3. Increase stirring speed.
Low Selectivity 1. Reaction temperature too high.2. Reaction time too long.3. Hydrogen pressure too high.1. Lower the reaction temperature by 10-20 °C.2. Monitor the reaction and stop it once starting material is consumed.3. Reduce the initial hydrogen pressure.
Side Products (Phenol) Demethoxylation is occurring.This may be favored by more acidic catalyst supports or higher temperatures. Consider a different catalyst support or lower the reaction temperature.
Critical Safety Considerations
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a spark-free environment and a well-ventilated fume hood. Ensure all fittings on the reactor are rated for hydrogen service.

  • High Pressure: High-pressure reactors are significant hazards. Always operate behind a safety shield and never exceed the manufacturer's pressure and temperature limits. Regular inspection and maintenance are mandatory.

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in air. Quench the filtered catalyst immediately under water or a solvent.

References

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. Quick Company. [Link]
  • Reaction profile of 4-methoxyphenol hydrogenation.
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry (RSC Publishing). [Link]
  • Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts.
  • Hydrodeoxygenation of 2-Methoxyphenol over Ru, Pd, and Mo2C Catalysts Supported on Carbon.

Sources

Application Note & Protocol: Synthesis of 4-(4-methoxyphenyl)cyclohexanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-(4-methoxyphenyl)cyclohexanone, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol herein details a robust method centered on the Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride, utilizing anhydrous aluminum chloride as a Lewis acid catalyst. This application note is designed to offer both a step-by-step experimental procedure and a deep dive into the mechanistic underpinnings and critical process parameters, ensuring scientific integrity and reproducibility.

Introduction & Scientific Background

Aromatic ketones are a cornerstone of organic synthesis, serving as precursors to a vast array of complex molecules. This compound, in particular, combines an electron-rich aromatic moiety with a functionalized alicyclic ring, making it a versatile building block. The methoxy group on the phenyl ring is a key feature, influencing the molecule's electronic properties and providing a handle for further chemical modification.

The chosen synthetic strategy is the Friedel-Crafts acylation , a classic and powerful method for forming carbon-carbon bonds with an aromatic ring.[1] This electrophilic aromatic substitution (EAS) reaction is well-suited for this transformation due to the high reactivity of anisole. The methoxy group (-OCH₃) on anisole is a potent activating group, donating electron density to the aromatic ring and making it highly nucleophilic.[2] This electronic effect also directs the incoming electrophile preferentially to the ortho and para positions. Due to steric hindrance from the methoxy group, the para-substituted product, this compound, is expected to be the major product.[3]

The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4] The catalyst's role is to activate the acylating agent (cyclohexanecarbonyl chloride), generating a highly reactive acylium ion electrophile.[1] A key consideration in Friedel-Crafts acylation is that the product, an aryl ketone, can form a complex with the AlCl₃ catalyst. This complex deactivates the product towards further acylation, thus preventing polysubstitution. However, it also necessitates the use of stoichiometric or slightly excess amounts of the catalyst, as it is consumed in this complexation.[5] The final product is liberated from this complex during the aqueous work-up.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis proceeds through a well-established multi-step mechanism:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of cyclohexanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the key electrophile in the reaction.

  • Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack occurs predominantly at the para position due to the directing effect of the methoxy group and steric considerations. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the sp³-hybridized carbon of the arenium ion. This regenerates the aromatic ring, yielding the protonated ketone product.

  • Complexation and Hydrolysis: The ketone product, being a Lewis base, forms a complex with AlCl₃. This complex is stable until the reaction is quenched with water (hydrolysis), which liberates the final this compound product and hydrolyzes the aluminum salts.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Work-up AcylCl Cyclohexanecarbonyl Chloride Complex1 [Acyl-Cl-AlCl₃] Complex AcylCl->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) Acylium Acylium Ion (Electrophile) Complex1->Acylium AlCl4 AlCl₄⁻ Complex1->AlCl4 Anisole Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion Product_Complex Product-AlCl₃ Complex SigmaComplex->Product_Complex - H⁺ (to AlCl₄⁻) - AlCl₃ (regenerated) FinalProduct This compound Product_Complex->FinalProduct Hydrolysis Workup Aqueous Work-up (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and acyl chlorides should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
AnisoleC₇H₈O108.14505.41 g (5.5 mL)
Cyclohexanecarbonyl chlorideC₇H₁₁ClO146.62558.06 g (7.3 mL)
Anhydrous Aluminum ChlorideAlCl₃133.34608.00 g
Dichloromethane (DCM), dryCH₂Cl₂84.93-150 mL
Hydrochloric Acid, 2MHCl36.46-50 mL
Sodium Hydroxide Solution, 5%NaOH40.00-50 mL
Saturated NaCl Solution (Brine)NaCl58.44-50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g
Ethanol/Hexane---As needed
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried to be free of moisture.

    • Place the flask in an ice-water bath on a magnetic stirrer.

    • To the flask, add anhydrous aluminum chloride (8.00 g) and 100 mL of dry dichloromethane. Begin stirring to form a slurry.

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of anisole (5.5 mL) and cyclohexanecarbonyl chloride (7.3 mL) in 50 mL of dry dichloromethane.

    • Add this solution dropwise to the stirred AlCl₃ slurry over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition. A color change to dark red or brown is expected.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching the Reaction:

    • Cool the flask back down in a large ice-water bath.

    • CAUTION: Quenching is highly exothermic and releases HCl gas. Slowly and carefully add crushed ice (approx. 100 g) to the reaction mixture piece by piece. The color should lighten, and a biphasic mixture will form.

    • Once the initial exothermic reaction has subsided, slowly add 50 mL of 2M HCl to dissolve the remaining aluminum salts.

  • Work-up and Extraction:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the layers and retain the organic (DCM) layer.

    • Extract the aqueous layer with an additional 25 mL of DCM.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with:

      • 50 mL of water

      • 50 mL of 5% NaOH solution (to remove any unreacted acyl chloride and HCl)

      • 50 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product:

    • Filter the drying agent using gravity filtration.

    • Remove the dichloromethane solvent using a rotary evaporator. The crude product will remain as a solid or a viscous oil.

  • Purification:

    • Recrystallize the crude solid from a mixed solvent system, such as ethanol/hexane or ethyl acetate/heptane.[6]

    • Dissolve the crude product in a minimum amount of the more polar solvent (e.g., ethanol) with gentle heating.

    • Slowly add the less polar solvent (e.g., hexane) until the solution becomes cloudy.

    • Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

G cluster_0 Reaction cluster_1 Quench & Work-up cluster_2 Isolation & Purification A 1. Charge AlCl₃ and dry DCM into flask at 0-5°C B 2. Add Anisole & Acyl Chloride in DCM dropwise A->B C 3. Stir at room temperature for 1-2 hours B->C D 4. Quench with ice & 2M HCl C->D E 5. Separate layers, extract aqueous phase with DCM D->E F 6. Wash combined organic layers (H₂O, NaOH, Brine) E->F G 7. Dry organic layer (MgSO₄) F->G H 8. Filter and evaporate solvent G->H I 9. Recrystallize crude solid H->I J 10. Filter, wash, and dry pure product I->J

Caption: Experimental Workflow for Synthesis.

Safety & Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[4][5] Handle in a moisture-free environment (e.g., under a nitrogen atmosphere or using a drying tube). Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1] In case of skin contact, brush off any solid material before washing with copious amounts of water.[7]

  • Cyclohexanecarbonyl Chloride: Corrosive and a lachrymator. Reacts with moisture. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching step is extremely exothermic and produces large volumes of HCl gas. Perform this step slowly in a fume hood and ensure the reaction vessel is well-cooled in an ice bath.

Waste Disposal:

  • Quenched aluminum salts should be neutralized before disposal according to local regulations.

  • Halogenated organic waste (DCM) should be collected in a designated container.

  • Aqueous waste should be neutralized before disposal.

Characterization & Expected Results

  • Appearance: White to off-white crystalline solid.

  • Yield: Expected yield is typically in the range of 70-85% based on similar Friedel-Crafts acylation reactions.[1]

  • Molecular Formula: C₁₃H₁₆O₂

  • Molecular Weight: 204.26 g/mol

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃):

      • δ ~7.20-7.30 (d, 2H, Ar-H ortho to acyl group)

      • δ ~6.85-6.95 (d, 2H, Ar-H ortho to -OCH₃)

      • δ ~3.82 (s, 3H, -OCH₃)

      • δ ~3.00-3.15 (m, 1H, cyclohexyl-H at C1)

      • δ ~2.20-2.60 (m, 4H, cyclohexyl-H at C2, C6)

      • δ ~1.70-1.95 (m, 4H, cyclohexyl-H at C3, C5)

    • ¹³C NMR (100 MHz, CDCl₃):

      • δ ~210-212 (C=O)

      • δ ~163 (Ar-C attached to -OCH₃)

      • δ ~130 (Ar-C, CH)

      • δ ~128 (Ar-C, quat.)

      • δ ~114 (Ar-C, CH)

      • δ ~55 (-OCH₃)

      • δ ~45-50 (Cyclohexyl-C1)

      • δ ~40-42 (Cyclohexyl-C2, C6)

      • δ ~28-30 (Cyclohexyl-C3, C5)

    • IR (KBr, cm⁻¹):

      • ~2930, 2850 (C-H aliphatic stretch)

      • ~1710 (strong, C=O ketone stretch)

      • ~1605, 1510 (C=C aromatic stretch)

      • ~1250 (C-O-C asymmetric stretch)

      • ~1030 (C-O-C symmetric stretch)

      • ~830 (para-disubstituted C-H bend)

References

  • PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
  • Studylib. (2006, October 4). Friedel-Crafts Acylation of Anisole.
  • ResearchGate. (n.d.). The Friedel–Crafts acylation of anisole to synthesise 1.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
  • Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.

Sources

Application Note: Mastering the Diels-Alder Reaction with Cyclohexanone Derivatives for Polycyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Building Complexity from Simplicity

The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, stands as a pillar of modern organic synthesis.[1] It provides a powerful and stereocontrolled method for constructing six-membered rings, a foundational scaffold in countless natural products and pharmaceutical agents.[1][2][3] This application note delves into the nuanced application of cyclohexanone derivatives, specifically α,β-unsaturated cyclohexenones, as dienophiles. While these substrates can be challenging due to their inherent reactivity profiles, they serve as invaluable precursors to complex, fused polycyclic systems like decalins, which are central to terpenoid and steroid chemistry.[4]

This guide moves beyond a simple recitation of steps, offering a mechanistic rationale for procedural choices, proven protocols for common substrates, and expert insights into overcoming the unique challenges posed by cyclohexenone dienophiles. We will explore how strategic catalyst selection and control of reaction parameters can transform a seemingly sluggish reaction into a highly efficient and selective synthetic tool.

Pillar 1: Mechanistic Rationale & Strategic Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction involving the interaction between the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene and the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile.[3] For cyclohexenones, which are α,β-unsaturated ketones, we operate within a "normal-electron-demand" framework where the dienophile is the electron-poor component.

The Challenge: Activating the Cyclohexenone Dienophile

Unsubstituted cyclohexenones are often poor dienophiles.[4] Their reactivity is diminished compared to more electron-deficient systems like maleic anhydride. Thermal reactions often require high temperatures, which can lead to side reactions or the undesired retro-Diels-Alder reaction.[1][4] The key to unlocking their synthetic potential lies in LUMO-lowering activation .

Lewis Acid Catalysis: This is the most common and effective strategy. Lewis acids (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) coordinate to the carbonyl oxygen of the cyclohexenone.[1][2] This coordination withdraws electron density from the α,β-unsaturated system, significantly lowering the energy of the LUMO.[1][5] The now more electrophilic dienophile becomes far more susceptible to attack by the diene's HOMO, accelerating the reaction rate and often allowing it to proceed at much lower temperatures.[2][5][6] This catalytic approach also enhances the regioselectivity and stereoselectivity of the cycloaddition.[4]

Organocatalysis: For asymmetric synthesis, chiral amine catalysts can be employed. These catalysts form a chiral iminium ion intermediate with the enone, which acts as a highly activated dienophile and provides a stereocontrolled environment for the cycloaddition, leading to high enantioselectivity.[7][8]

Diagram: The Principle of Lewis Acid Activation

Lewis_Acid_Activation cluster_reactants Reactants cluster_activated Activated Complex Cyclohexenone Cyclohexenone (Dienophile, Higher LUMO) Activated_Complex Activated Complex (Lower LUMO) Cyclohexenone->Activated_Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Activated_Complex Product Diels-Alder Adduct Activated_Complex->Product Diene Diene (HOMO) Diene->Product [4+2] Cycloaddition

Caption: Lewis acid coordination to the carbonyl oxygen increases the electrophilicity of the cyclohexenone, lowering its LUMO energy and accelerating the reaction.

Controlling Stereochemistry: The Endo Rule

The Diels-Alder reaction typically favors the formation of the endo product. This preference is not due to steric factors but rather to a favorable secondary orbital interaction in the transition state, where the electron-withdrawing group of the dienophile is oriented towards the developing π-system of the diene.[1][9] While the exo product is often more thermodynamically stable, the endo product is formed faster and is usually the major kinetic product, especially under mild, catalyzed conditions.[9]

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for achieving successful cycloadditions with cyclohexenone derivatives. All operations should be conducted in a fume hood under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: AlCl₃-Catalyzed Reaction of 2-Methyl-2-cyclohexen-1-one with Cyclopentadiene

This protocol is a robust method for synthesizing a tricyclic ketone framework. Cyclopentadiene must be freshly prepared by "cracking" dicyclopentadiene before use.[2]

Materials:

  • 2-Methyl-2-cyclohexen-1-one (1.0 eq)

  • Dicyclopentadiene

  • Aluminum chloride (AlCl₃, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water, Saturated Sodium Bicarbonate Solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diene Preparation: Gently heat dicyclopentadiene to ~180 °C and collect the cyclopentadiene monomer via distillation. Keep the collected monomer on ice and use it promptly.[2]

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Under a positive pressure of argon, add AlCl₃ (1.0 eq) portion-wise, ensuring the internal temperature remains low. Stir the resulting slurry for 20 minutes at -78 °C.[2]

  • Diene Addition: Add the freshly prepared, chilled cyclopentadiene (1.2 eq) dropwise to the reaction mixture over 10-15 minutes.[2]

  • Reaction Progression: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over another hour. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up and Purification:

    • Quench the reaction by carefully adding water at 0 °C.

    • Separate the organic and aqueous layers. Extract the aqueous phase twice with DCM.

    • Combine the organic extracts, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.[2]

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the adduct via flash column chromatography on silica gel.

Protocol 2: Et₂AlCl-Catalyzed Reaction of 2-Methyl-2-cyclohexen-1-one with Isoprene

This procedure illustrates the use of a different Lewis acid and an acyclic diene, leading to a substituted decalin system.

Materials:

  • 2-Methyl-2-cyclohexen-1-one (1.0 eq)

  • Isoprene (freshly distilled, 1.5 eq)

  • Diethylaluminum chloride (Et₂AlCl, 1.1 eq, typically as a 1.0 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask, dissolve 2-Methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous toluene.

  • Cooling and Catalyst Addition: Cool the solution to -78 °C. Slowly add the Et₂AlCl solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.[2]

  • Diene Addition: Add freshly distilled isoprene (1.5 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.[2]

  • Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 6-12 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by slowly adding saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the product by flash column chromatography.

Data Summary: Representative Reaction Conditions
ParameterProtocol 1Protocol 2
Dienophile 2-Methyl-2-cyclohexen-1-one2-Methyl-2-cyclohexen-1-one
Diene CyclopentadieneIsoprene
Catalyst Aluminum chloride (AlCl₃)Diethylaluminum chloride (Et₂AlCl)
Solvent Dichloromethane (DCM)Toluene
Temperature -78 °C to 0 °C-78 °C to Room Temp.
Typical Time 2 hours6-12 hours
Key Outcome Tricyclic AdductFused Bicyclic (Decalin) System
Selectivity High endo selectivityHigh regioselectivity ("para" adduct)

Pillar 3: Workflow and Analysis

A successful experimental campaign relies on a logical workflow from setup to final analysis.

Diagram: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere Setup D Dissolve Dienophile in Solvent A->D B Prepare Anhydrous Solvent B->D C Purify Diene (e.g., Crack Dicyclopentadiene) G Add Diene Dropwise C->G E Cool to Reaction Temp (e.g., -78 °C) D->E F Add Lewis Acid Catalyst E->F F->G H Monitor by TLC G->H I Quench Reaction H->I Reaction Complete J Liquid-Liquid Extraction I->J K Dry Organic Layer J->K L Solvent Removal (Rotary Evaporation) K->L M Column Chromatography L->M N Characterization (NMR, IR, MS) M->N O Determine Yield & Purity N->O

Sources

Application Notes: The Strategic Use of 4-(4-Methoxyphenyl)cyclohexenone in Conjugate Nucleophilic Addition for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Substituted Cyclohexenone Scaffold

The cyclohexanone framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its conformational pre-organization and the presence of multiple functionalization sites make it an invaluable scaffold in medicinal chemistry. This guide focuses on a key building block, 4-(4-Methoxyphenyl)cyclohex-2-en-1-one , and its application in conjugate nucleophilic addition reactions.

Scientific Clarification: Conjugate (or 1,4-Michael) addition is a fundamental reaction of α,β-unsaturated carbonyl compounds. Therefore, while the saturated 4-(4-Methoxyphenyl)cyclohexanone is a valuable synthetic intermediate, for the purposes of conjugate addition, its unsaturated analog, 4-(4-Methoxyphenyl)cyclohex-2-en-1-one , is the requisite starting material. This document will detail the principles and protocols for this unsaturated system.

The strategic placement of the electron-donating methoxyphenyl group at the C4 position influences the electronics of the conjugated system, providing a powerful tool for chemists to construct complex molecular architectures with high levels of stereocontrol. These reactions are pivotal for generating new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of novel therapeutic agents.

The Mechanism: Understanding 1,4- vs. 1,2-Addition

Nucleophilic addition to an α,β-unsaturated ketone like 4-(4-methoxyphenyl)cyclohex-2-en-1-one can occur via two competing pathways: direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon.

The outcome is largely dictated by the nature of the nucleophile, a concept rationalized by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center.

  • Hard Nucleophiles (e.g., Grignard reagents, organolithiums) are driven by charge control and preferentially attack the hard carbonyl carbon (1,2-addition).

  • Soft Nucleophiles (e.g., organocuprates, thiolates, enolates) are governed by orbital control and favor attack at the soft β-carbon, leading to the desired 1,4-conjugate addition product.[3][4]

The general mechanism for conjugate addition proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated (or trapped by another electrophile) to yield the 3-substituted cyclohexanone product.

G sub Substrate (α,β-Unsaturated Ketone) ts1 Transition State sub->ts1 nuc Nu:⁻ (Soft Nucleophile) nuc->ts1 enolate Resonance-Stabilized Enolate Intermediate ts1->enolate product Product (1,4-Adduct) enolate->product hplus H⁺ Source (e.g., H₂O, NH₄Cl) hplus->product

Caption: General workflow of a conjugate nucleophilic addition reaction.

Stereochemical Control in Conjugate Addition

When a nucleophile attacks the planar enone system of the cyclohexenone ring, it can approach from either the top (axial attack) or bottom (equatorial attack) face relative to the existing substituent. The stereochemical outcome is influenced by a combination of steric hindrance and electronic effects.[5][6] For a substrate like 4-(4-methoxyphenyl)cyclohex-2-en-1-one, the bulky aryl group at C4 will significantly influence the preferred trajectory of the incoming nucleophile, often leading to a high degree of diastereoselectivity. The resulting product will have a defined relative stereochemistry between the C3 and C4 substituents.

G sub 4-Aryl-Cyclohexenone node_a Axial Attack (Less Hindered Face) sub->node_a node_b Equatorial Attack (More Hindered Face) sub->node_b prod_a prod_a node_a->prod_a Major Diastereomer prod_b prod_b node_b->prod_b Minor Diastereomer

Caption: Diastereoselectivity in nucleophilic attack on a substituted cyclohexenone.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for setup, execution, and analysis.

Protocol 1: Gilman Cuprate 1,4-Addition of a Methyl Group

This protocol details the highly selective 1,4-addition of a methyl group using lithium dimethylcuprate, a classic Gilman reagent.[3][7]

Materials and Reagents:

  • Copper(I) iodide (CuI), purified, 99.9%

  • Methyllithium (MeLi), ~1.6 M in diethyl ether

  • 4-(4-Methoxyphenyl)cyclohex-2-en-1-one

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply (high purity)

  • Standard oven-dried glassware with magnetic stir bars

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas.

  • Gilman Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add CuI (1.05 g, 5.5 mmol).

    • Add anhydrous THF (20 mL) and cool the resulting slurry to -20 °C in an acetone/dry ice bath.

    • Slowly add MeLi (6.25 mL, 1.6 M, 10 mmol) dropwise via syringe. The solution will typically change color, indicating the formation of the Gilman reagent, (CH₃)₂CuLi. Stir for 30 minutes at this temperature.

  • Conjugate Addition:

    • Cool the Gilman reagent solution to -78 °C.

    • In a separate flask, dissolve 4-(4-methoxyphenyl)cyclohex-2-en-1-one (1.01 g, 5 mmol) in anhydrous THF (10 mL).

    • Add the substrate solution to the Gilman reagent dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Characterize the resulting 3-methyl-4-(4-methoxyphenyl)cyclohexanone by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Thia-Michael Addition of a Thiol

This protocol describes the addition of a soft thiol nucleophile, a common transformation in drug development for introducing sulfur-containing moieties.

Materials and Reagents:

  • 4-(4-Methoxyphenyl)cyclohex-2-en-1-one

  • 4-Methylbenzenethiol (p-thiocresol)

  • Triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base

  • Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup:

    • Dissolve 4-(4-methoxyphenyl)cyclohex-2-en-1-one (1.01 g, 5 mmol) and 4-methylbenzenethiol (0.68 g, 5.5 mmol) in DCM (25 mL) in a 50 mL round-bottom flask.

    • Add triethylamine (0.14 mL, 1 mmol, 0.2 equivalents) to the solution at room temperature.

  • Reaction Monitoring:

    • Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the starting enone.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with DCM (25 mL).

    • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Analysis:

    • The crude product can be purified by recrystallization or flash column chromatography to yield the desired 3-(p-tolylthio)-4-(4-methoxyphenyl)cyclohexanone.

    • Confirm the structure and stereochemistry using NMR spectroscopy and mass spectrometry.

Data Summary: Reaction Parameters

Nucleophile TypeReagent ExampleKey ConditionsSelectivityTypical Yield
Organocuprate (CH₃)₂CuLiAnhydrous THF, -78 °CExclusively 1,4-addition[3]High (80-95%)
Thiolate PhSH, Et₃NDCM or MeCN, Room Temp.Exclusively 1,4-additionVery High (>90%)
Amine (Aza-Michael) PiperidineMethanol, Room Temp.Exclusively 1,4-additionHigh (85-98%)
Enolate (Michael) Diethyl malonate, NaOEtEthanol, RefluxExclusively 1,4-addition[8]Good (70-85%)
Grignard Reagent MeMgBrAnhydrous Et₂O, 0 °CPredominantly 1,2-addition[4](N/A for 1,4)

Applications in Pharmaceutical and Drug Development

The substituted cyclohexanone products derived from these reactions are highly valuable intermediates for the synthesis of complex pharmaceutical agents. The ability to install diverse functionalities at the C3 position with stereocontrol opens avenues to new chemical entities.

  • Scaffold for Bioactive Molecules: The cyclohexanone core is present in numerous natural products and drugs, including steroids and alkaloids. The products from conjugate addition can serve as advanced precursors for their total synthesis.[1]

  • Access to Complex Stereochemistries: The initial conjugate addition sets two stereocenters. Subsequent modifications of the ketone (e.g., reduction, reductive amination, Wittig reaction) can introduce additional complexity, allowing for the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

  • Synthesis of Spirocyclic Compounds: The ketone functionality can be used to construct spirocyclic systems, a structural motif of increasing interest in drug design for its ability to confer conformational rigidity and novelty.

For example, highly substituted cyclohexanones are key components in molecules investigated for the treatment of neurodegenerative diseases like Alzheimer's.[9] The diastereoselective synthesis of these core structures via cascade Michael reactions highlights the power of this methodology.[1]

References

  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177-185. [Link]
  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates).
  • Schmalz, H.-G., & Riemer, B. (2015). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Angewandte Chemie International Edition, 54(43), 12791-12794. [Link]
  • Nair, D., Tiwari, A., Laha, B., & Namboothiri, I. N. N. (2024).
  • Valenti, C., et al. (2020). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 25(11), 2685. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclohexanone in Pharmaceuticals: A Key Solvent and Intermediate.
  • Marshall, J. A., & Seitz, D. E. (1974). The stereochemistry of nucleophilic addition to some conjugated cyclohexenes.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
  • ResearchGate. (n.d.). Ring transformation after organocatalyzed Michael addition; Ar=4‐C6H4CO2Et.
  • Tai, H.-C., & Chuang, S.-C. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates: An Access to β(γ′)-Substituted Muconates.
  • Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540-4552. [Link]
  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Michael addition reaction.
  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.

Sources

Application Notes and Protocols: The Strategic Application of 4-(4-Methoxyphenyl)cyclohexanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the efficient synthesis of novel therapeutic agents. Among these, the 4-arylcyclohexanone scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active molecules.[1] This guide focuses on a particularly valuable derivative, 4-(4-Methoxyphenyl)cyclohexanone , a compound whose unique structural features and chemical reactivity make it a cornerstone intermediate in the synthesis of a range of pharmaceuticals, from potent analgesics to innovative anticancer agents.

The presence of a ketone functional group, a conformationally flexible cyclohexyl ring, and an electron-rich methoxy-substituted phenyl ring provides multiple avenues for synthetic modification. This allows for the strategic introduction of various pharmacophoric elements and the construction of complex molecular architectures. These application notes will provide researchers, scientists, and drug development professionals with an in-depth technical guide to the synthesis and key synthetic transformations of this compound, complete with detailed, field-proven protocols and an exploration of its role in the generation of pharmaceutically relevant compounds.

Synthesis of this compound: A Robust and Scalable Protocol

The efficient and high-yielding synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. A common and reliable method involves the oxidation of the corresponding alcohol, 4-(4-methoxyphenyl)cyclohexanol. This precursor can be readily obtained via the catalytic hydrogenation of 4-methoxyphenol.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Catalytic Hydrogenation of 4-Methoxyphenol

  • Materials: 4-methoxyphenol, Raney Nickel (50% slurry in water), Isopropanol, Hydrogen gas (high pressure), High-pressure autoclave.

  • Procedure:

    • To a 500 mL high-pressure autoclave, add 4-methoxyphenol (12.4 g), Raney Nickel catalyst (1.1 g, washed with isopropanol), and isopropanol (150 mL).

    • Seal the autoclave and purge with nitrogen gas three times to remove air.

    • Introduce hydrogen gas, pressurize to the desired pressure, and check for leaks.

    • Vent the hydrogen and repeat the purging process three times.

    • Pressurize the autoclave with hydrogen to 5 MPa, begin stirring, and heat to 150 °C.

    • Maintain the reaction at 150 °C and 5 MPa for 6 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-methoxyphenyl)cyclohexanol as a white solid.

Step 2: Oxidation of 4-(4-Methoxyphenyl)cyclohexanol

  • Materials: 4-(4-methoxyphenyl)cyclohexanol, Toluene, Acetic acid (30 wt% solution), Sodium nitrite, Air or Oxygen.

  • Procedure:

    • In a 500 mL autoclave, dissolve 4-(4-methoxyphenyl)cyclohexanol (13.0 g) in toluene (150 mL).

    • Add a suitable oxidation catalyst (e.g., a proprietary catalyst as described in patent literature, or a standard transition metal-based catalyst), acetic acid (0.2 mL of a 30 wt% solution), and sodium nitrite (0.03 g).[2]

    • Stir the mixture in the presence of air at 50 °C for 1 hour.[2]

    • Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature.

    • Wash the organic phase with water to remove the acid and other water-soluble components.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to yield this compound as a white solid.[2]

Parameter Value Reference
Yield (Hydrogenation) ~94.5%[2]
Yield (Oxidation) ~94.4%[2]
Overall Yield ~89%Calculated
Purity >98% (typically)General Knowledge

Key Synthetic Transformations and Their Pharmaceutical Relevance

The ketone functionality of this compound is the primary site for a variety of synthetic transformations that are crucial for building the molecular complexity required for biological activity.

Catalytic Hydrogenation: Accessing Cyclohexanol Derivatives

The reduction of the cyclohexanone to the corresponding cyclohexanol is a fundamental transformation that provides a precursor for further derivatization, such as etherification or esterification. The stereochemical outcome of this reaction (cis vs. trans isomers) can be influenced by the choice of catalyst and reaction conditions, which can be critical for the pharmacological activity of the final compound.[1]

G A This compound B Catalytic Hydrogenation (e.g., H₂, Pd/C, Ru, Rh) A->B C cis-4-(4-Methoxyphenyl)cyclohexanol B->C D trans-4-(4-Methoxyphenyl)cyclohexanol B->D

Caption: Catalytic hydrogenation of this compound.

Protocol 2: Selective Hydrogenation to 4-(4-Methoxyphenyl)cyclohexanol

  • Materials: this compound, Ethanol, Palladium on carbon (10% Pd), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (1.0 g) in ethanol (20 mL).

    • Carefully add 10% Pd/C (50 mg) to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel to 3 bar with hydrogen and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with ethanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain 4-(4-methoxyphenyl)cyclohexanol. The cis/trans ratio can be determined by ¹H NMR spectroscopy.

Reductive Amination: Introducing Nitrogen-Containing Moieties

Reductive amination is a powerful and widely used method in pharmaceutical synthesis to introduce primary, secondary, or tertiary amine functionalities.[3][4][5][6] This reaction is pivotal in the synthesis of a vast number of APIs, including analgesics and antipsychotics.[7]

G A This compound C Imine/Iminium Ion Intermediate A->C + B Primary or Secondary Amine (R¹R²NH) B->C E Substituted Amine Derivative C->E D Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) D->E

Caption: Reductive amination of this compound.

Protocol 3: Reductive Amination with a Secondary Amine

  • Materials: this compound, N-methylpiperazine, 1,2-Dichloroethane (DCE), Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Procedure:

    • To a solution of this compound (1.0 g, 1 equivalent) in DCE (20 mL), add N-methylpiperazine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.[8]

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.[8]

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired N-substituted amine.

Grignard and Organolithium Reactions: Building Molecular Complexity

The addition of Grignard or organolithium reagents to the ketone of this compound is a powerful C-C bond-forming reaction that generates a tertiary alcohol.[9][10][11][12] This is a key step in the synthesis of Tramadol and its analogues, where a substituted phenyl group is introduced.[13][14][15]

G A This compound C Alkoxide Intermediate A->C B Grignard/Organolithium Reagent (R-MgX or R-Li) B->C E Tertiary Alcohol Derivative C->E D Aqueous Workup (e.g., NH₄Cl) D->E

Caption: Grignard reaction with this compound.

Protocol 4: Grignard Reaction with 3-Methoxyphenylmagnesium Bromide

  • Materials: this compound, 3-Bromoanisole, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine crystal (optional, as an initiator).

  • Procedure:

    • Preparation of the Grignard Reagent:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

      • Add a small crystal of iodine.

      • Add a small portion of a solution of 3-bromoanisole (1.1 equivalents) in anhydrous THF via the dropping funnel.

      • If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

      • Add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Reaction with the Ketone:

      • Cool the Grignard reagent to 0 °C.

      • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

      • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete (monitored by TLC).

    • Workup:

      • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

      • Extract the mixture with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain the tertiary alcohol.

Spirocyclization Reactions: Accessing Novel 3D Scaffolds

Spirocyclic compounds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and pharmacokinetic properties.[16][17] this compound is an excellent starting material for the synthesis of spirocyclic compounds, such as spiro-oxindoles, which have shown promising anticancer activity.[9][18]

Protocol 5: Synthesis of a Spiro-oxindole Derivative

  • Materials: this compound, Isatin, L-proline, Methanol.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equivalent), isatin (1.0 equivalent), and L-proline (0.3 equivalents) in methanol.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold methanol.

    • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the spiro-oxindole.

Applications in the Synthesis of Pharmaceutical Agents

The versatility of this compound as a synthetic intermediate is best illustrated by its application in the synthesis of various classes of therapeutic agents.

Analgesics (Opioids): The Synthesis of Tramadol Analogues

The core structure of the atypical opioid analgesic Tramadol can be accessed through a synthetic route starting from a cyclohexanone derivative.[13][14][15][19] By using this compound, novel analogues of Tramadol can be synthesized, potentially with altered pharmacological profiles. The key steps involve a Mannich reaction to introduce the dimethylaminomethyl side chain, followed by a Grignard reaction to install the substituted phenyl group.

Anticancer Agents: The Formation of Spirooxindoles

As detailed in Protocol 5, this compound can be used to construct spirooxindole scaffolds. These compounds are known to interact with various biological targets implicated in cancer, such as the MDM2-p53 pathway.[9] The 4-methoxyphenyl group can be a key feature for binding interactions within the target protein.

Potential Applications in Other Therapeutic Areas

The 4-arylcyclohexanone motif is present in a wide range of compounds with diverse biological activities, suggesting that this compound could be a valuable intermediate for the synthesis of:

  • Selective Estrogen Receptor Modulators (SERMs): The core structure of some SERMs contains a 4-substituted cyclohexyl ring.[2][20][21][22][23]

  • Antiviral Agents: Some nucleoside analogues with antiviral activity incorporate a carbocyclic (cyclohexane or cyclohexene) ring in place of the ribose sugar.[10][16][24][25][26]

  • Anti-inflammatory Drugs: The 4-arylcyclohexanone scaffold has been explored for the development of novel anti-inflammatory agents.[1]

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its ketone functionality allow for a wide range of synthetic transformations, providing access to a diverse array of complex molecular architectures. The protocols and applications detailed in this guide demonstrate the strategic importance of this intermediate in the development of novel therapeutic agents across multiple disease areas. As the demand for new and more effective drugs continues to grow, the utility of such well-defined and adaptable chemical scaffolds will undoubtedly continue to be a cornerstone of modern medicinal chemistry.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). (n.d.). [Journal Name].
  • Al-Warhi, T., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(21), 5036. [Link]
  • Synthesis of spiro[cyclohexanone‐oxindoles/pyrazolones] reported by Ji, Wang, and co‐workers. (n.d.).
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3661. [Link]
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. (2018). Molecules, 23(7), 1645. [Link]
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv. [Link]
  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. (n.d.). [Journal Name].
  • Grignard Reaction. (n.d.). Chemistry LibreTexts. [Link]
  • (PDF) Synthesis of Tramadol and Analogous. (n.d.).
  • Synthesis of the spirooxindoles 4a,b. (n.d.).
  • Antiviral nucleoside analogs. (2021). Russian Chemical Reviews, 90(5), 567-593. [Link]
  • Synthesis of Tramadol Lab. (n.d.). Scribd. [Link]
  • Reductive amin
  • AN APPROACH TO SYNTHESIS OF TRAMADOL DRUG DERIVATIVES, CHARACTERIZATION PHARMACOKINETICS AND COMPARISON OF BIOLOGICAL ACTIVITIES. (2023).
  • Grignard reactions in 4‐MeTHP. Each reaction was carried out with aryl... (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
  • reductive amination & secondary amine synthesis. (2020, March 20). YouTube. [Link]
  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2020). MethodsX, 7, 100806. [Link]
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (n.d.).
  • 13.8: Organometallic Reagents. (2020, May 30). Chemistry LibreTexts. [Link]
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone. (n.d.).
  • Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. (1998). Journal of Medicinal Chemistry, 41(16), 2945-2952. [Link]
  • Grignard Reagents and Organometallic Compounds. (n.d.). Scribd. [Link]
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024).
  • Organomagnesium compounds (Grignard reagent-RMgX). (n.d.). Bethune College. [Link]
  • Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance. (2006). Advances in Experimental Medicine and Biology, 587, 205-219. [Link]
  • Selective estrogen receptor modul
  • Hydrogenation of cyclohexanone on Pt–Sn surface alloys. (2004).
  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. (2013). Current Drug Targets, 14(1), 2-16. [Link]
  • Benzaldehyde, 2-methoxy-. (n.d.). Organic Syntheses. [Link]

Sources

Application Note & Protocols: The Synthesis and Application of 4-(4-Methoxyphenyl)cyclohexanone as a Core Intermediate for the Insecticide Spirotetramat

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the strategic importance and synthesis of 4-(4-methoxyphenyl)cyclohexanone, a pivotal intermediate in the manufacturing of spirotetramat. We delve into the rationale behind synthetic route selection, offering detailed, field-proven protocols for its preparation via catalytic hydrogenation and its subsequent conversion into the final active ingredient. This guide is structured to provide not only procedural steps but also the underlying chemical logic, ensuring both reproducibility and a deeper understanding of the process.

Introduction: Spirotetramat and Its Unique Mode of Action

Spirotetramat is a highly effective, broad-spectrum systemic insecticide belonging to the tetramic acid chemical class.[1] It is renowned for its efficacy against a wide range of sap-feeding pests, including aphids, whiteflies, scales, and mealybugs.[1][2] What distinguishes spirotetramat from many conventional insecticides is its unique mode of action and its exceptional systemic properties.

Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 23 agent, spirotetramat functions as a lipid biosynthesis inhibitor (LBI).[3][4] Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACCase), which catalyzes a critical rate-limiting step in the biosynthesis of fatty acids.[3][5] This disruption prevents target pests from producing essential lipids required for growth, development, and reproduction, ultimately leading to their demise.[1][4] This novel mechanism makes spirotetramat an invaluable tool in integrated pest management (IPM) and insecticide resistance management programs.[3]

Furthermore, spirotetramat exhibits remarkable ambimobility, meaning it is translocated throughout the plant via both the xylem and the phloem.[2][3] This dual-systemic action ensures comprehensive protection of the entire plant, including new shoots, roots, and concealed tissues, which are often unreachable by contact insecticides.[2][4]

The complex spirocyclic core of spirotetramat necessitates a sophisticated synthetic strategy. A key building block in its industrial production is this compound, which forms the central cyclohexyl ring and provides the methoxyphenyl moiety of the final molecule. An efficient and high-yield synthesis of this intermediate is therefore paramount for the cost-effective manufacturing of spirotetramat.

Figure 1: Spirotetramat's Mode of Action Spirotetramat Spirotetramat Ingestion by Pest Inhibition Inhibition of ACCase Spirotetramat->Inhibition ACCase Acetyl-CoA Carboxylase (ACCase) Enzyme Lipid_Biosynthesis Lipid Biosynthesis Pathway ACCase->Lipid_Biosynthesis Catalyzes Inhibition->ACCase Targets Disruption Disruption of Fatty Acid & Lipid Production Inhibition->Disruption Leads to Lipid_Biosynthesis->Disruption Effect Cessation of Growth, Development, & Reproduction Disruption->Effect

Figure 1: Spirotetramat's Mode of Action

Synthetic Pathways to this compound

The synthesis of this compound (CAS 5309-16-0) can be approached through several established chemical transformations.[6][7] The choice of route often depends on factors such as raw material availability, catalyst cost, scalability, and desired purity. The most prominent methods include the catalytic hydrogenation of 4-methoxyphenol derivatives and the oxidation of 4-methoxycyclohexanol.[8]

Synthetic Route Starting Material(s) Key Transformation Advantages Challenges
Catalytic Hydrogenation 4-MethoxyphenolHydrogenation of the aromatic ringDirect, often high yield.[8]Requires pressure equipment; catalyst selection is critical to avoid over-reduction to cyclohexanol.[9][10]
Oxidation 4-MethoxycyclohexanolOxidation of secondary alcoholMilder conditions than hydrogenation; various oxidants available.Oxidants can be expensive or environmentally hazardous; potential for byproducts.[8][11]
Friedel-Crafts Reaction Anisole, Cyclohexene derivativeAcylation / AlkylationClassic C-C bond formation.Often requires stoichiometric Lewis acids, leading to significant waste; potential for isomerization and polyalkylation.[12][13]
Suzuki-Miyaura Coupling 4-Halocyclohexanone derivative, 4-Methoxyphenylboronic acidPd-catalyzed cross-couplingHigh functional group tolerance; mild conditions.[14][15]Boronic acids and palladium catalysts can be expensive; requires inert atmosphere.[16]

Rationale for Protocol Selection: For this guide, we will focus on the catalytic hydrogenation of 4-methoxyphenol . This route is frequently favored in industrial settings due to its high atom economy and the potential for high yields in a single step.[8] While it requires specialized equipment for handling hydrogen gas under pressure, the process is well-documented and highly optimizable. The key scientific challenge, which we will address in the protocol, is achieving high selectivity for the desired cyclohexanone product while preventing further hydrogenation to 4-(4-methoxyphenyl)cyclohexanol.[17][18]

Detailed Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the selective hydrogenation of 4-(4-methoxyphenyl)phenol to this compound using a palladium-on-carbon (Pd/C) catalyst. The presence of a base is often used to modify the catalyst surface and improve selectivity towards the ketone.[19]

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
4-(4-Methoxyphenyl)phenolC₁₃H₁₂O₂200.2320.0 g0.10Starting Material
10% Palladium on Carbon (Pd/C)--1.0 g-Catalyst (5% w/w)
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.12 g0.02Base Additive
Ethyl Acetate (EtOAc)C₄H₈O₂88.11200 mL-Solvent
Hydrogen Gas (H₂)H₂2.025 bar-Reducing Agent
Celite®--~10 g-Filtration Aid

3.2. Equipment

  • High-pressure autoclave/hydrogenator (e.g., Parr reactor) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.

  • Heating mantle or oil bath.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Standard laboratory glassware (beakers, flasks, graduated cylinders).

3.3. Experimental Procedure

Figure 2: Workflow for Catalytic Hydrogenation cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Workup & Isolation Charge 1. Charge Reactor: - 4-(4-Methoxyphenyl)phenol - Pd/C Catalyst - Na₂CO₃ - Ethyl Acetate Seal 2. Seal & Purge Reactor (with N₂ then H₂) Charge->Seal Pressurize 3. Pressurize with H₂ (to 5 bar) Seal->Pressurize Heat 4. Heat & Stir (80°C, 6-8 hours) Pressurize->Heat Monitor 5. Monitor H₂ uptake and/or sample via TLC/GC Heat->Monitor Cool 6. Cool to RT & Vent Monitor->Cool Filter 7. Filter through Celite® to remove catalyst Cool->Filter Concentrate 8. Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Purify 9. Purify Crude Product (Recrystallization or Chromatography) Concentrate->Purify

Figure 2: Workflow for Catalytic Hydrogenation
  • Reactor Charging: To a clean, dry high-pressure autoclave, add 4-(4-methoxyphenyl)phenol (20.0 g, 0.10 mol), 10% Pd/C (1.0 g), and sodium carbonate (2.12 g, 0.02 mol). Add ethyl acetate (200 mL) as the solvent.

    • Causality Note: Ethyl acetate is chosen as a solvent for its ability to dissolve the starting material and for its relatively low reactivity under hydrogenation conditions. The sodium carbonate is added to suppress the over-reduction of the ketone product to the corresponding alcohol.[19]

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen gas (~2 bar) and venting three times to remove atmospheric oxygen. Following the nitrogen purge, repeat the process three times with hydrogen gas to ensure an inert atmosphere.

    • Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen and oxygen. Always handle the catalyst in a well-ventilated area and ensure the reactor is properly purged to prevent an explosive mixture.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 5 bar. Begin vigorous stirring and heat the reaction mixture to 80°C.

    • Causality Note: The combination of elevated temperature and pressure increases the rate of reaction by enhancing the solubility of hydrogen in the solvent and increasing the kinetic energy of the molecules.[9]

  • Monitoring: Maintain the reaction at 80°C and 5 bar H₂ pressure for 6-8 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. For more precise monitoring, small aliquots can be carefully withdrawn (if the reactor allows) and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature (<30°C). Carefully vent the excess hydrogen pressure in a fume hood. Purge the reactor with nitrogen gas before opening.

  • Catalyst Removal: Prepare a pad of Celite® (~1 cm thick) in a Buchner funnel. Wet the pad with a small amount of ethyl acetate. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the reactor and the filter cake with additional ethyl acetate (~50 mL) to ensure complete recovery of the product.

    • Safety Note: The filtered catalyst remains active and pyrophoric. It should be quenched by slowly adding it to a large volume of water and kept wet until proper disposal.

  • Isolation and Purification: Transfer the combined filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound. Expected yield: 85-95%.

Characterization of this compound

The identity and purity of the synthesized intermediate must be confirmed using standard analytical techniques.

Analytical Method Expected Results
Appearance White to off-white crystalline solid.
Molecular Formula C₁₃H₁₆O₂[20]
Molecular Weight 204.26 g/mol [20]
¹H NMR (CDCl₃, 400 MHz) δ ~7.15 (d, 2H, Ar-H), ~6.88 (d, 2H, Ar-H), ~3.80 (s, 3H, -OCH₃), ~2.95 (m, 1H, CH-Ar), ~2.50 (m, 4H, CH₂-C=O), ~2.00 (m, 4H, CH₂).
¹³C NMR (CDCl₃, 101 MHz) δ ~211 (C=O), ~158 (C-OCH₃), ~136 (Ar-C), ~128 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃), ~45 (CH-Ar), ~41 (CH₂-C=O), ~34 (CH₂).
IR (KBr, cm⁻¹) ~2930 (C-H stretch), ~1710 (C=O stretch), ~1610, 1510 (C=C aromatic stretch), ~1245 (C-O stretch).
Mass Spec (EI) m/z 204 (M⁺), 134, 121, 91.[20]

Note: Exact chemical shifts (δ) and peak shapes may vary slightly depending on solvent and instrument calibration. Data is compiled from typical values for this structural class.[21][22]

Subsequent Transformation to Spirotetramat

The conversion of this compound into spirotetramat is a multi-step sequence that constructs the spirocyclic keto-enol system. A generalized pathway involves:

  • Bucherer–Bergs Reaction: Reaction of the ketone with an alkali metal cyanide (e.g., KCN) and ammonium carbonate to form a hydantoin, cis-8-methoxy-1,3-diazaspiro[1][5]decane-2,4-dione. This is a crucial step that establishes the spirocyclic center and introduces the nitrogen atoms.[23]

  • Hydrolysis & Esterification: The hydantoin is hydrolyzed and subsequently esterified to produce an amino ester intermediate, such as ethyl 1-amino-4-methoxycyclohexanecarboxylate.[23][24]

  • Acylation and Cyclization: The amino ester is then acylated with a substituted phenylacetyl chloride (e.g., 2,5-dimethylphenylacetyl chloride).[24] This is followed by an intramolecular Dieckmann-type condensation reaction, typically mediated by a strong base, to form the tetramic acid ring system, yielding the final spirotetramat molecule.[25]

This synthetic sequence requires careful control of stereochemistry, as the biological activity of spirotetramat resides primarily in the cis-isomer.[26]

Conclusion

The synthesis of this compound is a critical upstream process in the production of the insecticide spirotetramat. The catalytic hydrogenation route offers an efficient and scalable method for its preparation, provided that reaction conditions are carefully optimized to maximize selectivity for the ketone product. The detailed protocol and analytical data provided in this note serve as a robust starting point for researchers in process development and agrochemical synthesis. A thorough understanding of this intermediate's synthesis is fundamental to ensuring a reliable and high-quality supply of the spirotetramat active ingredient.

References

  • Spirotetramat - Regulations.gov. (n.d.).
  • Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control. (2025).
  • Spirotetramat - Active Ingredient Page. Chemical Warehouse. (n.d.).
  • Spirotetramat Insecticide. POMAIS Agriculture. (n.d.).
  • The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. Insect Biochemistry and Molecular Biology, 55, 1-8. (2014). PubMed.
  • Reaction profile of 4-methoxyphenol hydrogenation. Conditions, 323 K, 8 mmol, 3 barg. (n.d.).
  • Crystalline form of spirotetramat, process for preparation and use thereof. (2018). Google Patents. WO2018188356A1.
  • Preparation method of high-purity spirotetramat. (n.d.). WIPO Patentscope. 114014795.
  • Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents. CN112778108A.
  • Spirotetramat (Ref: BYI 08330). AERU - University of Hertfordshire. (2025).
  • This compound | 5309-16-0. ChemicalBook. (2025).
  • A High-Yield and Cost-Effective Synthesis of Spirotetramat. Russian Journal of Organic Chemistry. (2020). Semantic Scholar.
  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Molecules, 27(23), 8565. (2022). MDPI.
  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (n.d.). OSTI.GOV.
  • This compound (C13H16O2). PubChemLite. (n.d.).
  • Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. (n.d.).
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Catalysts, 12(10), 1238. (2022). MDPI.
  • 2-(4-Methoxyphenyl)cyclohexanone. PubChem. (n.d.).
  • Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst. Science, 326(5957), 1250-2. (2009). PubMed.
  • Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2025). ResearchGate.
  • Preparation method of 4-methoxycyclohexanon. (n.d.). Google Patents. CN105152884A.
  • Suzuki reaction. Wikipedia. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 1-48. (2002). NIH.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Benchchem. (2025).
  • Acylation of aromatics. (1990). Google Patents. US4895984A.
  • This compound | 5309-16-0. Sigma-Aldrich. (n.d.).

Sources

Application Notes and Protocols for the Analytical Determination of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methoxyphenyl)cyclohexanone is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. Its structural motif, featuring a substituted aromatic ring and a cyclohexanone moiety, makes it a valuable precursor in the synthesis of various target molecules. Accurate and precise analytical determination of this compound is paramount for ensuring quality control during synthesis, assessing purity, and for stability testing of related active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound. The methodologies described herein are grounded in established analytical principles and adhere to the stringent requirements of regulatory bodies, drawing upon the framework of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical methods for this key intermediate.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water.General chemical principles

Chromatographic Methods of Analysis

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of this compound, particularly in the presence of impurities or in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method is most appropriate, leveraging the compound's moderate polarity.

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which provides good retention and separation of moderately polar organic molecules like this compound. The particle size of 5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the efficient elution of the target analyte while also separating it from potential impurities with different polarities. The use of a gradient allows for a shorter run time and better peak shapes.

  • Detector: A UV detector is chosen because the methoxyphenyl group in the analyte contains a chromophore that absorbs UV radiation, allowing for sensitive detection. The maximum UV absorption is typically around 225 nm.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting A Weigh Standard B Dissolve in Diluent A->B C Prepare Calibration Curve B->C F Inject into HPLC C->F D Weigh Sample E Dissolve & Dilute Sample D->E E->F G Data Acquisition F->G H Peak Integration G->H J System Suitability G->J I Quantification H->I K Report Results I->K J->K

Caption: Workflow for HPLC analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-15 min, 35-75% B; 15-17 min, 75% B; 17-18 min, 75-35% B; 18-25 min, 35% B
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 240 nm
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection if necessary.[5]

5. Data Analysis and System Suitability:

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of this compound in the sample from the calibration curve.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.

  • Injection Mode: Split injection is used to prevent column overloading and ensure sharp peaks, as the samples are typically clean and at a relatively high concentration.

  • Column: A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for the separation of moderately polar compounds like this compound.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential volatile impurities and to optimize the run time.

  • Mass Spectrometry: Electron ionization (EI) is a robust and widely used ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Weigh Sample/Standard B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Inject into GC C->D E Separation in Column D->E F Ionization & Mass Analysis E->F G Identify by Retention Time E->G H Confirm by Mass Spectrum F->H I Quantify using Calibration H->I

Caption: Workflow for GC-MS analysis of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

2. Reagents and Standards:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

3. GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Injection Mode Split (20:1)
Carrier Gas Helium at 1.0 mL/min
Oven Program Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

5. Data Analysis:

  • Identification: The compound is identified by its characteristic retention time and by comparing its mass spectrum with that of the reference standard and/or a spectral library. The expected molecular ion (M+) is at m/z 204.

  • Quantification: A calibration curve is generated by plotting the peak area of a characteristic ion (e.g., m/z 204 or a major fragment ion) against the concentration of the standards.

Spectroscopic Methods of Analysis

Spectroscopic techniques are invaluable for the structural confirmation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹³C NMR spectrum of this compound in CDCl₃ will show characteristic signals for the carbonyl, aromatic, and aliphatic carbons. A reference spectrum is available in the SpectraBase database.[6]

Chemical Shift (ppm)Assignment
~211C=O (carbonyl)
~158C-OCH₃ (aromatic)
~135C-C (aromatic, quaternary)
~127CH (aromatic)
~114CH (aromatic)
~55O-CH₃ (methoxy)
~40-45CH (cyclohexyl)
~30-35CH₂ (cyclohexyl)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

The FTIR spectrum of this compound will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1610, 1510C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~830C-H bend (para-disubstituted aromatic)

The strong absorption band around 1710 cm⁻¹ is particularly diagnostic for the cyclohexanone moiety.[7][8][9]

Method Validation According to ICH Guidelines

To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to ICH Q2(R1) guidelines.[4] The key validation parameters are outlined below.

Validation ParameterHPLCGC-MS
Specificity Demonstrate separation of the analyte from impurities and degradation products.Confirm peak identity and purity using mass spectral data.
Linearity A minimum of 5 concentrations covering the expected range. Correlation coefficient (r²) ≥ 0.999.A minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.995.
Range Typically 80-120% of the test concentration.Typically 80-120% of the test concentration.
Accuracy Determined by recovery studies on spiked samples. Recovery should be within 98-102%.Determined by recovery studies. Recovery should be within 95-105%.
Precision Repeatability (intra-day) and intermediate precision (inter-day). RSD ≤ 2.0%.Repeatability and intermediate precision. RSD ≤ 5.0%.
Limit of Detection (LOD) Determined by signal-to-noise ratio (typically 3:1).Determined by signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (typically 10:1). RSD at this concentration should be acceptable.Determined by signal-to-noise ratio (typically 10:1).
Robustness Small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).Small variations in parameters (e.g., flow rate, temperature ramp).

Conclusion

This document provides a comprehensive overview of the analytical methodologies for the determination of this compound. The detailed HPLC and GC-MS protocols, along with the spectroscopic data, offer a robust framework for the quality control and analysis of this important chemical intermediate. By adhering to the principles of method validation outlined herein, researchers and scientists can ensure the generation of accurate, reliable, and reproducible data that meets the stringent requirements of the pharmaceutical industry.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • Analytical method validation: A brief review. (2022). World Journal of Advanced Research and Reviews, 16(02), 389–402.
  • 4-(4-METHOXYPHENYL)-CYCLOHEXANONE. (n.d.). SpectraBase.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency.
  • Development of a disposable paper-based thin film solid-phase microextraction sampling kit to quantify ketone body. (2024, October 11). National Institutes of Health.
  • Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
  • Sample preparation in analysis of pharmaceuticals. (2007). Trends in Analytical Chemistry, 26(11), 1062-1073.
  • Separation of 4-(4-Methoxyphenyl)-2-butanone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC North America.
  • 2-(4-Methoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone. (n.d.). SpectraBase.
  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). (n.d.). ResearchGate.
  • Cyclohexanone, 2-[[(4-methoxyphenyl)methylamino]methyl]-. (n.d.). SpectraBase.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Medium.
  • Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. (n.d.). ResearchGate.
  • 4-Methoxyphencyclidine: An Analytical Profile. (n.d.). DEA.gov.
  • Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone. (2024, April 1). ResearchGate.
  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) as an Alternative to Gas Chromatography/Mass Spectrometry (GC/MS) for the Analysis of Cyclohexanone and Cyclohexanol in Plasma. (2021, November 19). National Institutes of Health.
  • Spectroscopic and Chromatographic Studies of PCP and Analogues. (n.d.). ProQuest.
  • Cyclohexanone. (n.d.). NIST WebBook.
  • FTIR spectra of cyclohexanone in various solvents. (n.d.). ResearchGate.
  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (n.d.). SIELC Technologies.

Sources

Topic: A Multi-faceted Approach to the Purity Analysis of 4-(4-Methoxyphenyl)cyclohexanone for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: Beyond the Percentage Point

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. 4-(4-Methoxyphenyl)cyclohexanone is a key intermediate and building block in the synthesis of various pharmacologically active molecules. Its purity is not merely a quality metric but a critical determinant of the downstream synthetic success and, ultimately, the safety profile of the final drug substance. The presence of unidentified or unquantified impurities can introduce significant risks, including altered pharmacology, increased toxicity, or compromised stability.

This application note provides a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound. We move beyond a single-method approach to present a self-validating system of orthogonal techniques, grounded in the principles of regulatory compliance and scientific rigor. The methodologies described herein are designed not just to be followed, but to be understood, enabling the scientist to make informed decisions and troubleshoot effectively.

The Regulatory Imperative: A Framework for Purity

Any discussion of impurity analysis must be framed within the context of global regulatory standards. The International Council for Harmonisation (ICH) provides the foundational guidance for impurity control in new drug substances. Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities.[1][2]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level at which toxicological data is required to justify the impurity's safety.[3][4]

These thresholds are not arbitrary; they are risk-based limits designed to ensure patient safety. Our analytical strategy is therefore built to confidently detect, identify, and quantify impurities at or below these critical levels.

ICH_Q3A_Decision_Tree start Impurity Detected in This compound Batch check_level Is Impurity Level > Reporting Threshold (e.g., ≥0.05%)? start->check_level report Report Impurity in Batch Data check_level->report Yes ignore Below Reporting Threshold: Generally Not Reported check_level->ignore No check_ident Is Impurity Level > Identification Threshold (e.g., >0.10%)? report->check_ident identify Identify Structure (e.g., via MS, NMR) check_ident->identify Yes spec Set Specification Limits for Impurity check_ident->spec No check_qual Is Impurity Level > Qualification Threshold (e.g., >0.15%)? identify->check_qual qualify Qualify Impurity: Provide Toxicological Safety Data check_qual->qualify Yes check_qual->spec No qualify->spec end Analysis Complete spec->end ignore->end

Caption: ICH Q3A-based decision workflow for impurities.

A Unified Analytical Strategy: The Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust purity profile is built by combining data from multiple, orthogonal (different and independent) methods. This strategy ensures that impurities with diverse physicochemical properties (e.g., volatility, polarity, chromophores) are detected.

Analytical_Strategy cluster_methods Orthogonal Analytical Methods cluster_outputs Comprehensive Purity Profile substance This compound (API Intermediate) hplc HPLC-UV/DAD (Primary Assay & Non-Volatile Impurities) substance->hplc gcms GC-MS (Volatile Impurities & Residual Solvents) substance->gcms nmr qNMR / Structure ID (Assay & Structural Confirmation) substance->nmr hrms LC-HRMS (Impurity ID & Accurate Mass) substance->hrms purity Assay vs. Reference Standard hplc->purity impurities Impurity Profile: Identity, Quantity, Classification hplc->impurities gcms->impurities solvents Residual Solvents Report gcms->solvents nmr->purity nmr->impurities hrms->impurities

Caption: Orthogonal workflow for purity analysis.

Primary Assay & Impurity Profiling by RP-HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for the purity analysis of non-volatile organic compounds.[5] Its high resolving power makes it ideal for separating the main compound from closely related structural analogues and degradation products.

Causality Behind the Method: We choose RP-HPLC because this compound is a moderately polar aromatic compound, making it well-suited for separation on a nonpolar C18 stationary phase based on hydrophobicity.[5] A Diode Array Detector (DAD) is specified over a simple UV detector as it provides spectral data for each peak, which is invaluable for peak purity assessment and preliminary identification of impurities.

HPLC Instrumentation and Method Parameters
Parameter Specification Rationale
HPLC System Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)Ensures precise gradient delivery, reproducible injections, stable retention times, and spectral data acquisition.
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm particle size)Industry-standard for separating moderately polar compounds. Smaller particles provide higher efficiency.
Mobile Phase A HPLC Grade Water + 0.1% Formic AcidFormic acid is a volatile modifier that improves peak shape for the ketone by maintaining a consistent low pH.[5]
Mobile Phase B HPLC Grade Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 40% B to 95% B over 20 min, hold for 5 min, return to 40% BA gradient is essential to elute both more polar and highly non-polar impurities in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °CElevated temperature reduces viscosity and improves peak shape and reproducibility.
Detection DAD, 240 nm (Signal) and 220-400 nm (Spectral Scan)240 nm is near the absorbance maximum for the methoxyphenyl chromophore, providing high sensitivity.[6]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detailed HPLC Protocol

1. Solution Preparation:

  • Mobile Phase A/B: Prepare as described in Table 1. Filter through a 0.45 µm membrane and degas thoroughly.
  • Diluent: 50:50 mixture of Mobile Phase A and B.
  • Reference Standard (RS) Solution: Accurately weigh ~10 mg of this compound RS and dissolve in 10 mL of diluent (Concentration ≈ 1.0 mg/mL).
  • Sample Solution: Prepare the test sample in the same manner as the RS solution.
  • Sensitivity Solution: Dilute the RS solution to a concentration corresponding to the reporting threshold (e.g., 0.05% of the sample concentration, which is 0.5 µg/mL).

2. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the RS Solution. The system is deemed suitable for use if the criteria in Table 2 are met. This is a non-negotiable step to ensure the validity of the generated data.[7][8]
SST Parameter Acceptance Criterion Purpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 5000Measures column efficiency and separation power.
%RSD for Peak Area ≤ 1.0%Demonstrates injection precision.
Resolution (Rs) > 2.0 (between main peak and closest impurity)Ensures baseline separation for accurate quantification.
S/N Ratio (Sensitivity Sol.) > 10Confirms the method can detect impurities at the reporting limit.

3. Chromatographic Run & Data Analysis:

  • Inject a blank (diluent), followed by the SST injections, then the sample solutions bracketed by RS check standards.
  • Integrate all peaks in the sample chromatogram that are at or above the sensitivity solution's peak area (the 0.05% reporting threshold).
  • Purity Calculation (Area %):
  • % Purity = (Area_main_peak / Sum_of_all_peak_areas) * 100
  • Impurity Quantification:
  • % Individual Impurity = (Area_impurity_peak / Sum_of_all_peak_areas) * 100
  • Use the DAD to perform peak purity analysis on the main peak to check for co-eluting impurities.

Orthogonal Analysis by GC-MS for Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing thermally stable, volatile, and semi-volatile compounds.[9] In this context, it serves two critical functions:

  • Detecting volatile organic impurities not amenable to HPLC (e.g., starting materials, low-boiling by-products).

  • Identifying and quantifying residual solvents from the manufacturing process, as mandated by ICH Q3C.

GC-MS Instrumentation and Conditions
Parameter Specification Rationale
GC System Gas Chromatograph with Split/Splitless Inlet and Mass Spectrometer (MS) DetectorStandard setup for high-sensitivity analysis.
Column Low-bleed 5% Phenyl-Methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing good separation for a wide range of analytes.[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Oven Program 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The program separates volatile solvents at the beginning and allows for the elution of the higher-boiling API and related impurities.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the MS source.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 35 - 450 amuCovers the expected mass range for common solvents and potential impurities.
GC-MS Protocol

1. Sample Preparation:

  • Accurately weigh ~25 mg of the this compound sample into a 10 mL headspace vial or a standard 2 mL GC vial.
  • Dissolve in 1 mL of a suitable high-purity solvent (e.g., Dichloromethane or DMSO, ensuring it does not co-elute with analytes of interest). 2. Analysis:
  • Inject 1 µL of the prepared sample.
  • Acquire data in full scan mode. 3. Data Interpretation:
  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.
  • Search for other peaks in the total ion chromatogram (TIC).
  • Identify unknown peaks by comparing their EI mass spectra against a reference library (e.g., NIST). The fragmentation pattern provides a structural fingerprint for identification.[9]

Structural Confirmation and Advanced Identification

While chromatographic methods quantify purity, spectroscopic techniques confirm identity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation. The NMR spectrum of the bulk material should be compared to a fully characterized reference standard. The chemical shifts, coupling constants, and integrations must be consistent with the structure of this compound. Any significant unassigned signals may indicate the presence of a major impurity.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): For impurities detected by HPLC but unidentifiable by conventional MS, LC-HRMS is employed. This technique provides a highly accurate mass measurement (typically <5 ppm error), allowing for the calculation of the elemental formula of an unknown impurity. This information, combined with fragmentation data, is often sufficient to propose a definitive structure.

Conclusion: Synthesizing the Data into a Purity Statement

The purity of this compound cannot be defined by a single number. A comprehensive Certificate of Analysis should synthesize the data from these orthogonal methods. A typical summary might look like this:

Analytical Test Method Result
Assay HPLC-UV99.8% (Area %)
Largest Individual Impurity HPLC-UV0.09% at RRT 1.15
Total Impurities HPLC-UV0.18%
Volatile Impurities GC-MSNo peaks detected >0.05%
Residual Solvents GC-MSToluene: 150 ppm (ICH Limit: 890 ppm)
Identity ¹H NMR, ¹³C NMRConforms to structure

This multi-faceted approach provides a high degree of confidence in the quality of the material. It demonstrates a deep understanding of the molecule and its potential impurity profile, satisfying the stringent requirements of both scientific integrity and regulatory scrutiny for drug development professionals.[13]

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Veerareddy, P. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • GMP Insiders. (n.d.). Analytical Method Validation & Its Role In Lab Testing.
  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food & Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). (PDF) 4-Methoxy-phencyclidine: An Analytical Profile.
  • ResearchGate. (n.d.). Fragments of 1 H NMR experimental (a) and simulated (b) spectra for the....
  • SIELC Technologies. (n.d.). Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • Severina, H. I., et al. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)-2-butanone on Newcrom R1 HPLC column.
  • National Institutes of Health. (n.d.). 4-Methoxycyclohexanone.
  • National Institutes of Health. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.
  • Google Patents. (n.d.). CN105152884A - Preparation method of 4-methoxycyclohexanon.
  • ResearchGate. (n.d.). NMR-spectrum of 4-methoxy phenyl-4carboxylic styryl ketone (MPCSK).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • PubChemLite. (n.d.). This compound (C13H16O2).
  • U.S. Drug Enforcement Administration. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile.
  • ResearchGate. (2024, April 1). Antidiabetic Activities and GC-MS Analysis of 4-Methoxychalcone.
  • ProQuest. (n.d.). Spectroscopic and Chromatographic Studies of PCP and Analogues.
  • ResearchGate. (2021, December 1). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone.

Sources

Application Note: Characterization of 4-(4-Methoxyphenyl)cyclohexanone using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Spectroscopic Characterization in Drug Development

In the landscape of modern drug discovery and development, the unambiguous characterization of molecular structure is a cornerstone of ensuring safety, efficacy, and quality. Among the suite of analytical techniques available, Infrared (IR) spectroscopy emerges as a rapid, reliable, and non-destructive method for the identification and structural elucidation of pharmaceutical compounds.[1][2] This technique provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[3]

This application note provides a detailed guide for the characterization of 4-(4-Methoxyphenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical agents, using Fourier Transform Infrared (FTIR) spectroscopy. We will delve into the theoretical underpinnings of the technique, present a comprehensive experimental protocol, and provide a framework for the interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage IR spectroscopy for routine characterization and quality control.

Theoretical Background: Molecular Vibrations and Infrared Absorption

The principle of IR spectroscopy is rooted in the interaction of infrared radiation with matter.[3][4] Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific frequencies.[5][6] When a molecule is exposed to infrared radiation, it will absorb energy at frequencies that correspond to these natural vibrational frequencies, provided the vibration results in a change in the molecule's dipole moment.[1]

An IR spectrometer measures the absorption of infrared radiation by the sample as a function of frequency (typically expressed in wavenumbers, cm⁻¹).[5][7] The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups (e.g., C=O, C-O, C-H) give rise to characteristic absorption bands within predictable regions of the IR spectrum, making it a powerful tool for identifying the functional groups present in a molecule.[4][7]

For a non-linear molecule like this compound, the number of fundamental vibrational modes can be calculated using the formula 3N-6, where N is the number of atoms.[8] This results in a complex spectrum that serves as a unique fingerprint for the compound.

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section outlines a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of this compound. The choice of sampling technique depends on the physical state of the sample (solid or liquid).[1][9] For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a common and effective technique.[9][10]

Sample Preparation: KBr Pellet Method

The KBr pellet technique involves dispersing a small amount of the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a thin, transparent pellet.[9][10]

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • Spatula

Procedure:

  • Grinding: Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[9]

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar.[9] The KBr should be transparent to infrared radiation in the region of interest.[9]

  • Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. Inadequate grinding can lead to scattering of the infrared beam and a poor-quality spectrum.[11]

  • Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure according to the manufacturer's instructions to form a clear, transparent pellet.[9] An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Setup and Data Acquisition

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

Procedure:

  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for any absorption from atmospheric water and carbon dioxide, as well as instrumental artifacts.[7]

  • Sample Spectrum: Place the KBr pellet containing the sample in the sample holder.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Spectral Interpretation: Identifying Key Functional Groups

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its three main structural features: the cyclohexanone ring, the methoxy group, and the para-substituted aromatic ring.

Expected Characteristic Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ketone (C=O) C=O Stretch1715 - 1705Strong, Sharp
Aromatic Ring (C=C) C=C Stretch1610 - 1585 and 1500 - 1400Medium to Weak
Ether (Ar-O-CH₃) C-O-C Asymmetric Stretch1260 - 1200Strong
C-O-C Symmetric Stretch1075 - 1020Medium
Alkyl C-H C-H Stretch (cyclohexane)3000 - 2850Medium to Strong
Aromatic C-H C-H Stretch3100 - 3000Medium to Weak
C-H Out-of-plane Bend860 - 800Strong
Methyl C-H (in Methoxy) C-H Stretch2980 - 2950 and 2870 - 2840Medium
Detailed Analysis
  • Carbonyl (C=O) Stretch: The most prominent peak in the spectrum is expected to be the strong, sharp absorption band for the carbonyl group of the cyclohexanone ring. For saturated six-membered cyclic ketones, this peak typically appears around 1715 cm⁻¹.[12][13][14][15] The exact position can be influenced by the conformation of the ring.[12]

  • Aromatic C=C Stretches: The presence of the benzene ring will give rise to two or more bands in the 1610-1400 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.[16]

  • Ether (C-O) Stretches: The methoxy group (Ar-O-CH₃) will produce a strong, characteristic absorption band corresponding to the asymmetric C-O-C stretching vibration, typically in the 1260-1200 cm⁻¹ range.[6] A weaker symmetric stretch is also expected around 1075-1020 cm⁻¹.

  • C-H Stretches: The spectrum will show multiple C-H stretching vibrations. The sp³ hybridized C-H bonds of the cyclohexanone ring and the methyl group will absorb in the 3000-2850 cm⁻¹ region.[17] In contrast, the sp² hybridized C-H bonds of the aromatic ring will absorb at slightly higher wavenumbers, typically between 3100 and 3000 cm⁻¹.[16]

  • Aromatic C-H Bending: The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[16] For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-800 cm⁻¹ range.

Experimental Workflow and Data Validation

To ensure the integrity and reproducibility of the results, a systematic workflow should be followed. The following diagram illustrates the key stages of the process, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_start Start: Obtain Sample grind_mix Grind and Mix with KBr prep_start->grind_mix press_pellet Press into Transparent Pellet grind_mix->press_pellet load_sample Load Pellet into FTIR press_pellet->load_sample bg_scan Acquire Background Spectrum load_sample->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process_spec Process Spectrum (Ratioing) sample_scan->process_spec peak_picking Identify Peak Positions (cm⁻¹) process_spec->peak_picking assign_peaks Assign Peaks to Functional Groups peak_picking->assign_peaks compare_ref Compare with Reference Data assign_peaks->compare_ref final_report Final Characterization Report compare_ref->final_report

Figure 1. Experimental workflow for the FTIR characterization of this compound.

Trustworthiness and Self-Validation: The protocol is designed to be self-validating. The clarity of the KBr pellet is a direct visual check of the sample preparation quality. The presence of the expected strong carbonyl peak serves as an internal validation of the sample's identity. Furthermore, the correlation of all observed peaks with the known structural components of this compound provides a high degree of confidence in the final characterization.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of pharmaceutical compounds like this compound. By following the detailed protocol outlined in this application note, researchers can reliably obtain high-quality IR spectra. The interpretation of these spectra, based on the characteristic absorption frequencies of the constituent functional groups, allows for a confident confirmation of the molecule's identity and structural integrity. This methodology provides a robust and efficient approach for quality control and characterization in a drug development setting.

References

  • Infrared Spectroscopy: Principles and Applications in Organic Chemistry. (2024).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • FTIR Principles and Sample Preparation. LPD Lab Services Ltd.
  • Vibrational Properties of 3,5-Bis (4-hydroxy phenyl)-2,4,6- Trimethyl Cyclohexanone: A Quantum Chemical. AIP Publishing.
  • Sample preparation for FT-IR. Northern Illinois University.
  • Infrared Spectroscopy: Theory. University of Colorado Boulder.
  • Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. (2022).
  • Infrared (IR) spectroscopy. Jack Westin.
  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023).
  • Normal modes and group frequencies. Conflict or compromise? In-depth vibrational analysis of cyclohexanone. ACS Publications.
  • IR Spectrum Of Anisole. Bartleby.com.
  • What Is the Basic Principle of IR Spectroscopy? [+Applications]. Surplus Solutions. (2025).
  • Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
  • Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories.
  • Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. (2022).
  • Table of Characteristic IR Absorptions.
  • Photoelectron spectra of anisole via several vibrational levels in the... ResearchGate.
  • IR Absorption Table.
  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.
  • IR Spectroscopy Tutorial: Ketones.
  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.
  • The Vibrational Analysis of Cyclopentanone. Canadian Science Publishing.
  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. UCI Aerosol Photochemistry Group. (2016).
  • Assigning Vibrational Frequencies.
  • This compound (C13H16O2). PubChemLite.
  • 4-(4-METHOXYPHENYL)-CYCLOHEXANONE. SpectraBase.
  • 2-(4-Methoxyphenyl)cyclohexanone. PubChem.
  • 4-Phenylcyclohexanone(4894-75-1) IR Spectrum. ChemicalBook.
  • 4-(4-Methoxyphenyl)-2-butanone(104-20-1)IR1. ChemicalBook.
  • Vibrational Modes of Small Molecules.
  • IR Spectrum Of Cyclohexanone. Bartleby.com.
  • 12.12: Normal Modes of Vibrations Describe how Molecules Vibrate. Chemistry LibreTexts. (2025).

Sources

Application Notes and Protocols for the Biological Evaluation of 4-(4-Methoxyphenyl)cyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 4-(4-Methoxyphenyl)cyclohexanone Analogs

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The focus of this guide, the this compound subclass, incorporates a methoxy-substituted phenyl ring, a feature often associated with neuroprotective and antioxidant activities. The methoxy group can modulate the electronic properties of the aromatic ring and participate in hydrogen bonding, influencing how these molecules interact with biological targets.[2]

This application note provides a comprehensive guide for researchers engaged in the preclinical evaluation of novel this compound analogs. We will delve into detailed protocols for assays targeting key mechanisms implicated in neurodegenerative diseases: monoamine oxidase (MAO) inhibition, protection against oxidative stress-induced cell death, and direct antioxidant activity. Furthermore, we will touch upon essential early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure that lead candidates possess drug-like properties. The protocols herein are designed to be self-validating, with clear explanations for the scientific rationale behind each step, empowering researchers to generate robust and reproducible data.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin.[3] Inhibition of MAO-B is a clinically validated strategy for treating Parkinson's disease, as it increases dopamine levels in the brain.[4] Given that methoxy-substituted chalcones, which share structural similarities with our target compounds, have shown potent and selective MAO-B inhibitory activity, evaluating this potential is a logical first step.[5][6]

Scientific Rationale

The assay described here is a continuous fluorometric method suitable for high-throughput screening.[3] It measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[7] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate upon addition of a test compound indicates inhibition.[3]

Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - MAO Assay Buffer - MAO-A or MAO-B Enzyme - Test Compounds (Analogs) - Positive Controls (Clorgyline/Selegiline) - Substrate (p-Tyramine) - HRP/Probe Solution plate Plate Setup: Add Buffer, Enzyme, and Test Compound/Control reagents->plate preincubate Pre-incubate at 37°C (15 min) plate->preincubate initiate Initiate Reaction: Add Substrate and HRP/Probe Solution preincubate->initiate incubate Incubate at 37°C (30-60 min) (Protect from light) initiate->incubate measure Measure Fluorescence (λex = 530 nm, λem = 585 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

Caption: Workflow for the fluorometric MAO inhibition assay.

Detailed Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol is adapted from commercially available kits and established methodologies.[3][7]

1. Materials and Reagents:

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both isoforms).

  • Positive Controls: Clorgyline (MAO-A specific inhibitor), Selegiline (MAO-B specific inhibitor).

  • Detection Reagents: Horseradish Peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex® Red).

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Plate: Black, clear-bottom 96-well microplate.

2. Reagent Preparation:

  • Test Compounds & Controls: Prepare a series of dilutions in DMSO. A common starting stock concentration is 10 mM. Further dilute in MAO Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1% to avoid enzyme inhibition.

  • Enzyme Working Solution: Dilute the MAO-A and MAO-B enzyme stocks in cold MAO Assay Buffer to the recommended concentration. Keep on ice.

  • Substrate Working Solution: Prepare a working solution of p-Tyramine in MAO Assay Buffer.

  • Detection Mixture: Prepare a working solution containing HRP and the fluorogenic probe in MAO Assay Buffer immediately before use. Protect from light.

3. Assay Procedure:

  • Plate Setup: To each well of the 96-well plate, add 50 µL of MAO Assay Buffer.

  • Add Test Compounds: Add 5 µL of the diluted test compounds or positive controls to their respective wells. For control wells (100% activity), add 5 µL of Assay Buffer containing the same percentage of DMSO.

  • Add Enzyme: Add 45 µL of the MAO-A or MAO-B enzyme working solution to each well.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitors to interact with the enzymes.

  • Initiate Reaction: Add 50 µL of the Detection Mixture followed by 50 µL of the Substrate Working Solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.

4. Data Analysis:

  • Subtract Background: Subtract the fluorescence of a "no enzyme" control from all other readings.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of 100% Activity Control Well)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

ParameterMAO-A AssayMAO-B Assay
Enzyme Recombinant Human MAO-ARecombinant Human MAO-B
Substrate p-Tyraminep-Tyramine
Positive Control ClorgylineSelegiline
Typical IC₅₀ Range Varies by compoundVaries by compound

Table 1: Key components for isoform-specific MAO inhibition assays.

Part 2: Cell-Based Neuroprotection Assay

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[8] Compounds that can protect neurons from oxidative insults are of significant therapeutic interest. Given the potential antioxidant properties of the methoxyphenyl moiety and the pro-oxidant state created by MAO activity, assessing the neuroprotective effects of these analogs is a critical step.[9][10]

Scientific Rationale

This protocol uses a human neuroblastoma cell line, SH-SY5Y, which can be differentiated into a more neuron-like phenotype, making it a relevant model for neuroprotective studies.[11] Oxidative stress is induced using hydrogen peroxide (H₂O₂), a common and potent reactive oxygen species (ROS).[12] Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and measured spectrophotometrically. A decrease in formazan production indicates reduced cell viability.[13]

Workflow for Neuroprotection Assay

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Assessment seed Seed SH-SY5Y cells in 96-well plate differentiate Differentiate cells (optional) with Retinoic Acid seed->differentiate adhere Allow cells to adhere (24-48 hours) differentiate->adhere pretreat Pre-treat with Test Compound Analogs (2 hours) adhere->pretreat induce Induce Oxidative Stress (e.g., H₂O₂) (4 hours) pretreat->induce mtt Add MTT Reagent induce->mtt incubate_mtt Incubate (2-4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the cell-based neuroprotection assay.

Detailed Protocol: MTT Assay for Neuroprotection against Oxidative Stress

1. Materials and Reagents:

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Oxidative Stress Inducer: Hydrogen peroxide (H₂O₂).

  • Test Compounds: this compound analogs dissolved in sterile DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 50% dimethylformamide and 20% SDS (pH 4.7).[13]

  • Plate: Sterile, clear 96-well cell culture plates.

2. Assay Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 4 x 10⁵ cells/well and incubate for 24-48 hours to allow for attachment.[12]

  • Pre-treatment: Remove the old medium and add fresh medium containing various concentrations of the test compounds. Incubate for 2 hours.[12] Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine, a known antioxidant).

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 250 µM (this concentration may need optimization for your specific cell passage number). Do not add H₂O₂ to the "untreated control" wells. Incubate for 4 hours.[12]

  • MTT Addition: After the incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of the MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Normalize Data: Express the absorbance of treated wells as a percentage of the untreated control wells (which represents 100% viability).

  • Plot Results: Plot the percentage of cell viability against the concentration of the test compound. This will show the dose-dependent protective effect of the analogs against H₂O₂-induced toxicity.

Part 3: In Vitro Antioxidant Capacity Assays

Directly assessing the radical scavenging ability of the this compound analogs can provide mechanistic insight into their neuroprotective effects. The DPPH and FRAP assays are two common, rapid, and reliable spectrophotometric methods for this purpose.[14]

Scientific Rationale
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.[14] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured by a decrease in absorbance at ~517 nm.[14][15]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[14] This reduction results in the formation of an intense blue color, which is measured by an increase in absorbance at ~593 nm.[15]

Workflow for Antioxidant Assays

Antioxidant_Assays cluster_dpph DPPH Assay cluster_frap FRAP Assay dpph_prep Prepare DPPH Solution and Test Compounds dpph_mix Mix DPPH Solution with Test Compound dpph_prep->dpph_mix dpph_incubate Incubate (30 min) in the dark dpph_mix->dpph_incubate dpph_read Read Absorbance at 517 nm dpph_incubate->dpph_read dpph_calc Calculate % Scavenging dpph_read->dpph_calc frap_prep Prepare FRAP Reagent and Test Compounds frap_mix Mix FRAP Reagent with Test Compound frap_prep->frap_mix frap_incubate Incubate (30 min) at 37°C frap_mix->frap_incubate frap_read Read Absorbance at 593 nm frap_incubate->frap_read frap_calc Calculate Ferric Reducing Power frap_read->frap_calc

Caption: Parallel workflows for DPPH and FRAP antioxidant assays.

Detailed Protocols

1. DPPH Radical Scavenging Assay:

  • Reagents: DPPH solution (in methanol), test compounds, and a positive control (e.g., Ascorbic Acid or Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.

  • Calculation: % Scavenging = [(A_control - A_sample) / A_control] x 100 The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[9]

2. FRAP Assay:

  • Reagents: FRAP reagent (a mixture of acetate buffer, TPTZ solution, and FeCl₃ solution), test compounds, and a standard (e.g., FeSO₄·7H₂O).

  • Procedure:

    • Prepare the FRAP working solution fresh.

    • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

    • Add 150 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 50 µL of the test compound solution or standard solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as µM Fe(II) equivalents.

Part 4: Preliminary ADME/PK Profiling

Early assessment of ADME properties is crucial to avoid late-stage failures in drug development.[16] In vitro assays can provide valuable data on a compound's potential bioavailability and metabolic fate.

Key In Vitro ADME Assays
  • Metabolic Stability: This assay evaluates how quickly a compound is metabolized by liver enzymes (e.g., in human liver microsomes). High metabolic instability can lead to poor oral bioavailability and short duration of action.[17]

  • CYP450 Inhibition: Cytochrome P450 (CYP) enzymes are major players in drug metabolism. This assay determines if a test compound inhibits specific CYP isoforms (e.g., 1A2, 2D6, 3A4), which is crucial for predicting potential drug-drug interactions.[18][19]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and the concentration of free (active) drug. The Rapid Equilibrium Dialysis (RED) assay is a common method to determine this.[17]

  • Permeability: Assays using cell monolayers like Caco-2 can predict a compound's intestinal absorption and whether it is a substrate for efflux transporters like P-glycoprotein.[16]

AssayPurposeKey Information Gained
Metabolic Stability Predicts in vivo clearanceHalf-life (t½), Intrinsic Clearance (CLint)
CYP450 Inhibition Predicts drug-drug interactionsIC₅₀ values for major CYP isoforms
Plasma Protein Binding Determines free drug concentrationPercentage of compound bound to plasma proteins
Permeability (Caco-2) Predicts oral absorptionApparent permeability coefficient (Papp), Efflux ratio

Table 2: Overview of essential in vitro ADME assays for early drug discovery.

Conclusion

This guide provides a foundational set of protocols to systematically evaluate the therapeutic potential of novel this compound analogs. By investigating their effects on monoamine oxidase, their ability to protect neurons from oxidative stress, and their intrinsic antioxidant capacity, researchers can build a comprehensive biological profile of their compounds. Integrating these efficacy and mechanistic assays with early ADME profiling will facilitate the identification of lead candidates with a higher probability of success in subsequent stages of drug development.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
  • Selvita. (n.d.). In Vitro ADME.
  • Symeres. (n.d.). In vitro ADME drug discovery services.
  • International Journal of Green Pharmacy. (2013). Total antioxidant capacity using ferric reducing.
  • ResearchGate. (2023). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • ResearchGate. (n.d.). Antioxidant activity as measured by the FRAP (a) and DPPH (b) methods....
  • National Center for Biotechnology Information. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide.
  • SEARCH. (n.d.). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones.
  • National Center for Biotechnology Information. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke.
  • PubMed. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells.
  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • IRIS Unibo. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity.
  • ResearchGate. (2025). Potent Neuroprotective Activity of Monoterpene Derived 4-[(3aR,7aS)- 1,3,3a,4,5,7a-Hexahydro-3,3,6-trimethylisobenzofuran-1-yl]-2-methoxyphenol in MPTP Mice Model.
  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Aston Research Explorer. (n.d.). Effects of oxidative stress and neuroprotection in apoptosis in neuronal cell models.
  • ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones.
  • MDPI. (n.d.). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
  • Otava Chemicals. (n.d.). Monoamine oxidase B Inhibitor.
  • MDPI. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
  • PubMed. (2011). Effects of zingerone [4-(4-hydroxy-3-methoxyphenyl)-2-butanone] and eugenol [2-methoxy-4-(2-propenyl)phenol] on the pathological progress in the 6-hydroxydopamine-induced Parkinson's disease mouse model.
  • MDPI. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[20]resorcinarene.
  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • Spandidos Publications. (n.d.). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway.
  • PLOS One. (n.d.). The Cytoprotective Effects of E-α-(4-Methoxyphenyl)-2',3,4,4'-Tetramethoxychalcone (E-α-p-OMe-C6H4-TMC)—A Novel and Non-Cytotoxic HO-1 Inducer.
  • MDPI. (n.d.). Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models.
  • RSC Publishing. (n.d.). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives.

Sources

Application Notes & Protocols: A Framework for Evaluating the Anticancer Activity of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Arylcyclohexanone Scaffold

The 4-arylcyclohexanone framework is recognized in medicinal chemistry as a "privileged structure," a molecular scaffold capable of binding to multiple, diverse biological targets.[1] Derivatives of this core have demonstrated a wide array of pharmacological activities, with a significant number of studies highlighting their potential as anticancer agents.[2][3] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of critical enzymes like topoisomerase I.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a systematic in vitro screening of 4-(4-Methoxyphenyl)cyclohexanone , a specific analog within this promising class. While direct, extensive anticancer studies on this particular molecule are not yet prevalent in published literature, its structural similarity to other bioactive cyclohexanones warrants a thorough investigation.[1][5]

These application notes will furnish a logical, phased approach to screening, beginning with primary cytotoxicity assessments and progressing to key mechanistic assays. The protocols provided are based on established, validated methodologies to ensure data integrity and reproducibility.

Compound Profile: this compound

Before initiating biological assays, it is crucial to understand the fundamental physicochemical properties of the test compound.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[6]
Molecular Weight 204.26 g/mol [6]
CAS Number 5309-16-0[7]
Appearance White to off-white crystalline powder-
Solubility Soluble in DMSO, Ethanol; Insoluble in waterGeneral knowledge for similar structures

Causality Behind Experimental Choices: The poor aqueous solubility of this compound necessitates the use of an organic solvent, typically Dimethyl Sulfoxide (DMSO), to prepare stock solutions. It is imperative to establish the maximum tolerable concentration of the vehicle (DMSO) for each cell line used, as the solvent itself can induce cytotoxicity at higher concentrations. This vehicle control is a cornerstone of a self-validating protocol.

Phase 1: Primary Anticancer Activity Screening

The initial goal is to determine if this compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines. Using a diverse panel, for instance, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), provides a broader understanding of the compound's potential spectrum of activity.[8][9]

Two robust, complementary assays are recommended for this primary screening: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[10][11] Running both can help distinguish between a purely metabolic effect and true cell death or growth inhibition.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. Add 100 µL of medium containing the desired final concentrations of the compound to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove 100 µL of the medium and add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formazan crystals to form.[14]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][16] The amount of bound dye provides a reliable measure of total biomass.[17]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the treatment incubation period, gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[18][19]

  • Washing: Discard the TCA. Wash the plate four to five times with slow-running tap water to remove unbound TCA and serum proteins. Allow the plate to air-dry completely.[19]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[19]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[18]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[19]

  • Absorbance Measurement: Shake the plate for 5-10 minutes. Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly. The IC₅₀ value is the standard metric for compound potency.

Table 1: Example Cytotoxicity Data for this compound

Cancer Cell Line Tissue of Origin IC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma Experimental Value
NCI-H460 Lung Carcinoma Experimental Value
SF-268 Glioma Experimental Value

| Doxorubicin (Control) | - | Experimental Value |

Phase 2: Mechanistic Elucidation Assays

If this compound demonstrates significant cytotoxicity in Phase 1, the next logical step is to investigate its mechanism of action. Key questions to address are: Does the compound induce programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell cycle?

Anticancer Screening Workflow

The overall experimental strategy follows a logical progression from broad screening to specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Decision Point cluster_2 Phase 2: Mechanistic Studies start Select Cancer Cell Panel (e.g., MCF-7, NCI-H460) assay Cytotoxicity Assays (MTT & SRB) start->assay Treat with Compound calc Calculate IC50 Values assay->calc Measure Absorbance decision Is IC50 in Active Range? calc->decision apoptosis Apoptosis Assay (Annexin V / PI) decision->apoptosis Yes cellcycle Cell Cycle Analysis (PI Staining) decision->cellcycle Yes stop Compound Inactive or Low Priority decision->stop No pathway Further Pathway Analysis (e.g., Western Blot for Caspases) apoptosis->pathway cellcycle->pathway

Caption: A typical workflow for in vitro anticancer drug screening.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis.[20] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (primary necrosis)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include vehicle-treated (negative) and positive controls (e.g., staurosporine-treated).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Trypsin-EDTA. Combine all cells from each treatment condition.[24]

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22][23]

  • Analysis: Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20]

Protocol 4: Cell Cycle Analysis by PI Staining

Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M), each characterized by a specific amount of DNA.[25] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By staining fixed and permeabilized cells with PI and analyzing them via flow cytometry, one can generate a histogram representing the distribution of the cell population across the different cycle phases.[26] Anticancer agents often work by inducing cell cycle arrest at a specific checkpoint. A significant accumulation of cells in any one phase suggests interference with cell cycle progression.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow step 1 as in the apoptosis protocol. A positive control known to cause arrest (e.g., nocodazole for G2/M arrest) is highly recommended.[24]

  • Cell Harvesting: Harvest all cells as described previously. Centrifuge and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for permeabilizing the membrane to allow PI entry.[24]

  • Storage: Store the fixed cells at -20°C for at least 2 hours. They can be stored for several weeks if necessary.[24]

  • Rehydration and Staining: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[24][26]

    • Expertise Note: RNase A is essential because PI can also bind to double-stranded RNA. The RNase treatment ensures that the signal comes exclusively from DNA, providing an accurate cell cycle profile.[25]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[24]

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000-20,000 events per sample for robust statistical analysis. The resulting data can be analyzed using software like ModFit LT or FlowJo to deconvolute the G0/G1, S, and G2/M peaks.[26]

Visualizing Mechanistic Assay Principles

G cluster_0 Apoptosis Detection (Annexin V/PI) cluster_1 Cell Cycle Analysis (PI Staining) A Viable Cell PI: Negative Annexin V: Negative B Early Apoptosis PI: Negative Annexin V: Positive (PS Flipped) A->B Apoptotic Stimulus C Late Apoptosis PI: Positive Annexin V: Positive (Membrane Compromised) B->C Progression D Necrosis PI: Positive Annexin V: Negative (Membrane Ruptured) G1 G0 / G1 Phase DNA Content = 2N S S G1->S G2M G2 / M Phase DNA Content = 4N (Cell Division) S->G2M G2M->G1

Caption: Principles of key mechanistic assays in cancer research.

References

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
  • O'Brien, M. S., et al. (2025).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Ishiyama, H., et al. (2010). Bioassays for anticancer activities. Methods in Molecular Biology, 594, 245-255. [Link]
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • protocols.io. (2023). SRB assay for measuring target cell killing.
  • Canvax Biotech. (2023). DATA SHEET SRB Cytotoxicity Assay.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • Zhao, Y., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.12. [Link]
  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • ResearchGate. (2022). 1,3‐Cyclohexanone derivatives as anticancer agents.
  • Jayaprakash, P., et al. (2023). Synthesis, characterization, quantum mechanical calculations and biomedical docking studies on curcumin analogs: 2, 6-(Difurfurylidene) cyclohexanone and 2, 6. Journal of Molecular Structure, 1292, 136128. [Link]
  • Zamaraeva, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 322. [Link]
  • Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17296-17304. [Link]
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.
  • ResearchGate. (2023). (PDF) Guideline for anticancer assays in cells.
  • PubChem. (n.d.). 4-Hydroxy-4-(2-methoxy-phenyl)-cyclohexanone.
  • ChemSynthesis. (2025). 4-(4-methoxyphenyl)-4-methyl-2-cyclohexen-1-one.
  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Chemsrc. (2025). 4-Methoxycyclohexanone.
  • ResearchGate. (2019). (PDF) Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones.
  • PubMed Central. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells.
  • RSC Publishing. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • National Institutes of Health. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives.
  • PubMed. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells.
  • ResearchGate. (2011). Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: Effects on tamoxifen-resistant MCF-7 cancer cells.
  • National Institutes of Health. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • ScienceDirect. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.

Sources

Troubleshooting & Optimization

Technical Support Center: Proving Yield in 4-(4-Methoxyphenyl)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and robust methods for accurately determining the yield and purity of your target compound. Here, we move beyond simple mass measurement to a comprehensive approach to "proving" your synthetic outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride.

Question 1: My reaction resulted in a very low yield or no product at all. What are the most likely causes?

Answer: A low or zero yield in a Friedel-Crafts acylation is a common issue that almost always points to problems with the reagents or reaction conditions. Here’s a systematic guide to troubleshooting the most frequent culprits.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is the heart of this reaction, and it is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or starting materials will hydrolyze and deactivate the AlCl₃.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[2] Solvents like dichloromethane (DCM) must be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with AlCl₃, effectively sequestering it from the catalytic cycle.[1][3]

    • Solution: A general starting point is to use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent, cyclohexanecarbonyl chloride). For anisole, which can also complex with the Lewis acid, some protocols recommend up to 2.2 equivalents.[4]

  • Suboptimal Reaction Temperature: Temperature control is critical. The initial formation of the acylium ion is often exothermic.[5]

    • Solution: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm during the addition of reagents. After the initial addition, the reaction is often allowed to warm to room temperature to proceed to completion.[1][6] If no reaction is observed at room temperature, gentle heating might be necessary, but this should be approached with caution as it can promote side reactions.

  • Poor Reagent Quality: The purity of anisole and cyclohexanecarbonyl chloride is paramount.

    • Solution: Use freshly distilled anisole. Ensure the cyclohexanecarbonyl chloride is clear and colorless; a yellow tint may indicate decomposition to the corresponding carboxylic acid, which will not participate in the reaction.

Question 2: I've isolated a product, but the yield is still lower than expected after purification. Where could I be losing material?

Answer: Product loss can occur at several stages after the reaction is complete. The work-up and purification steps are critical for maximizing recovery.

  • Incomplete Quenching and Hydrolysis: The reaction must be carefully quenched to break up the aluminum chloride-ketone complex.

    • Solution: The reaction mixture should be slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2][5] This hydrolyzes the aluminum salts and protonates the ketone, releasing it into the organic phase. Insufficient acid can lead to the formation of aluminum hydroxides, which can emulsify the mixture and trap the product.

  • Emulsion Formation During Extraction: The presence of aluminum salts can often lead to the formation of stubborn emulsions during the aqueous work-up, making phase separation difficult and leading to product loss in the aqueous layer.[7]

    • Solution: If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[2] Allowing the separatory funnel to stand for an extended period can also aid in phase separation.

  • Suboptimal Purification: The choice of purification method is crucial for both purity and recovery.

    • Solution:

      • Recrystallization: This is often an effective method for purifying solid products like this compound. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9] Common solvent systems for ketones include ethanol, isopropanol, or mixed solvents like ethyl acetate/hexanes.[10]

      • Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel chromatography is a good alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point.

Question 3: My NMR spectrum shows multiple aromatic signals, suggesting the formation of isomers. How can I improve the regioselectivity?

Answer: The methoxy group of anisole is a strong ortho-, para-directing group in electrophilic aromatic substitution.[11][12] While the para-product is generally favored due to sterics, the formation of the ortho-isomer is a common side reaction.

  • Reaction Conditions: The ortho/para ratio can be influenced by the reaction temperature and the choice of Lewis acid and solvent.

    • Solution: Lower reaction temperatures generally favor the formation of the para-product. The choice of a bulkier Lewis acid or a solvent system that can influence the steric environment around the acylium ion can also sometimes improve para-selectivity. However, for the acylation of anisole, the high degree of activation from the methoxy group often leads to a mixture of isomers. The most practical solution is often to accept the formation of a minor amount of the ortho-isomer and remove it during purification.

Proving the Yield: A Comprehensive Workflow

An accurate yield determination goes beyond simply weighing the final product. It requires confirmation of the product's identity and an assessment of its purity.

Step 1: Initial Yield Calculation
  • Determine the Limiting Reagent: Identify the reactant that is present in the lowest molar amount. This will typically be either anisole or cyclohexanecarbonyl chloride.

  • Calculate the Theoretical Yield: Based on the stoichiometry of the reaction, calculate the maximum mass of this compound that can be produced from the limiting reagent.

    • Theoretical Yield (g) = (moles of limiting reagent) x (molar mass of product)

  • Calculate the Percentage Yield:

    • % Yield = (Actual Yield (g) / Theoretical Yield (g)) x 100[7]

Step 2: Purity Assessment & Yield Correction

The initial percentage yield is only meaningful if the isolated product is pure. The following techniques are essential for verifying purity.

  • Principle: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and to occur over a broader range.

  • Procedure:

    • Obtain a small sample of your purified product.

    • Determine the melting point range using a calibrated melting point apparatus.

    • Compare your observed melting point to the literature value for this compound. A sharp melting point close to the literature value is a good indicator of high purity.[7]

  • Principle: NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the identity of your product and detecting impurities.

  • Expected ¹H NMR Signals (in CDCl₃):

    • Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy protons: A singlet at approximately δ 3.8 ppm.

    • Cyclohexanone protons: A series of multiplets in the range of δ 1.8-3.0 ppm.

  • Expected ¹³C NMR Signals (in CDCl₃):

    • Carbonyl carbon: A signal downfield, typically around δ 210-212 ppm.

    • Aromatic carbons: Signals in the range of δ 114-160 ppm.

    • Methoxy carbon: A signal around δ 55 ppm.

    • Cyclohexanone carbons: Signals in the aliphatic region, typically δ 25-50 ppm.

  • Principle: qNMR allows for the precise determination of the purity of a sample by comparing the integral of a product signal to the integral of a known amount of an internal standard.[13][14][15] This is a non-destructive method that provides a highly accurate measure of purity.[16]

  • Procedure:

    • Accurately weigh a sample of your purified product and a known amount of a stable, non-reactive internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene) into an NMR tube. The standard should have a simple spectrum with signals that do not overlap with your product's signals.[17]

    • Dissolve the mixture in a known volume of a deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a longer relaxation delay).

    • Integrate a well-resolved signal from your product and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass[13]

By combining the initial mass-based yield with a robust purity assessment, you can confidently "prove" the yield of your synthesis of this compound.

Experimental Protocols & Data

Detailed Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and an addition funnel.

  • Reagent Preparation:

    • In the reaction flask, suspend aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • In the addition funnel, prepare a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Acylium Ion Formation: Add the cyclohexanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylation Reaction:

    • Prepare a solution of anisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.

    • Add the anisole solution dropwise to the reaction mixture over 30 minutes at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Data Summary Table
ParameterExpected Value/Range
Appearance White to off-white solid
Molar Mass 204.26 g/mol
Typical Yield 60-85% (post-purification)
Melting Point ~58-60 °C (literature values may vary)
Recrystallization Solvents Ethanol, Isopropanol, Ethyl Acetate/Hexanes
TLC Mobile Phase 20% Ethyl Acetate in Hexanes (Rf ≈ 0.3-0.4)

Visualized Workflows and Mechanisms

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Acylium_Ion Acylium Ion (Electrophile) Cyclohexanecarbonyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ Acylium_Ion->AlCl4- + Anisole Anisole Sigma_Complex Arenium Ion (Sigma Complex) Anisole->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 4-(4-Methoxyphenyl) cyclohexanone Product_Complex->Final_Product + H₂O/H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield decision decision issue issue solution solution start Low or No Yield decision_reagents Reagents & Conditions OK? start->decision_reagents Check Reagents & Conditions issue_moisture Moisture Contamination? decision_reagents->issue_moisture No decision_workup Work-up & Purification OK? decision_reagents->decision_workup Yes solution_anhydrous Use oven-dried glassware. Use anhydrous solvents & fresh AlCl₃. issue_moisture->solution_anhydrous Yes issue_catalyst_amount Sufficient Catalyst? (≥1.1 eq) issue_moisture->issue_catalyst_amount No solution_catalyst Increase AlCl₃ to 1.2-2.2 eq. issue_catalyst_amount->solution_catalyst No issue_temp Correct Temperature Profile? (0°C -> RT) issue_catalyst_amount->issue_temp Yes solution_temp Maintain 0°C during addition, then warm to RT. issue_temp->solution_temp No issue_quench Incomplete Quenching? decision_workup->issue_quench No success Yield Proven decision_workup->success Yes solution_quench Quench on ice/conc. HCl. issue_quench->solution_quench Yes issue_emulsion Emulsion during extraction? issue_quench->issue_emulsion No solution_emulsion Wash with brine to break emulsion. issue_emulsion->solution_emulsion Yes

Caption: Troubleshooting workflow for low yield issues.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
  • JEOL Ltd. (n.d.). Using Quantitative NMR.
  • University of Strathclyde. (2020). Quantitative NMR Spectroscopy.
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • PrepChem. (n.d.). Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • Lehman, J. W. (2006). Friedel-Crafts Acylation of Anisole. Retrieved January 7, 2026, from a student's lab report on a university website.
  • Olah, G. A., Schilling, P., & Kerék, F. (1973). Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations. Journal of the American Chemical Society, 95(23), 7680–7686. [Link]
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • University of Wisconsin-Madison. (n.d.). 13: Friedel-Crafts Acylation. Retrieved January 7, 2026, from a university chemistry department website.
  • Guenadil, F., Aichaoui, H., Lambert, D., McCurdy, C. R., & Poupaert, J. H. (2008). Highly Selective Catalytic Friedel-Crafts Acylation of Activated Aromatic Compounds Using the I2.DMF Complex as Catalyst. ResearchGate.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • The Royal Society of Chemistry. (2016). VI. 1H and 13C NMR Spectra.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192. [Link]
  • The Royal Society of Chemistry. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Scientific Research Publishing.
  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • Nguyen, L. M., et al. (2005). Supporting Information. Inorganica Chimica Acta, 358, 1331.
  • Al-Hourani, B. J. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry, 8(2). [Link]
  • Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole?.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents.pdf. Retrieved January 7, 2026, from a university chemistry department website.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone at BMRB.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Methoxyphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenation of 4-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals who are working to optimize this crucial transformation. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to address the specific, real-world challenges you may encounter. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction, providing the core knowledge needed to design and interpret your experiments.

Q1: What are the primary products and potential byproducts of 4-methoxyphenol hydrogenation?

The hydrogenation of 4-methoxyphenol is not a single-pathway reaction. Depending on the catalyst and conditions, you can target several different molecules. The primary desired products are typically the result of aromatic ring saturation.

  • Primary Hydrogenation Products:

    • 4-Methoxycyclohexanone: The initial product of ring hydrogenation.

    • 4-Methoxycyclohexanol: The subsequent product from the hydrogenation of the ketone group.

  • Common Byproducts (from Hydrodeoxygenation - HDO):

    • Cyclohexanol & Cyclohexanone: Formed via demethoxylation (cleavage of the Ar-OCH₃ bond).[1][2]

    • Methoxycyclohexane: Formed via dehydroxylation (cleavage of the Ar-OH bond).[1][2]

    • Cyclohexane: The fully saturated and deoxygenated product, which can be formed as a primary product directly from the aromatic ring under certain conditions.[1][2]

The catalyst is generally more selective for cleaving the methoxy group (demethoxylation) over the hydroxyl group (dehydroxylation).[1][2]

Q2: How do I select the right catalyst for my desired product?

Catalyst selection is the most critical factor in determining the selectivity of the reaction. The choice of metal and support dictates the reaction pathway.

  • For Selectivity to 4-Methoxycyclohexanone: Palladium (Pd) based catalysts are the industry standard. They are highly effective at hydrogenating the aromatic ring but can be controlled to stop at the ketone stage before further reduction to the alcohol occurs.[1]

  • For Selectivity to 4-Methoxycyclohexanol: Ruthenium (Ru) and Rhodium (Rh) catalysts are preferred as they readily hydrogenate both the aromatic ring and the resulting ketone.[1] A combination of Ru nanoparticles on a titania-modified silica support has been reported to achieve 100% selectivity to cyclohexanol.[1] Nickel (Ni) catalysts are a more cost-effective alternative that also favors alcohol production.[3][4]

The table below summarizes the general selectivity profiles of common catalysts.

Catalyst MetalPrimary Product(s)Key Characteristics
Palladium (Pd) CyclohexanoneHigh selectivity to the ketone; further reduction can be minimized.
Rhodium (Rh) CyclohexanolHigh activity for both ring and ketone hydrogenation.
Ruthenium (Ru) CyclohexanolExcellent selectivity for the alcohol, often with complete conversion.
Nickel (Ni) CyclohexanolCost-effective alternative to noble metals; good for full reduction.[3][4]
Q3: What is the influence of temperature and pressure on the reaction?

Temperature and hydrogen pressure are critical process parameters that must be carefully balanced to achieve high yield and selectivity.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, higher temperatures significantly favor hydrodeoxygenation (HDO) side reactions.[1][5] This leads to an increased yield of undesired byproducts like cyclohexanol and cyclohexane. For selective hydrogenation of the ring, it is often best to start at lower temperatures (e.g., 323 K or 50°C) and increase cautiously.[1][2]

  • Pressure: Higher hydrogen pressure typically increases the rate of hydrogenation and can help favor the desired ring saturation over HDO pathways, especially at moderate temperatures. A typical starting pressure for lab-scale experiments is 3-5 barg.[1][2]

Q4: How does the choice of solvent affect the reaction outcome?

The solvent can play a surprisingly active role in determining product selectivity, primarily by influencing the interaction of the substrate with the catalyst surface.

Solvent polarity is a key factor. In a study using a bifunctional Pd/NaY catalyst, switching the solvent dramatically altered the product distribution[6]:

  • Nonpolar Solvent (n-octane): Resulted in 100% selectivity to cyclohexane , indicating that the nonpolar environment favored complete hydrodeoxygenation.[6]

  • Polar Solvent (Ethanol): Achieved 92.3% selectivity to cyclohexanol , suggesting the polar solvent modifies the adsorption of phenol on the catalyst surface, favoring the hydrogenation pathway over HDO.[6]

Therefore, screening solvents of varying polarity can be a powerful tool for optimizing selectivity.

Reaction Pathway Visualization

The following diagram illustrates the potential reaction pathways in the hydrogenation of 4-methoxyphenol.

ReactionPathways cluster_main Primary Hydrogenation Pathway cluster_hdo Hydrodeoxygenation (HDO) Side Reactions 4MP 4-Methoxyphenol 4MCone 4-Methoxycyclohexanone 4MP->4MCone +H2 (e.g., Pd) CHol Cyclohexanol 4MP->CHol Demethoxylation +H2 MCHex Methoxycyclohexane 4MP->MCHex Dehydroxylation +H2 CHex Cyclohexane 4MP->CHex Direct HDO 4MCol 4-Methoxycyclohexanol 4MCone->4MCol +H2 (e.g., Ru, Rh) CHol->CHex Dehydroxylation +H2 CHone Cyclohexanone CHone->CHol

Caption: Reaction pathways for 4-methoxyphenol hydrogenation.

Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis (GC, HPLC, TLC) shows a significant amount of unreacted 4-methoxyphenol after the expected reaction time.

Possible CauseSuggested Solution & Explanation
Inactive Catalyst Solution: Use a fresh, high-quality catalyst. Ensure proper handling and storage to prevent deactivation. Explanation: Catalysts, especially noble metals on carbon supports, can be poisoned by contaminants like sulfur or halides, or simply lose activity over time.[7] Ensure your glassware and reagents are free from potential poisons.
Insufficient Hydrogen Supply Solution: Check the entire apparatus for leaks. Ensure your hydrogen source is providing a continuous and stable pressure. Explanation: Hydrogenation is a gas-liquid reaction that depends on a constant supply of H₂. A leak will prevent the system from maintaining the required pressure, starving the reaction.[7]
Sub-Optimal Reaction Conditions Solution: If the reaction is clean but slow, cautiously increase the temperature in 10°C increments or the pressure in 1-2 bar increments. Explanation: The initial conditions may simply be too mild to achieve a reasonable reaction rate. An incremental increase allows you to find the "sweet spot" before side reactions become significant.
Poor Mass Transfer Solution: Increase the stirring speed. Ensure the catalyst is well-suspended in the reaction mixture. Explanation: The reaction occurs on the catalyst surface. If stirring is inadequate, the transport of hydrogen and substrate to the active sites becomes the rate-limiting step, slowing down the overall conversion.
Problem 2: Poor Selectivity to the Desired Product

Symptom: The starting material is consumed, but the primary product is an undesired byproduct (e.g., high levels of HDO products).

Possible CauseSuggested Solution & Explanation
Incorrect Catalyst Choice Solution: Re-evaluate your catalyst based on your target molecule. If you desire 4-methoxycyclohexanone but are getting 4-methoxycyclohexanol, switch from a Ru or Rh catalyst to a Pd-based one.[1] Explanation: Each metal has an intrinsic catalytic activity and selectivity. No amount of process optimization can overcome a fundamentally incorrect catalyst choice.
Temperature is Too High Solution: Reduce the reaction temperature. Explanation: As previously noted, high temperatures are the primary driver for hydrodeoxygenation (HDO) pathways.[1][5] Reducing the temperature will disfavor these higher-activation-energy side reactions relative to the desired hydrogenation pathway.
Over-reduction Solution: Monitor the reaction progress closely over time. If targeting the ketone, stop the reaction once the starting material is consumed, before significant conversion to the alcohol occurs. Explanation: The reaction is sequential. If left for too long, the initially formed ketone (4-methoxycyclohexanone) will be further hydrogenated to the alcohol (4-methoxycyclohexanol).[2][4]
Unfavorable Solvent Effects Solution: Perform a solvent screen. If HDO is the main issue, consider switching to a more polar solvent, which has been shown to favor hydrogenation over HDO on certain catalysts.[6] Explanation: The solvent can alter the adsorption geometry and electronic properties of the substrate on the catalyst surface, thereby steering the reaction down a different pathway.[6]
Troubleshooting Workflow

Use this decision tree to systematically diagnose experimental issues.

TroubleshootingWorkflow cluster_low_conv Low Conversion Troubleshooting cluster_poor_sel Poor Selectivity Troubleshooting start Start Experiment Analysis check_conversion Is Conversion >95%? start->check_conversion check_catalyst Check Catalyst Activity (Use fresh catalyst) check_conversion->check_catalyst No check_selectivity Is Selectivity for Desired Product >90%? check_conversion->check_selectivity Yes check_h2 Check H2 Supply (Leaks, Pressure) check_catalyst->check_h2 check_conditions Increase Temp/Pressure Cautiously check_h2->check_conditions end_bad Re-evaluate Approach check_conditions->end_bad check_catalyst_sel Is Catalyst Correct? (Pd for Ketone, Ru/Rh for Alcohol) check_selectivity->check_catalyst_sel No end_ok Process Optimized check_selectivity->end_ok Yes check_temp Reduce Temperature to Minimize HDO check_catalyst_sel->check_temp check_time Optimize Reaction Time to Avoid Over-reduction check_temp->check_time check_time->end_bad

Caption: A workflow for troubleshooting common hydrogenation issues.

Experimental Protocols

General Protocol for Liquid-Phase Hydrogenation in a Batch Reactor

This protocol provides a standardized starting point for your experiments. Safety Note: All hydrogenation reactions should be conducted behind a blast shield in a well-ventilated fume hood by trained personnel.

  • Catalyst Loading: Weigh the catalyst (e.g., 5 wt% Pd/C, typically 1-5 mol% relative to the substrate) and add it to a suitably sized high-pressure reactor vessel.

  • Substrate and Solvent Addition: Add a magnetic stir bar, followed by the 4-methoxyphenol substrate and the chosen solvent (e.g., isopropanol, ethanol, cyclohexane).[2] A typical concentration is 0.1-0.5 M.

  • Reactor Assembly: Seal the reactor according to the manufacturer's instructions. Ensure all fittings are tight.

  • System Purge: Connect the reactor to a vacuum/inert gas manifold. Purge the reactor headspace by evacuating and backfilling with an inert gas (N₂ or Ar) at least 3-5 times to remove all oxygen.

  • Hydrogen Purge: Following the inert gas purge, repeat the purge cycle 3-5 times with hydrogen (H₂).

  • Pressurization and Heating: Pressurize the reactor to the desired H₂ pressure (e.g., 3 barg).[2] Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 323 K).[2]

  • Reaction Monitoring: The reaction begins once the target temperature and pressure are stable. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder or by taking aliquots at set time intervals for analysis (e.g., GC, HPLC).

  • Reaction Quench and Workup: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure. Purge the headspace with inert gas.

  • Product Isolation: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. The filtrate contains the product mixture, which can then be analyzed and purified.

References

  • Al-Shaal, M. G., et al. (2019). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol.
  • (2019). Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica: part 1: phenol, anisole and 4-methoxyphenol.
  • Chen, J., et al. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Semantic Scholar. [Link]
  • Chen, J., et al. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]
  • (2025). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics.
  • Li, H., et al. (n.d.).
  • Meemken, F., et al. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catalysis Science & Technology (RSC Publishing). [Link]
  • Bulushev, D. A., et al. (n.d.). Hydrodeoxygenation of 4-Methylphenol over Unsupported MoP, MoS2, and MoOx Catalysts.
  • Bhongale, P., et al. (n.d.). Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone.
  • Gimadiev, T., et al. (2021). Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. PMC - NIH. [Link]
  • (n.d.). Optimization of catalysts for the hydrogenation of phenol. a.
  • (2023).
  • (n.d.). 4-METHOXYPHENOL.
  • (n.d.). 4-Methoxyphenol. PubChem. [Link]
  • (n.d.). Scheme 2 Hydrogenation and hydrodeoxygenation of 4-methoxyphenol.
  • Wang, H., et al. (2023).

Sources

Technical Support Center: Troubleshooting Low Conversion Rate in 4-Substituted Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high conversion rates in their synthesis protocols. 4-Substituted cyclohexanones are crucial intermediates in the synthesis of a wide range of materials and pharmaceuticals, including liquid crystals and insecticides.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

Troubleshooting Guide: Low Conversion and Yields

Low conversion is a frequent challenge in organic synthesis. The following Q&A section addresses specific problems that can lead to poor yields in the synthesis of 4-substituted cyclohexanones.

Q1: My reaction has stalled, and TLC/GC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: A stalled reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing the issue:

  • Reagent Purity and Stoichiometry:

    • Purity: Impurities in starting materials or reagents can poison catalysts or introduce side reactions. For instance, in oxidation reactions of 4-substituted cyclohexanols to the corresponding cyclohexanones, impurities can deactivate the catalyst.[1] It is crucial to use reagents of appropriate purity and to consider purification if necessary. Methods for purifying crude cyclohexanone, for example, involve treatment with acids or ion exchangers to remove impurities before distillation.[3]

    • Stoichiometry: Incorrect stoichiometry can lead to incomplete conversion. Carefully re-calculate and measure the molar ratios of your reactants and catalysts. In syntheses involving sensitive reagents like organometallics, it's essential to accurately determine their concentration before use.

  • Reaction Conditions:

    • Temperature: Many reactions for cyclohexanone synthesis are temperature-sensitive. For example, the oxidation of cyclohexane requires careful temperature control to maximize the yield of cyclohexanone and minimize byproducts.[4][5] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to decomposition or side reactions.[4]

    • Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reactants. In some cases, the solvent can influence the reactivity and selectivity of the reaction.[6] For photocatalytic oxidations, acetonitrile has been used as an inert solvent to improve cyclohexanol production.[5]

    • Atmosphere: Some reactions are sensitive to air or moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if required by the chosen synthetic route.

  • Catalyst Activity:

    • Deactivation: Heterogeneous catalysts can lose activity over time due to poisoning or physical degradation. If you are using a recycled catalyst, consider testing a fresh batch.

    • Inappropriate Catalyst: The chosen catalyst may not be optimal for your specific substrate. For instance, in the hydrogenation of substituted phenols to cyclohexanones, the choice of catalyst and support (e.g., Pd/C) significantly impacts selectivity and conversion.[2]

Q2: I'm observing a complex mixture of products and a low yield of the desired 4-substituted cyclohexanone. How can I improve the selectivity?

A2: Poor selectivity often points to competing side reactions. Identifying these side reactions is the first step toward mitigating them.

  • Common Side Reactions:

    • Over-oxidation/Reduction: In oxidation reactions to form cyclohexanones, over-oxidation to carboxylic acids can occur.[7] Conversely, in reductions, the ketone can be further reduced to an alcohol. Careful control of the oxidant/reductant stoichiometry and reaction time is crucial.

    • Aldol Condensation: In the presence of base, cyclohexanones can undergo self-condensation or condensation with other carbonyl compounds present in the reaction mixture. This is a common side reaction in Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[8][9][10][11]

    • Epimerization: If the 4-substituent is on a chiral center, epimerization can occur under basic or acidic conditions, leading to a mixture of diastereomers.

  • Strategies to Enhance Selectivity:

    • Optimize Reaction Conditions:

      • Temperature: Lowering the reaction temperature can often suppress side reactions that have a higher activation energy than the desired reaction.

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.[12]

      • pH Control: Maintaining the optimal pH is critical, especially in base- or acid-catalyzed reactions, to prevent unwanted side reactions.

    • Choice of Reagents:

      • Bulky Reagents: Using sterically hindered bases or nucleophiles can sometimes improve selectivity by favoring attack at the less hindered position.[13]

      • Chemoselective Reagents: Employing reagents known for their chemoselectivity can help avoid reactions with other functional groups in the molecule.

Experimental Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot your starting material and, if available, your expected product as references.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). The solvent level should be below the baseline. Cover the chamber and allow the solvent to move up the plate.

  • Visualize the Plate: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analyze the Results: Compare the spots from your reaction mixture to the reference spots. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. The presence of multiple other spots suggests the formation of byproducts.

Frequently Asked Questions (FAQs)

Q3: What are the most common synthetic routes to 4-substituted cyclohexanones, and what are their potential pitfalls?

A3: Several reliable methods exist for the synthesis of 4-substituted cyclohexanones. The choice of method often depends on the available starting materials and the desired substitution pattern.

  • Oxidation of 4-Substituted Cyclohexanols: This is a very common and straightforward method.[1]

    • Common Oxidants: Swern oxidation, Dess-Martin periodinane (DMP), and chromium-based reagents (e.g., PCC, PDC). A greener approach involves using oxygen-containing gas as the oxidant.[1]

    • Potential Pitfalls: Over-oxidation, especially with stronger oxidants. The reaction conditions for some oxidations can be harsh.[7]

  • Robinson Annulation: This powerful ring-forming reaction combines a ketone with an α,β-unsaturated ketone to form a cyclohexenone, which can then be reduced to the corresponding cyclohexanone.[8][9][10][11]

    • Mechanism: Involves a Michael addition followed by an intramolecular aldol condensation.[8][9][11]

    • Potential Pitfalls: The reaction can produce a mixture of products if not carefully controlled. The Michael addition works best with a stable enolate and an unhindered α,β-unsaturated ketone.[8] Isolating the Michael adduct before proceeding to the aldol condensation can sometimes improve yields.[8]

  • Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclohexanone.[14][15][16][17]

    • Application: Useful for creating five- and six-membered rings.[14][15]

    • Potential Pitfalls: The reaction requires a strong base and strictly anhydrous conditions. The yields can be low for larger rings.[16]

  • Nucleophilic Addition to Cyclohexenones: 1,4-conjugate addition (Michael addition) of a nucleophile to a cyclohexenone derivative.[18]

    • Nucleophiles: A wide range of nucleophiles can be used, including organocuprates, enamines, and enolates.

    • Potential Pitfalls: Competition between 1,2- and 1,4-addition can be an issue. The choice of nucleophile and reaction conditions can influence the regioselectivity.[13]

Q4: How does the stereochemistry of the 4-substituent affect the reactivity of the cyclohexanone?

A4: The stereochemistry of the 4-substituent can significantly influence the reactivity of the cyclohexanone ring through steric and electronic effects.

  • Steric Hindrance: A bulky substituent in the axial position can hinder the approach of a nucleophile to the carbonyl group from the axial face. This often leads to preferential attack from the equatorial face.[6][19]

  • Electronic Effects: Electron-withdrawing groups at the 4-position can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[13][20] Conversely, electron-donating groups can decrease reactivity.

  • Conformational Effects: The 4-substituent influences the conformational equilibrium of the cyclohexanone ring (chair, boat, twist-boat). This, in turn, affects the accessibility of the carbonyl group and the stereochemical outcome of nucleophilic additions.

dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Conversion Rate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity & Stoichiometry"]; check_conditions [label="Evaluate Reaction Conditions"]; check_catalyst [label="Assess Catalyst Activity"]; side_reactions [label="Identify Side Reactions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_conditions [label="Optimize Reaction Conditions (Temp, Time, Solvent)"]; purify_reagents [label="Purify Starting Materials/Reagents"]; fresh_catalyst [label="Use Fresh/More Active Catalyst"]; modify_procedure [label="Modify Synthetic Route or Reagents"]; success [label="High Conversion Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_conditions; start -> check_catalyst;

check_reagents -> purify_reagents [label="Impurities or incorrect ratio"]; purify_reagents -> optimize_conditions;

check_conditions -> side_reactions [label="Suboptimal"]; side_reactions -> optimize_conditions [label="Yes"]; side_reactions -> modify_procedure [label="No, inherent to route"];

check_catalyst -> fresh_catalyst [label="Deactivated"]; fresh_catalyst -> optimize_conditions;

optimize_conditions -> success; modify_procedure -> success; } Caption: A logical workflow for troubleshooting low conversion rates.

Data Summary Table

ParameterPotential IssueRecommended Action
Temperature Too low (slow rate) or too high (decomposition/side reactions).Optimize temperature based on literature precedent or by screening a range of temperatures.[4]
Solvent Poor solubility of reactants, or reactivity with reagents.Choose a solvent that dissolves all reactants and is inert under the reaction conditions.[6]
Catalyst Deactivation, poisoning, or inappropriate choice.Use a fresh batch of catalyst or screen different catalysts.[2]
Reagent Purity Impurities inhibiting the reaction.Purify starting materials or use higher-grade reagents.[3]
Stoichiometry Incorrect molar ratios of reactants.Carefully recalculate and measure all reagents.
Atmosphere Sensitivity to oxygen or moisture.Conduct the reaction under an inert atmosphere (N2 or Ar).

dot digraph "Reaction_Side_Pathways" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

StartingMaterial [label="4-Substituted Cyclohexanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DesiredProduct [label="4-Substituted Cyclohexanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; OverOxidation [label="Over-oxidation Product (e.g., Dicarboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AldolProduct [label="Aldol Condensation Product", fillcolor="#FBBC05", fontcolor="#202124"]; Epimer [label="Epimerized Product", fillcolor="#FBBC05", fontcolor="#202124"];

StartingMaterial -> DesiredProduct [label="Desired Oxidation"]; DesiredProduct -> OverOxidation [label="Strong Oxidant / Long Reaction Time"]; DesiredProduct -> AldolProduct [label="Base/Acid Catalyst"]; DesiredProduct -> Epimer [label="Base/Acid Catalyst"]; } Caption: Common side reactions in 4-substituted cyclohexanone synthesis.

References

  • Cieplak, A. S. (1985). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 107(1), 271-276. [Link]
  • Nicewicz, D. A., et al. (2022).
  • Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link]
  • Fiveable. (n.d.). Organic Chemistry II - 3.2 Nucleophilic addition reactions. [Link]
  • Fiveable. (n.d.).
  • Organic Reactions. (n.d.).
  • ResearchGate. (2018).
  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. [Link]
  • Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. (2019). PMC, NIH. [Link]
  • IRJET. (n.d.). Simulation and optimization of cyclohexanone ammoximation process over TS-1 catalyst: equilibrium and kinetic reactor. [Link]
  • J&K Scientific LLC. (n.d.).
  • ResearchGate. (n.d.). A Industrial production routes of cyclohexanone.
  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (n.d.). NIH. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US20080064902A1 - Method for the Production of Cyclohexanone.
  • Journal of the American Chemical Society. (n.d.). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. [Link]
  • ACS Publications. (2026). Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. [Link]
  • MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Cyclohexane synthesis. [Link]
  • ResearchGate. (n.d.).
  • JoVE. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Michael addition reaction of cyclohexanone and acetophenone to substituted nitroalkene. [Link]
  • Total Synthesis. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. [Link]
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
  • Wikipedia. (n.d.). Michael addition reaction. [Link]
  • Analytical Chemistry. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
  • ACS Omega. (2021).
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. [Link]
  • ResearchGate. (n.d.).
  • YouTube. (2025). SYNTHESIS OF CYCLOHEXANONE OXIME. [Link]
  • Beilstein Journals. (2024).
  • PubMed Central. (2024).

Sources

Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)cyclohexanone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-(4-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this key chemical intermediate. Our goal is to equip you with the scientific principles and practical knowledge to overcome common challenges and achieve high-purity crystalline material.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1]

This guide will address specific challenges you may encounter during the recrystallization of this compound and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems as they arise.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline lattice.[2] This phenomenon often occurs when the melting point of the crude solid is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is excessively high, leading to supersaturation at a temperature above the compound's melting point. The presence of significant impurities can also depress the melting point of the mixture, contributing to this issue.

Causality and Solutions:

  • High Solute Concentration: The most common cause is that the solution is too concentrated.

    • Solution: Reheat the mixture to dissolve the oil, and add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool slowly again.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having sufficient time to orient themselves into a crystal lattice.

    • Solution: Insulate the flask to slow the cooling rate. You can place the flask in a warm water bath that is allowed to cool to room temperature gradually.

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound, leading to poor solvation of the crystal lattice.

    • Solution: Consider a more polar solvent or a mixed solvent system. For this compound, which has both polar (ketone, ether) and nonpolar (aromatic ring, cyclohexane) regions, a solvent of intermediate polarity is often a good starting point.

Question 2: I have very low or no crystal formation after cooling, even in an ice bath. What should I do?

Answer:

This issue typically arises from two primary causes: using an excessive amount of solvent or the solution being supersaturated.[3]

Causality and Solutions:

  • Excess Solvent: If too much solvent is used, the solution may not become saturated upon cooling, thus preventing crystallization.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to heat until you observe the solution becoming slightly cloudy at the boiling point, then add a minimal amount of hot solvent to redissolve the solid. Allow this more concentrated solution to cool slowly.

  • Supersaturation: Sometimes, a solution can cool below its saturation point without forming crystals. This is a metastable state that requires an energy input to initiate nucleation.

    • Solution 1: Seeding: Introduce a "seed crystal" of pure this compound to the cooled solution.[4] This provides a template for crystal growth and can induce rapid crystallization.[5][6]

    • Solution 2: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often large, conjugated organic molecules that can be adsorbed onto the surface of your desired crystals.

Causality and Solutions:

  • Adsorption of Impurities: The colored molecules are co-precipitating with your product.

    • Solution: Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. The charcoal has a high surface area and will adsorb the colored impurities. Swirl the mixture for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.[7]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the recrystallization of this compound.

FAQ 1: How do I choose the best solvent for the recrystallization of this compound?

Answer:

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][8] For this compound, a moderately polar solvent is a good starting point due to the presence of the ketone and methoxy groups, as well as the nonpolar aryl and cyclohexyl moieties.

Solvent Selection Workflow:

  • "Like Dissolves Like": Based on the structure, solvents like acetone, ethyl acetate, ethanol, or toluene are good candidates to test.[9]

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude solid (e.g., 20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the test tubes that did not show dissolution at room temperature. An ideal solvent will fully dissolve the compound at its boiling point.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.

Based on the structure and data from similar arylcyclohexanones, a mixed solvent system such as ethanol/water or ethyl acetate/hexane could also be effective. [10][11] In this scenario, the compound is dissolved in the "good" solvent (e.g., ethanol or ethyl acetate) at an elevated temperature, and the "poor" solvent (e.g., water or hexane) is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

FAQ 2: What is the purpose of hot filtration and when should I perform it?

Answer:

Hot filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization.[12][13] These impurities can include dust, sand, or byproducts from a previous reaction that are not soluble in the chosen recrystallization solvent.

When to Use Hot Filtration:

  • If you observe solid particles remaining in your solution after adding the hot solvent.

  • After an activated charcoal treatment to remove the charcoal.[7]

Key Considerations for Hot Filtration:

  • Speed is Crucial: The filtration must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Pre-heat the Apparatus: Use a stemless funnel and pre-heat it by pouring some hot solvent through it before filtering your solution.

  • Use Fluted Filter Paper: Fluted filter paper increases the surface area and speeds up the filtration rate.[12]

FAQ 3: How can I maximize the yield of my recrystallization?

Answer:

Maximizing yield is a balance between purity and recovery.

Strategies for Maximizing Yield:

  • Use the Minimum Amount of Hot Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor upon cooling.[14]

  • Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. This allows for the formation of larger, purer crystals.

  • Thorough Cooling: Ensure the flask is cooled in an ice bath for at least 15-20 minutes to maximize precipitation.

  • Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.

  • Second Crop of Crystals: The mother liquor can be concentrated by heating to remove some of the solvent, and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Summary Table

SolventPredicted Solubility at Room Temp.Predicted Solubility at Boiling PointPotential for Recrystallization
Ethanol Sparingly SolubleSolubleGood
Methanol Sparingly SolubleSolubleGood
Acetone SolubleVery SolublePotentially suitable, may require a co-solvent
Ethyl Acetate Sparingly SolubleSolubleGood
Toluene Sparingly SolubleSolubleGood
Hexane InsolubleSparingly SolubleLikely a good anti-solvent
Water InsolubleInsolubleNot suitable as a single solvent

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on your own small-scale solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture on a hot plate with gentle swirling.

    • Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Swirl the mixture for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.

Visualizations

Recrystallization Workflow Diagram

G cluster_0 Preparation cluster_1 Purification A Crude Solid B Select Solvent A->B Small-scale tests C Dissolve in min. hot solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Induce Crystallization (Seeding/Scratching) E->F If no crystals form G Vacuum Filtration E->G F->G H Wash with cold solvent G->H I Dry Crystals H->I J J I->J Pure Product G cluster_0 Solubility Test cluster_1 Evaluation A Crude This compound B Add Solvent at Room Temp A->B C Heat to Boiling B->C Insoluble E Poor Solvent (Dissolves at RT) B->E Soluble D Cool to Room Temp & Ice Bath C->D Soluble F Good Solvent (Forms Crystals) D->F Crystals Form G Poor Solvent (No Crystals) D->G No Crystals

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
  • YouTube. (2013, July 11). Recrystallization Solvent Pair.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • iChemical. (n.d.). (4-Methoxyphenyl)methanol, CAS No. 105-13-5.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • PubChemLite. (n.d.). This compound (C13H16O2).
  • YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration.
  • PubMed. (1976). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring.
  • CUNY. (2025). Purification by Recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Royal Society of Chemistry. (n.d.). Hot gravity filtration.
  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
  • White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes.
  • Wikipedia. (n.d.). Seed crystal.
  • PubChem. (n.d.). Cyclohexanone.
  • PubChem. (n.d.). Cyclohexanone, 2,6-bis((4-methoxyphenyl)methylene)-.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.

Sources

Technical Support Center: Solvent Selection for Recrystallization of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the recrystallization of cyclohexanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common issues encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Recrystallization Problems & Solutions

This section addresses specific issues that may arise during the recrystallization of cyclohexanone derivatives, offering targeted solutions and preventative measures.

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, where the solute separates as a liquid instead of a solid, is a frequent challenge, particularly with compounds that have low melting points or when the solution is supersaturated at a temperature above the compound's melting point.[1][2]

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the cyclohexanone derivative.

    • Solution: Select a solvent with a lower boiling point.[3] This ensures that the solution cools below the compound's melting point before saturation is reached, favoring crystal formation over liquid-liquid phase separation.

  • Possible Cause: The solution is too concentrated, leading to supersaturation at a high temperature.

    • Solution 1: Add More Solvent. Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point.[3][4] Allow the solution to cool slowly.

    • Solution 2: Employ a Solvent/Anti-Solvent System. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). While hot, slowly add a miscible "poor" solvent (anti-solvent, in which the compound is less soluble) until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow for slow cooling. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[5][6]

  • Possible Cause: Rapid cooling of the solution.

    • Solution: Ensure a slow and controlled cooling process.[4] Insulate the flask or allow it to cool on a surface that does not draw heat away too quickly, like a cork ring or paper towels.[7] Slow cooling provides sufficient time for the molecules to orient themselves into a crystal lattice.[8]

Issue 2: No crystals form upon cooling, even after an extended period.

This is often due to either using too much solvent or the solution being in a supersaturated state without nucleation sites.[2]

  • Possible Cause: Excessive solvent was used, preventing the solution from reaching saturation upon cooling.

    • Solution: Reduce the volume of the solvent by gentle heating or using a rotary evaporator to concentrate the solution.[2] Once concentrated, allow the solution to cool again.

  • Possible Cause: The solution is supersaturated and requires initiation of crystal growth.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask with a glass rod at the meniscus.[5] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Solution 2: Seeding. Introduce a tiny crystal of the pure cyclohexanone derivative (a "seed crystal") into the cooled solution.[2] This provides a template for further crystal growth.

    • Solution 3: Further Cooling. If scratching and seeding are unsuccessful, try cooling the solution in an ice-water bath to further decrease the solubility of your compound.[5]

Issue 3: The recrystallized product is still impure.

Impurities can be carried through the recrystallization process if the solvent choice is not optimal or if the procedure is not performed carefully.

  • Possible Cause: The chosen solvent does not effectively discriminate between the desired compound and the impurities.

    • Solution: Re-evaluate your solvent selection. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3] Perform small-scale solubility tests with a range of solvents to find a more suitable one.

  • Possible Cause: Impurities were trapped within the crystals due to rapid crystal formation.

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[3] This allows for more selective crystallization.

  • Possible Cause: Insoluble impurities were not removed prior to crystallization.

    • Solution: If insoluble material is present in the hot solution, perform a hot gravity filtration to remove it before allowing the solution to cool.[9] This prevents these impurities from being incorporated into the final crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the key criteria for selecting an ideal recrystallization solvent for a cyclohexanone derivative?

An ideal recrystallization solvent should possess the following characteristics:

  • Solubility Profile: The cyclohexanone derivative should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., room temperature or 0 °C).[10][11]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[12]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[12]

  • Safety and Cost: Ideally, the solvent should be non-toxic, non-flammable, and inexpensive.[3]

Q2: How does the polarity of the cyclohexanone derivative influence solvent choice?

The principle of "like dissolves like" is a fundamental guide. Cyclohexanone itself is a moderately polar molecule due to the carbonyl group.[13][14] The polarity of its derivatives will depend on the nature and number of substituent groups.

  • Polar Derivatives: For derivatives with polar functional groups (e.g., hydroxyl, amino, carboxyl groups), polar solvents like ethanol, methanol, or water are often good starting points.[15]

  • Nonpolar Derivatives: For derivatives with predominantly nonpolar substituents (e.g., long alkyl chains, benzyl groups), less polar solvents such as toluene, hexanes, or ethyl acetate may be more suitable.[15] A solvent screen with a range of polarities is always recommended.[16]

Q3: Can I use a solvent mixture for recrystallization? If so, how do I choose the solvents?

Yes, a mixed solvent system is a powerful technique when a single suitable solvent cannot be found.[6] This is often the case for many organic compounds.[17]

  • Selection Criteria: Choose two miscible solvents.[9] One solvent (the "good" solvent) should dissolve the cyclohexanone derivative very well, even at room temperature. The other solvent (the "poor" or "anti-solvent") should dissolve the compound poorly, even when hot.[17]

  • Procedure: Dissolve the impure compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent to the hot solution until it becomes persistently cloudy (the saturation point). Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[18]

  • Common Pairs: Frequently used solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[6]

Q4: My cyclohexanone derivative is an oil at room temperature. Can I still purify it by recrystallization?

Purifying a compound that is a liquid at room temperature by recrystallization is challenging but not impossible. The key is to find a solvent in which the compound is soluble at a higher temperature and will solidify upon significant cooling. This often requires testing a variety of solvents and may necessitate cooling to very low temperatures (e.g., in a dry ice/acetone bath).[5] If direct recrystallization proves difficult, consider converting the oily derivative into a solid salt (if it has a basic or acidic handle) which can then be recrystallized.

Data Presentation & Experimental Protocols

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting a starting solvent based on polarity and boiling point.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar cyclohexanone derivatives.
Ethanol78HighA versatile and commonly used polar solvent.[19]
Methanol65HighSimilar to ethanol but with a lower boiling point.[19]
Acetone56Medium-HighA good solvent, but its low boiling point can limit the solubility difference.[14][19]
Ethyl Acetate77MediumA versatile solvent for compounds of intermediate polarity.[19]
Toluene111LowSuitable for less polar derivatives, but its high boiling point can be a drawback.[19]
Hexanes69LowA nonpolar solvent, often used as an anti-solvent with a more polar solvent.[19]
Experimental Protocol: General Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.

  • Dissolution: Place the crude cyclohexanone derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot solvent until the compound just dissolves.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.[9]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for at least 15 minutes.[20]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven.[10]

Visualizations

Diagram 1: Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude Cyclohexanone Derivative solubility_test Perform Small-Scale Solubility Tests (Polar & Nonpolar Solvents) start->solubility_test evaluate Evaluate Solubility solubility_test->evaluate good_single Good Single Solvent Found? (High solubility hot, low solubility cold) evaluate->good_single Analyze Results proceed_single Proceed with Single-Solvent Recrystallization good_single->proceed_single Yes no_good_single No Suitable Single Solvent good_single->no_good_single No end Pure Crystals proceed_single->end mixed_system Select a Miscible Solvent Pair (Good Solvent + Anti-Solvent) no_good_single->mixed_system proceed_mixed Proceed with Mixed-Solvent Recrystallization mixed_system->proceed_mixed proceed_mixed->end

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

Diagram 2: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' check_bp Is Solvent BP > Compound MP? start->check_bp change_solvent Action: Choose a Lower Boiling Point Solvent check_bp->change_solvent Yes check_concentration Is Solution Too Concentrated? check_bp->check_concentration No success Successful Crystallization change_solvent->success add_solvent Action: Reheat and Add More Solvent check_concentration->add_solvent Yes check_cooling Was Cooling Too Rapid? check_concentration->check_cooling No add_solvent->success slow_cooling Action: Ensure Slow, Controlled Cooling check_cooling->slow_cooling Yes slow_cooling->success

Caption: A troubleshooting guide for addressing the issue of a compound oiling out during recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
  • Chemistry For Everyone. (2025, January 31). What Is Recrystallization In Organic Chemistry? [Video]. YouTube.
  • Unknown. (n.d.). Recrystallization I 10.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Unknown. (n.d.). 4. Crystallization.
  • Unknown. (n.d.). Recrystallization - Single Solvent.
  • Solubility of Things. (n.d.). Cyclohexanone.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4,4-Dimethylcyclohexanone Oxime.
  • Unknown. (n.d.). recrystallization.wpd.

Sources

Navigating the Synthesis of 4-(4-Methoxyphenyl)cyclohexanone: A Technical Support Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – To assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(4-Methoxyphenyl)cyclohexanone, a key intermediate in numerous applications, this technical support center provides a comprehensive guide to troubleshooting and minimizing byproduct formation. Drawing on established chemical principles and practical laboratory experience, this resource offers in-depth solutions to common challenges encountered during its synthesis.

Introduction

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side reactions. The formation of impurities can significantly impact yield, purity, and the overall efficiency of the process. This guide is structured to address specific issues in a question-and-answer format, providing both theoretical understanding and actionable protocols to enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their primary byproduct concerns?

A1: The two most prevalent methods are Friedel-Crafts acylation and Grignard reactions.

  • Friedel-Crafts Acylation: This route typically involves the reaction of anisole with a cyclohexanecarboxylic acid derivative (like the acid chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[1][2] A major concern is the regioselectivity of the acylation. The methoxy group of anisole is an ortho-, para-director. While the para-product is sterically favored, the formation of the ortho-isomer, 2-(4-Methoxyphenyl)cyclohexanone, is a common byproduct. Polyacylation, where a second acyl group is added to the aromatic ring, can also occur, though it is less common as the first acylation deactivates the ring to further substitution.

  • Grignard Reaction: This approach utilizes the reaction of a 4-methoxyphenyl Grignard reagent (4-methoxyphenylmagnesium bromide) with cyclohexanone.[3][4] A primary byproduct is the tertiary alcohol, 1-(4-methoxyphenyl)cyclohexan-1-ol, formed by the Grignard reagent attacking the carbonyl carbon of the desired ketone product. Another common side product is biphenyl, which arises from the coupling of two phenyl radicals during the formation of the Grignard reagent.[5][6]

Q2: During a Friedel-Crafts acylation, I'm observing a significant amount of the ortho-isomer. How can I improve the para-selectivity?

A2: Maximizing para-substitution is often a matter of controlling steric hindrance and reaction conditions.

  • Choice of Acylating Agent: Using a bulkier acylating agent can sterically disfavor substitution at the more hindered ortho-position.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity. At lower temperatures, the kinetic product (often the para-isomer due to less steric hindrance) is favored.

  • Catalyst: The choice and amount of Lewis acid can influence the steric bulk of the electrophilic species. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) or using a milder catalyst might improve selectivity.

Q3: My Grignard reaction is producing a substantial amount of 1-(4-methoxyphenyl)cyclohexan-1-ol. What steps can I take to prevent this over-addition?

A3: The formation of the tertiary alcohol is a result of the Grignard reagent reacting with the newly formed ketone. To minimize this:

  • Inverse Addition: Add the Grignard reagent slowly to a solution of cyclohexanone. This ensures that the Grignard reagent is the limiting reagent at any given time, reducing the likelihood of it attacking the product.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C or below). This slows down the rate of both the desired reaction and the subsequent attack on the ketone, often favoring the initial addition.

  • Sterically Hindered Grignard Reagent: While not always feasible, a more sterically hindered Grignard reagent would be less likely to attack the relatively hindered ketone product.

Q4: I am attempting to synthesize the target molecule via oxidation of 4-(4-methoxyphenyl)cyclohexanol. What are the potential byproducts?

A4: The primary byproduct of concern during the oxidation of 4-(4-methoxyphenyl)cyclohexanol is the corresponding carboxylic acid, which results from over-oxidation of the ketone. This is particularly a risk with strong oxidizing agents like potassium permanganate or chromic acid. Using milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation can effectively minimize this side reaction.[7] Another potential issue is incomplete oxidation, leaving unreacted starting alcohol.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, significant byproduct formation, or product loss during workup.Monitor reaction progress by TLC or GC-MS to determine optimal reaction time. Re-evaluate reaction conditions (temperature, stoichiometry) to favor the desired product. Optimize the extraction and purification steps to minimize loss.
Presence of Multiple Spots on TLC/Peaks in GC-MS Formation of isomers (ortho vs. para), over-addition products (tertiary alcohol), or starting material contamination.For Friedel-Crafts, adjust reaction temperature and catalyst to improve regioselectivity. For Grignard reactions, use inverse addition and low temperatures. Ensure the purity of starting materials.
Product is an Oil Instead of a Solid Presence of impurities that depress the melting point.Purify the crude product using column chromatography or recrystallization. Ensure all solvent has been removed under vacuum.
Reaction Fails to Initiate (Grignard) Inactive magnesium, presence of moisture.Activate magnesium turnings with a small crystal of iodine or by crushing them. Ensure all glassware is oven-dried and reagents are anhydrous.
Dark, Tarry Reaction Mixture (Friedel-Crafts) Polymerization or decomposition due to high temperature or excessive catalyst.Maintain a controlled, low reaction temperature. Use the stoichiometric amount of Lewis acid and add it portion-wise.

Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation for High Para-Selectivity
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, add a solution of cyclohexanecarbonyl chloride (1.0 eq) and anisole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M NaOH solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to separate the para-isomer from any ortho-isomer.

Protocol 2: Grignard Reaction with Inverse Addition to Minimize Over-Addition
  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a small portion of a solution of 4-bromoanisole (1.2 eq) in anhydrous THF via a dropping funnel to initiate the reaction. Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After addition, stir for 1 hour.

  • Reaction Setup: In a separate flame-dried flask, dissolve cyclohexanone (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Inverse Addition: Slowly add the prepared Grignard reagent to the cooled cyclohexanone solution via a cannula or dropping funnel over 1-2 hours.

  • Reaction: Allow the reaction to stir at 0 °C for an additional hour after the addition is complete.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the chemical transformations and decision-making during troubleshooting, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.

Reaction Mechanisms

Friedel_Crafts_Acylation Anisole Anisole Para_Product This compound (Desired Product) Anisole->Para_Product Electrophilic Aromatic Substitution (para) Ortho_Product 2-(4-Methoxyphenyl)cyclohexanone (Byproduct) Anisole->Ortho_Product Electrophilic Aromatic Substitution (ortho) Acyl_Chloride Cyclohexanecarbonyl Chloride + AlCl₃ Electrophile Acylium Ion (Electrophile) Acyl_Chloride->Electrophile Formation Electrophile->Para_Product Electrophile->Ortho_Product Grignard_Reaction Grignard 4-Methoxyphenyl- magnesium Bromide Desired_Product This compound (Desired Product) Grignard->Desired_Product Nucleophilic Addition Overaddition_Product 1-(4-Methoxyphenyl)cyclohexan-1-ol (Byproduct) Grignard->Overaddition_Product Over-addition Cyclohexanone Cyclohexanone Cyclohexanone->Desired_Product Desired_Product->Overaddition_Product

Caption: Grignard reaction and over-addition.

Troubleshooting Workflow

Sources

Technical Support Center: Stability of 4-(4-Methoxyphenyl)cyclohexanone at High Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenyl)cyclohexanone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound at elevated temperatures. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and mitigate potential degradation issues in your experiments.

Introduction: Understanding the Thermal Liability of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, combining a cyclohexanone ring with a methoxy-substituted phenyl group, offers a unique scaffold for medicinal chemistry. However, this combination of functional groups also presents potential stability challenges, especially when subjected to high temperatures during synthesis, purification, or formulation processes.

The cyclohexanone moiety can undergo thermal decomposition through various pathways, including ring-opening and isomerization reactions.[1][2] The methoxyphenyl group, while generally stable, can be susceptible to demethylation or oxidation under harsh conditions. A known issue with the related compound, 4-methoxycyclohexanone, is its instability at high reaction temperatures, which can lead to a reduction in product yield. This inherent thermal sensitivity underscores the importance of carefully controlling temperature throughout your experimental workflow.

This guide will walk you through the potential degradation pathways, provide detailed protocols for stability assessment, and offer troubleshooting solutions for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound is turning yellow/brown upon heating. What could be the cause?

A1: Discoloration upon heating is a common indicator of thermal degradation. The yellow or brown hue likely results from the formation of conjugated systems or polymeric byproducts. At elevated temperatures, both the cyclohexanone ring and the methoxyphenyl group can undergo reactions that lead to colored impurities. We recommend investigating the thermal stability of your compound under your specific reaction conditions using the methods outlined in the troubleshooting guides below.

Q2: I am observing unexpected peaks in the HPLC analysis of my this compound sample after heating. How can I identify these new peaks?

A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. To identify these, we recommend employing HPLC coupled with mass spectrometry (HPLC-MS). The mass-to-charge ratio of the new peaks will provide crucial information about their molecular weight, which, in conjunction with the predicted degradation pathways, can help in their structural elucidation. For a comprehensive guide on setting up and troubleshooting your HPLC-MS analysis, please refer to the "Troubleshooting Guide: HPLC-MS Analysis of Degradation Products."

Q3: What is the maximum recommended temperature for handling this compound?

A3: There is no single "maximum" temperature, as the stability of this compound is highly dependent on the duration of heating, the presence of other reagents (acids, bases, catalysts), and the atmosphere (inert vs. air). We strongly advise performing a preliminary thermal stress study, as detailed in the "Experimental Protocol: Forced Thermal Degradation Study," to determine the stability limits under your specific experimental conditions. As a general starting point, it is prudent to keep temperatures as low as reasonably possible to achieve the desired reaction or purification.

Q4: Can impurities from the synthesis of this compound affect its thermal stability?

A4: Absolutely. Residual starting materials, catalysts, or byproducts from the synthesis can act as catalysts for degradation at high temperatures. For instance, residual acid or base can catalyze hydrolysis or other degradation pathways of the ketone or ether functionalities. It is crucial to ensure the purity of your this compound before subjecting it to high-temperature processes. The "Troubleshooting Guide: GC-MS for Purity and Degradant Analysis" provides methods to assess the purity of your sample.

Troubleshooting Guides

Troubleshooting Guide 1: Investigating Thermal Degradation Pathways

When encountering unexpected results at high temperatures, a systematic investigation into the potential degradation pathways is essential. Based on the known thermal decomposition of cyclohexanones and anisole derivatives, we can hypothesize the primary degradation routes for this compound.

Potential Degradation Pathways:

  • Ring-Opening of Cyclohexanone: At very high temperatures, the cyclohexanone ring can undergo C-C bond fission, leading to the formation of a diradical intermediate. This can subsequently isomerize or fragment into smaller molecules.[1][2]

  • Dehydrogenation: The cyclohexanone ring can lose hydrogen to form a more conjugated cyclohexenone or even a phenolic species.

  • Demethylation of the Methoxy Group: The methoxy group on the phenyl ring can be cleaved under thermal stress, particularly in the presence of acidic or nucleophilic species, to yield a phenolic derivative.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the cyclohexanone ring or the methoxyphenyl group can occur, leading to the formation of various oxygenated byproducts.

Experimental Workflow for Investigating Degradation Pathways:

Degradation_Pathway_Investigation cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_outcome Outcome Thermal Thermal Stress (e.g., 80°C, 120°C, 160°C) HPLC_MS HPLC-MS Analysis Thermal->HPLC_MS Acidic Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Acidic->HPLC_MS Basic Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Basic->HPLC_MS Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC_MS Photolytic Photolytic Stress (UV/Vis light) Photolytic->HPLC_MS GC_MS GC-MS Analysis HPLC_MS->GC_MS For volatile degradants Identification Identification of Degradation Products HPLC_MS->Identification GC_MS->Identification NMR NMR Spectroscopy Pathway Elucidation of Degradation Pathways NMR->Pathway Identification->NMR For structural confirmation Identification->Pathway

Caption: Workflow for investigating degradation pathways of this compound.

Experimental Protocol: Forced Thermal Degradation Study

This protocol outlines a forced degradation study to assess the thermal stability of this compound and to generate potential degradation products for identification.[3][4]

Objective: To evaluate the stability of this compound under thermal stress and identify major degradation products.

Materials:

  • This compound (high purity)

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Vials with screw caps

  • Heating block or oven

  • HPLC-UV/MS system

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into three separate vials.

    • Dissolve the compound in 10 mL of the chosen HPLC-grade solvent in each vial to create a 1 mg/mL solution.

    • Prepare a control sample by storing one vial at room temperature, protected from light.

  • Thermal Stress:

    • Place the remaining two vials in a heating block or oven at two different elevated temperatures (e.g., 80 °C and 120 °C). The choice of temperature should be based on the conditions used in your experiments.

    • Heat the samples for a defined period (e.g., 24, 48, and 72 hours). It is recommended to take aliquots at different time points to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, cool the vials to room temperature.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the control and stressed samples by a validated stability-indicating HPLC-UV/MS method.

    • For volatile degradation products, analyze the samples by GC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of this compound at each temperature and time point.

    • Identify the molecular weights of the degradation products from the MS data.

    • Based on the molecular weights and known degradation pathways, propose structures for the degradation products.

Table 1: Example Data from a Forced Thermal Degradation Study

Temperature (°C)Time (h)This compound (%)Degradant 1 (%)Degradant 2 (%)
802498.50.80.7
804896.22.11.7
1202485.38.95.8
1204872.115.412.5
Troubleshooting Guide 2: HPLC-MS Analysis of Degradation Products

A robust HPLC-MS method is crucial for separating and identifying potential degradation products.

Common Issues and Solutions:

  • Poor Resolution Between Parent Compound and Degradants:

    • Cause: Inadequate separation on the HPLC column.

    • Solution:

      • Optimize the mobile phase composition. Try different solvent ratios or add a small amount of a different organic modifier.

      • Change the column. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better selectivity.

      • Adjust the gradient profile. A shallower gradient can improve the resolution of closely eluting peaks.

  • No Ionization of Degradation Products in MS:

    • Cause: The degradation products may not ionize efficiently under the current MS conditions.

    • Solution:

      • Switch between positive and negative ion modes.

      • Optimize the ionization source parameters (e.g., capillary voltage, fragmentor voltage).

      • Try a different ionization technique if available (e.g., APCI instead of ESI).

  • Mass Inaccuracy:

    • Cause: The mass spectrometer may be out of calibration.

    • Solution:

      • Perform a mass calibration of the instrument using a known standard.

      • Ensure that the mobile phase does not contain any components that could interfere with the mass accuracy.

HPLC_Troubleshooting cluster_resolution Poor Resolution cluster_ionization No Ionization cluster_mass Mass Inaccuracy Problem HPLC-MS Problem Resolution_Cause Cause: Inadequate Separation Problem->Resolution_Cause Ionization_Cause Cause: Inefficient Ionization Problem->Ionization_Cause Mass_Cause Cause: Calibration Issue Problem->Mass_Cause Resolution_Sol1 Optimize Mobile Phase Resolution_Cause->Resolution_Sol1 Resolution_Sol2 Change Column Resolution_Cause->Resolution_Sol2 Resolution_Sol3 Adjust Gradient Resolution_Cause->Resolution_Sol3 Ionization_Sol1 Switch Ion Mode Ionization_Cause->Ionization_Sol1 Ionization_Sol2 Optimize Source Ionization_Cause->Ionization_Sol2 Ionization_Sol3 Change Technique Ionization_Cause->Ionization_Sol3 Mass_Sol1 Calibrate MS Mass_Cause->Mass_Sol1 Mass_Sol2 Check Mobile Phase Mass_Cause->Mass_Sol2

Caption: Troubleshooting common HPLC-MS issues in degradation analysis.

Troubleshooting Guide 3: GC-MS for Purity and Degradant Analysis

For volatile impurities and degradation products, GC-MS is a powerful analytical tool.[5]

Common Issues and Solutions:

  • Thermal Degradation in the Injector Port:

    • Cause: The injector temperature is too high, causing on-column degradation of the analyte or its degradants.

    • Solution:

      • Lower the injector temperature.

      • Use a pulsed splitless or cool on-column injection technique.

  • Poor Peak Shape (Tailing or Fronting):

    • Cause: Active sites in the GC system (injector liner, column) can interact with the analytes.

    • Solution:

      • Use a deactivated injector liner.

      • Ensure the GC column is properly conditioned and not degraded.

      • Consider derivatization of polar analytes to improve their volatility and reduce interactions with active sites.

  • Co-elution of Peaks:

    • Cause: The GC column and temperature program are not providing sufficient separation.

    • Solution:

      • Optimize the temperature program (e.g., use a slower ramp rate).

      • Switch to a GC column with a different stationary phase that offers different selectivity.

Conclusion

The thermal stability of this compound is a critical parameter that requires careful consideration in its handling and use in chemical synthesis and drug development. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can mitigate the risks of thermal degradation, ensuring the integrity and purity of their compounds. This guide provides a framework for addressing these challenges, but it is essential to tailor the experimental conditions and analytical methods to your specific application.

References

  • Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8676-8689. [Link]
  • Liu, X., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(14), 8676-8689. [Link]
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466. [Link]
  • Pharma Stability. (n.d.).
  • Waters Corporation. (n.d.).
  • Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(3), 225-233. [Link]

Sources

imizing product loss during fractional distillation of 4-methoxycyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fractional Distillation of 4-Methoxycyclohexanone

Welcome to the technical support guide for the purification of 4-methoxycyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and minimize product loss during fractional distillation. The guidance provided herein is based on established chemical principles and practical field experience to ensure both efficiency and product integrity.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 4-methoxycyclohexanone and the distillation principles relevant to its purification.

Q1: What are the key physical properties of 4-methoxycyclohexanone relevant to distillation?

Understanding the physical properties is the first step in designing an effective purification protocol. The high boiling point is particularly critical as it dictates the optimal distillation method.

PropertyValueReference
Molecular Weight128.17 g/mol [1]
Boiling Point189°C at 760 mmHg[1][2]
Flash Point69°C[1][2]
Density0.98 g/cm³[1]

Q2: Is 4-methoxycyclohexanone susceptible to thermal degradation?

Yes, like many organic compounds, particularly ketones, 4-methoxycyclohexanone can be sensitive to high temperatures.[3] Prolonged heating near its atmospheric boiling point can lead to thermal decomposition, which may manifest as discoloration, byproduct formation, and ultimately, reduced yield.[4][5] Studies on related compounds like cyclohexanone show that thermal cracking can occur at elevated temperatures, leading to various fragmentation pathways.[4] Therefore, minimizing the distillation temperature and duration is crucial for preserving the integrity of the final product.

Q3: When is vacuum distillation necessary for 4-methoxycyclohexanone?

Given that the atmospheric boiling point of 4-methoxycyclohexanone is 189°C, which is above the general threshold of 150°C for standard distillation, vacuum distillation is the recommended method.[1][6] Operating at reduced pressure significantly lowers the boiling point, which provides two primary advantages:

  • Prevents Thermal Decomposition: Lowering the boiling temperature minimizes the risk of product degradation.[7][8]

  • Increases Efficiency and Safety: Reduced temperatures require less energy input and lower the overall thermal stress on the system.[9]

Q4: What type of packing material is most effective for this separation?

The goal of the packing material is to provide a large surface area for repeated vaporization-condensation cycles, which are known as theoretical plates.[10] For separating 4-methoxycyclohexanone from impurities with close boiling points, a high-efficiency packing is recommended.

  • Structured Packing (e.g., Pro-Pak®): Offers a high surface area and low pressure drop, making it ideal for vacuum distillations.[11]

  • Random Packing (e.g., Raschig rings, Berl saddles): While less efficient than structured packing, these are still effective and widely used.[12][13] The choice depends on the required purity and the nature of the impurities being removed.

Troubleshooting Guide: Minimizing Product Loss

This guide provides solutions to specific issues you may encounter during the fractional distillation of 4-methoxycyclohexanone.

Problem 1: My final yield is significantly lower than expected.

This is the most common issue and can stem from several factors.

  • Potential Cause A: Thermal Decomposition

    • Explanation: As previously mentioned, heating 4-methoxycyclohexanone to its atmospheric boiling point of 189°C can cause it to decompose.[1][4] This is a primary source of product loss, especially if the distillation is prolonged. A patent for a synthesis process explicitly notes that fractional distillation can result in the loss of the desired product yield.[3]

    • Solution: Implement Vacuum Distillation. By reducing the system pressure, the boiling point can be lowered to a much safer temperature range, mitigating the risk of thermal degradation.[7][8] Aim for a pressure that brings the boiling point to between 80-120°C.

  • Potential Cause B: Column Flooding

    • Explanation: Flooding occurs when the boil-up rate is too high, causing an excessive amount of liquid to be held up in the packing material. This liquid obstructs the vapor path, leading to poor separation and potential carry-over of undistilled material.[14]

    • Solution: Reduce the Heating Rate. Lower the temperature of the heating mantle to allow the column to operate in equilibrium. The distillation should proceed at a slow, steady rate of approximately 1-2 drops per second at the condenser outlet.[10]

  • Potential Cause C: Poor Insulation

    • Explanation: A fractionating column must maintain a temperature gradient from bottom to top to function correctly.[15] If the column is not properly insulated, excessive heat loss to the environment will prevent the vapor from reaching the condenser, causing it to condense and fall back into the distillation flask, thereby slowing or stopping the distillation process.[14]

    • Solution: Insulate the Column and Still Head. Wrap the fractionating column and the distillation head (up to the condenser) with glass wool or high-temperature insulating wrap, followed by a layer of aluminum foil.[10][14] This will ensure a proper temperature gradient is maintained.

  • Potential Cause D: System Leaks

    • Explanation: In a vacuum distillation, even a small leak will compromise the system's pressure, making it difficult to achieve the desired low boiling point. For atmospheric distillations, leaks can allow product vapor to escape.[16]

    • Solution: Ensure All Joints are Secure and Properly Sealed. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal. Use Keck clips to secure all connections.[16]

Problem 2: The distillation is proceeding extremely slowly, or no distillate is being collected.

  • Potential Cause A: Insufficient Heating

    • Explanation: The energy input is not high enough to overcome the heat capacity of the system and the enthalpy of vaporization of the mixture, preventing the vapor from ascending the column.[10]

    • Solution: Gradually Increase the Heat Input. The heating bath should typically be set 20-30°C higher than the target boiling point of the liquid in the flask.[6] Ensure the column is well-insulated to minimize heat loss.

  • Potential Cause B: Vacuum is Too High

    • Explanation: While vacuum is beneficial, an excessively high vacuum can lower the boiling point so much that there is insufficient vapor pressure to drive the compound up the column to the condenser, especially if the heating temperature is too low.

    • Solution: Modulate the Vacuum. Adjust the vacuum level to achieve a boiling point that is manageable with your heating source. A controlled leak using a needle valve or a dedicated vacuum controller can help maintain the optimal pressure.

Problem 3: The collected distillate is impure.

  • Potential Cause A: Distillation Rate is Too Fast

    • Explanation: Efficient separation relies on the establishment of equilibrium between the liquid and vapor phases on the surface of the column packing.[10] If the distillation is too rapid, this equilibrium is not achieved, and higher-boiling impurities can be carried over with the product vapor.

    • Solution: Decrease the Boil-Up Rate. Reduce the heating to ensure a slow and steady collection rate. This allows for proper fractionation to occur within the column.[10]

  • Potential Cause B: Inefficient Column or Packing

    • Explanation: If the impurities have boiling points very close to that of 4-methoxycyclohexanone, your column may not have enough theoretical plates to achieve baseline separation.

    • Solution: Increase Separation Efficiency. Use a longer fractionating column or a more efficient type of packing material, such as structured packing, to increase the number of theoretical plates.[11]

  • Potential Cause C: Incorrect Thermometer Placement

    • Explanation: The temperature reading is critical for collecting the correct fraction. If the thermometer bulb is placed too high, the recorded temperature will be lower than the actual vapor temperature, leading to premature collection of fractions. If it's too low, the reading will be artificially high.

    • Solution: Position the Thermometer Correctly. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser.[10] This ensures it accurately measures the temperature of the vapor that is about to be distilled.

Optimized Protocol for Vacuum Fractional Distillation

This protocol incorporates best practices to maximize the yield and purity of 4-methoxycyclohexanone.

1. Apparatus Setup:

  • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.
  • Use a round-bottom flask that is no more than two-thirds full of the crude 4-methoxycyclohexanone mixture.[17] Add a magnetic stir bar for smooth boiling.
  • Select a packed fractionating column of appropriate length and efficiency for your separation needs.
  • Lightly apply vacuum grease to all ground-glass joints and secure them with Keck clips.
  • Position the thermometer correctly.[10]
  • Connect the condenser to a chilled water source, with water flowing in at the bottom and out at the top.
  • Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump.

2. Distillation Procedure:

  • Begin stirring the crude mixture.
  • Turn on the condenser cooling water.
  • Slowly apply vacuum to the system, allowing the pressure to stabilize at the desired level.
  • Gradually heat the distillation flask using a heating mantle.
  • Observe the mixture for smooth boiling and watch for the ring of condensate to slowly rise through the packing material.[10]
  • Insulate the column and still head with glass wool and aluminum foil to maintain an adiabatic state.[18]
  • Collect a small forerun fraction, which may contain lower-boiling impurities.
  • When the temperature at the still head stabilizes at the expected boiling point of 4-methoxycyclohexanone at your operating pressure, switch to a clean receiving flask to collect the main product fraction.
  • Maintain a slow, steady distillation rate (1-2 drops per second). If the rate is too fast, reduce the heat.
  • Stop the distillation when the temperature either begins to drop (indicating all the product has distilled) or rise sharply (indicating the start of higher-boiling impurities). Do not distill to dryness to avoid potential hazards.[16]
  • Turn off the heating and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

Visualizations

G

// Nodes Start [label="Low Yield of\n4-Methoxycyclohexanone", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Causes Cause1 [label="Check Distillation Temperature\nIs it near 189°C (atm)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Cause2 [label="Observe Column Operation\nIs there excess liquid in packing?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Cause3 [label="Check Column Temperature\nIs the outside of the column cool?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Cause4 [label="Check System Pressure\n(for vacuum distillation)\nIs the vacuum unstable?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Solutions Sol1 [label="High Temp => Thermal Decomposition\nSolution: Use Vacuum Distillation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol2 [label="Yes => Column Flooding\nSolution: Reduce Heating Rate", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol3 [label="Yes => Poor Insulation\nSolution: Insulate Column with\nGlass Wool & Foil", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol4 [label="Yes => System Leak\nSolution: Check and Grease all Joints,\nUse Keck Clips", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Cause1; Cause1 -> Sol1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Sol2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Sol3 [label="Yes"]; Cause3 -> Cause4 [label="No"]; Cause4 -> Sol4 [label="Yes"]; } } Caption: Decision tree for troubleshooting low product yield.

References

  • Vertex AI Search Result[1]: 4-Methoxycyclohexanone (CAS: 13482-23-0): Properties, Applications, and Synthesis. (Source: Google Search)
  • Vertex AI Search Result[19]: 4-Methoxycyclohexanon - ChemBK. (Source: Google Search)
  • Vertex AI Search Result[4]: Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor | The Journal of Physical Chemistry A - ACS Public
  • Vertex AI Search Result[2]: 4-Methoxycyclohexanone | 13482-23-0 - Sigma-Aldrich. (Source: Google Search)
  • Vertex AI Search Result[5]: Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect | Request PDF - ResearchG
  • Vertex AI Search Result[20]: Vacuum Distillation - Oregon Environmental Systems. (Source: Google Search)
  • Vertex AI Search Result[3]: A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company. (Source: Google Search)
  • Vertex AI Search Result[21]: Kinetic data on the thermal decomposition of RDX in the processing solvents cyclohexanone and gamma-butyrolactone determined with ARC and heat flow microcalorimetry - Fraunhofer-Publica. (Source: Google Search)
  • Vertex AI Search Result[11]: Fractionating Column Packing | Pro-Pak Column Packing - Pope Scientific Inc. (Source: Google Search)
  • Vertex AI Search Result[10]: Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (Source: Google Search)
  • Vertex AI Search Result[12]: How many types of packing are used in a distillation column? - Quora. (Source: Google Search)
  • Vertex AI Search Result[13]: Distillation Packing Materials - The Lab Depot. (Source: Google Search)
  • Vertex AI Search Result[7]: Vacuum distillation - Wikipedia. (Source: Google Search)
  • Vertex AI Search Result[8]: Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. (Source: Google Search)
  • Vertex AI Search Result[9]: Vacuum Distillation | Busch United St
  • Vertex AI Search Result[14]: 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (Source: Google Search)
  • Vertex AI Search Result[6]: How to Purify by Distill
  • Vertex AI Search Result[22]: Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - RSC Publishing. (Source: Google Search)
  • Vertex AI Search Result[16]: Organic Chemistry 1 - What are some common mistakes when doing fractional distill
  • Vertex AI Search Result[23]: Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. (Source: Google Search)
  • Vertex AI Search Result[24]: Distillation Packing Materials - Chemglass Life Sciences. (Source: Google Search)
  • Vertex AI Search Result[18]: How To Make a DIY Fractionating Column | Fractional Distill
  • Vertex AI Search Result[15]: Fractional Distill
  • Vertex AI Search Result[17]: Fractional Distill

Sources

Technical Support Center: Troubleshooting Enamine Alkylation for 3-Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enamine alkylation of 3-substituted cyclohexanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the enamine alkylation of 3-substituted cyclohexanones.

Q1: My enamine alkylation is giving very low yields. What are the most common culprits?

A1: Low yields in enamine alkylations of 3-substituted cyclohexanones can often be traced back to several key factors:

  • Inefficient Enamine Formation: The equilibrium for enamine formation may not be favorable, or the water produced during the reaction could be hydrolyzing the enamine back to the starting ketone.[1][2]

  • Poor Nucleophilicity of the Enamine: Steric hindrance from the 3-substituent can disfavor the formation of the more nucleophilic, less substituted enamine, or the choice of secondary amine may result in a less reactive enamine.[3]

  • Side Reactions: Competing reactions such as N-alkylation instead of the desired C-alkylation, or elimination of the alkyl halide, can significantly reduce the yield of the desired product.[4][5]

  • Decomposition during Workup: The iminium salt intermediate formed after alkylation requires careful hydrolysis.[6][7] Improper pH control during workup can lead to decomposition or reversion to starting materials.[8][9]

Q2: I am observing a mixture of regioisomers in my final product. How can I control the regioselectivity of the alkylation?

A2: Achieving high regioselectivity in the alkylation of 3-substituted cyclohexanones is a common challenge. The formation of two possible enamine regioisomers is the primary cause. To favor alkylation at the less substituted α-carbon (C6), you should aim for the formation of the kinetic enamine.[10] Conversely, to favor alkylation at the more substituted α-carbon (C2), the thermodynamic enamine is desired.[11]

Key strategies to control regioselectivity include:

  • Choice of Secondary Amine: Bulky secondary amines tend to favor the formation of the less substituted (kinetic) enamine due to steric hindrance.[10][12] Pyrrolidine, being less sterically demanding, often leads to the more substituted (thermodynamic) enamine.[3]

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product, while higher temperatures allow for equilibration to the more stable thermodynamic product.[12][13]

  • Reaction Time: Shorter reaction times can favor the faster-forming kinetic enamine, whereas longer reaction times may allow for isomerization to the thermodynamic enamine.[12]

Q3: What is the best secondary amine to use for the enamine alkylation of a 3-substituted cyclohexanone?

A3: The choice of secondary amine is critical and depends on the desired outcome.

  • Pyrrolidine: Generally forms the more substituted (thermodynamic) enamine, leading to alkylation at the more substituted α-carbon.[14] Its planarity allows for good orbital overlap, enhancing nucleophilicity.[3]

  • Morpholine: Often used to favor the formation of the less substituted (kinetic) enamine, especially with sterically hindered ketones.[3][15] However, the oxygen in the morpholine ring can reduce the enamine's nucleophilicity.[3]

  • Piperidine: Can be a good compromise, but its reactivity can be influenced by the specific substrate and reaction conditions.[15]

II. Detailed Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during the enamine alkylation workflow.

A. Enamine Formation Stage

Q4: My ketone is not fully converting to the enamine. How can I drive the reaction to completion?

A4: Incomplete enamine formation is a common hurdle. The reaction is an equilibrium process, and the removal of water is crucial to drive it forward.[1][2]

  • Ineffective Water Removal: Ensure your method for water removal is efficient.

    • Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent (e.g., toluene, benzene) is a classic and effective method.

    • Dehydrating Agents: Anhydrous potassium carbonate, magnesium sulfate, or molecular sieves can be used. Titanium tetrachloride (TiCl₄) is also highly effective but requires careful handling.[16]

  • Insufficient Catalyst: While some amines like pyrrolidine may not strictly require an acid catalyst, a catalytic amount of a weak acid like p-toluenesulfonic acid (p-TsOH) can accelerate the reaction.[16]

  • Steric Hindrance: If your 3-substituent is particularly bulky, it may sterically hinder the approach of the secondary amine. Consider using a less hindered amine or increasing the reaction temperature and time.

Q5: I am seeing byproducts that I suspect are from aldol condensation of my starting ketone. How can I prevent this?

A5: Aldol condensation is a common side reaction, especially under acidic or basic conditions. The Stork enamine synthesis is advantageous because it generally avoids the need for strong bases.[17] However, if you are using an acid catalyst for enamine formation, ensure it is not too strong or used in excess, as this can promote self-condensation of the ketone. If the issue persists, consider adding the secondary amine to the ketone before adding the acid catalyst.

B. Alkylation Stage

Q6: My alkylation is sluggish, and I have a significant amount of unreacted enamine. What can I do to improve the reaction rate?

A6: A slow alkylation step can be due to several factors related to the electrophile and the enamine's nucleophilicity.

  • Poor Electrophile: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. Primary and allylic/benzylic halides are generally the most effective electrophiles for this reaction.[4][18]

  • Low Enamine Nucleophilicity: As mentioned, the choice of secondary amine affects the nucleophilicity of the resulting enamine. Pyrrolidine enamines are generally more nucleophilic than morpholine enamines.[3]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can solvate the counter-ion of the iminium salt intermediate.

Q7: I am observing significant N-alkylation instead of C-alkylation. How can I favor the desired C-alkylation?

A7: N-alkylation is a competing pathway where the nitrogen atom of the enamine acts as the nucleophile.[4] While C-alkylation is generally thermodynamically favored, N-alkylation can be kinetically preferred, especially with highly reactive electrophiles.

  • Choice of Electrophile: Highly reactive electrophiles like methyl iodide are more prone to N-alkylation.[4] If possible, use a less reactive electrophile.

  • Steric Hindrance: Increasing the steric bulk on either the enamine or the electrophile can disfavor N-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically preferred C-alkylation product.

C. Hydrolysis and Workup Stage

Q8: My desired product seems to be decomposing during the acidic workup. What are the best practices for hydrolysis?

A8: The hydrolysis of the iminium salt to the final alkylated ketone is a critical step that requires careful control of pH.[6][7]

  • Mild Acidic Conditions: Use a dilute aqueous acid solution (e.g., 1-2 M HCl or acetic acid buffer) for the hydrolysis.[4] Avoid using strong, concentrated acids, which can promote side reactions or decomposition.

  • Temperature Control: Perform the hydrolysis at a low temperature (e.g., 0 °C to room temperature) to minimize potential side reactions.

  • Reaction Time: Monitor the hydrolysis by TLC or GC-MS to ensure it goes to completion without prolonged exposure to acidic conditions.

  • Quenching: Once the hydrolysis is complete, promptly neutralize the reaction mixture with a weak base like sodium bicarbonate solution before extraction.

Q9: I am having difficulty purifying my final product from the secondary amine. What are some effective purification strategies?

A9: The secondary amine used in the reaction can sometimes be challenging to remove completely.

  • Acidic Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the amine, making it water-soluble and easily removed in the aqueous layer.[8]

  • Chromatography: If the amine persists, column chromatography is an effective method for purification. A silica gel column with a suitable eluent system (e.g., hexanes/ethyl acetate) will typically separate the alkylated ketone from the more polar amine.

III. Experimental Protocols

General Protocol for Enamine Alkylation of 3-Methylcyclohexanone

This protocol provides a general starting point and may require optimization for different substrates and electrophiles.

  • Enamine Formation:

    • To a solution of 3-methylcyclohexanone (1.0 eq) in toluene (approx. 0.5 M) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrrolidine (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

    • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected and the starting ketone is consumed (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

  • Alkylation:

    • Dissolve the crude enamine in a suitable aprotic solvent (e.g., acetonitrile or DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the enamine is consumed (monitor by TLC or GC-MS).

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C and add a dilute aqueous solution of HCl (e.g., 1 M) dropwise.

    • Stir the mixture vigorously for 1-2 hours at room temperature, monitoring the hydrolysis of the iminium salt intermediate.

    • Once hydrolysis is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

IV. Data Presentation and Visualization

Table 1: Influence of Secondary Amine on Regioselectivity
Secondary AminePredominant Enamine IsomerFavored Alkylation Position
PyrrolidineMore Substituted (Thermodynamic)C2 (more substituted)
MorpholineLess Substituted (Kinetic)C6 (less substituted)
PiperidineMixture, substrate-dependentC2/C6
Diagram 1: Stork Enamine Alkylation Workflow

Stork_Enamine_Alkylation cluster_0 Enamine Formation cluster_1 Alkylation cluster_2 Hydrolysis Ketone 3-Substituted Cyclohexanone Enamine Enamine Intermediate Ketone->Enamine + Amine, -H2O Amine Secondary Amine (e.g., Pyrrolidine) Iminium_Salt Iminium Salt Enamine->Iminium_Salt + R-X Alkyl_Halide Alkyl Halide (R-X) Final_Product Alkylated Cyclohexanone Iminium_Salt->Final_Product + H3O+ Troubleshooting_Low_Yield start Low Yield check_enamine Check Enamine Formation (TLC/GC-MS) start->check_enamine enamine_ok Enamine Formation OK check_enamine->enamine_ok Complete enamine_incomplete Incomplete Enamine Formation check_enamine->enamine_incomplete Incomplete check_alkylation Check Alkylation Step (TLC/GC-MS) enamine_ok->check_alkylation improve_h2o_removal Improve H2O Removal (Dean-Stark/Drying Agent) enamine_incomplete->improve_h2o_removal add_catalyst Add p-TsOH Catalyst enamine_incomplete->add_catalyst alkylation_ok Alkylation OK check_alkylation->alkylation_ok Complete alkylation_incomplete Incomplete Alkylation check_alkylation->alkylation_incomplete Incomplete check_workup Review Hydrolysis/ Workup Procedure alkylation_ok->check_workup more_reactive_halide more_reactive_halide alkylation_incomplete->more_reactive_halide change_amine Change Amine for Higher Nucleophilicity (e.g., Pyrrolidine) alkylation_incomplete->change_amine check_n_alkylation Check for N-Alkylation alkylation_incomplete->check_n_alkylation mild_hydrolysis Use Milder Hydrolysis Conditions (dilute acid, low temp) check_workup->mild_hydrolysis

Caption: Decision tree for troubleshooting low yields.

V. References

Sources

imizing dialkylated product in Stork enamine alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Stork enamine alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, we will delve into the nuances of controlling the selectivity of the Stork enamine alkylation, with a particular focus on a common challenge: minimizing the formation of the dialkylated product. This resource provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to ensure your success in achieving high yields of the desired monoalkylated product.

Understanding the Challenge: The Mono- vs. Dialkylation Conundrum

The Stork enamine alkylation is a powerful tool for the α-alkylation of aldehydes and ketones under milder conditions than traditional enolate chemistry.[1][2] One of its key advantages is the inherent tendency to favor monoalkylation.[2][3] However, the formation of dialkylated byproducts can still occur, leading to purification challenges and reduced yields of the target compound. Understanding the factors that control the competition between the first and second alkylation is crucial for optimizing your reaction.

The reaction proceeds through three main stages: the formation of the enamine, the nucleophilic attack of the enamine on an electrophile, and finally, hydrolysis to regenerate the carbonyl group.[4][5][6] Dialkylation occurs when the monoalkylated intermediate, an iminium salt, deprotonates to form a new, substituted enamine, which then undergoes a second alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during Stork enamine alkylation, with a focus on suppressing dialkylation.

Q1: I am observing a significant amount of dialkylated product in my reaction. What are the primary causes?

Answer: The formation of a dialkylated product stems from the reactivity of the monoalkylated intermediate. After the first alkylation, the resulting iminium salt can be deprotonated by a base present in the reaction mixture (such as unreacted enamine) to form a new, substituted enamine. This new enamine can then react with another equivalent of the alkylating agent. Several factors can exacerbate this issue:

  • High concentration of reactants: Increased concentration can lead to a higher probability of the monoalkylated intermediate encountering both a base and an alkylating agent.

  • Highly reactive alkylating agent: Very reactive electrophiles can increase the rate of the second alkylation.

  • Prolonged reaction time or elevated temperature: These conditions can provide more opportunity and energy for the second alkylation to occur.

  • Suboptimal stoichiometry: Using a significant excess of the alkylating agent will naturally drive the reaction towards polyalkylation.

Q2: How can I mechanistically suppress the second alkylation?

Answer: The key to minimizing dialkylation lies in understanding the subtle differences in reactivity between the initial enamine and the monoalkylated enamine intermediate. The monoalkylated enamine is generally less reactive due to a combination of steric and electronic factors.

  • Steric Hindrance: The introduction of the first alkyl group increases the steric bulk around the α-carbon. This sterically congested environment hinders the approach of a second molecule of the alkylating agent. The planarity of the enamine system is crucial for its nucleophilicity, and steric clash can disrupt this planarity, reducing reactivity.

  • Electronic Effects: The alkyl group, being electron-donating, can slightly increase the electron density of the enamine double bond. However, the overall effect on the nucleophilicity of the α-carbon is often outweighed by the significant increase in steric hindrance.

The interplay of these factors is illustrated in the following diagram:

G cluster_0 Initial Alkylation (Favored) cluster_1 Second Alkylation (Disfavored) Enamine Enamine MonoalkylatedIminium Monoalkylated Iminium Salt Enamine->MonoalkylatedIminium Nucleophilic Attack AlkylatingAgent1 Alkylating Agent (R-X) AlkylatingAgent1->MonoalkylatedIminium MonoalkylatedEnamine Monoalkylated Enamine (Sterically Hindered) MonoalkylatedIminium->MonoalkylatedEnamine Deprotonation (rate-limiting for dialkylation) DialkylatedIminium Dialkylated Iminium Salt MonoalkylatedEnamine->DialkylatedIminium Slower Nucleophilic Attack AlkylatingAgent2 Alkylating Agent (R-X) AlkylatingAgent2->DialkylatedIminium caption Competition between Mono- and Dialkylation

Diagram 1: Competitive pathways in Stork enamine alkylation.
Q3: What are the most critical experimental parameters to control for maximizing monoalkylation?

Answer: To leverage the inherent selectivity of the Stork enamine alkylation for mono-substitution, careful control of reaction conditions is paramount.

ParameterRecommendation for MonoalkylationRationale
Stoichiometry Use a 1:1 to 1.1:1 ratio of enamine to alkylating agent.Minimizes the availability of the electrophile for a second alkylation.
Temperature Lower reaction temperatures (e.g., 0 °C to room temperature).Favors the kinetically controlled monoalkylation product over the potentially thermodynamically favored dialkylation product at higher temperatures.
Reaction Time Monitor the reaction closely (e.g., by TLC or GC) and quench as soon as the starting enamine is consumed.Prevents the prolonged exposure of the monoalkylated product to the reaction conditions, which could lead to further reaction.
Concentration Perform the reaction under more dilute conditions.Reduces the frequency of intermolecular collisions, thereby disfavoring the termolecular process leading to dialkylation.
Choice of Amine Consider using a bulkier secondary amine for enamine formation.A bulkier amine will create a more sterically hindered enamine, which can further disfavor the approach of the alkylating agent, especially for the second alkylation.
Alkylating Agent Use more reactive alkylating agents (e.g., allylic or benzylic halides) judiciously.While they react readily, their high reactivity can sometimes promote dialkylation if other conditions are not optimized. For less reactive alkyl halides, consider the use of metalloenamines.[5]
Q4: Are there alternative strategies if dialkylation remains a persistent issue?

Answer: Yes, if optimizing the standard Stork enamine conditions does not sufficiently suppress dialkylation, consider the following alternatives:

  • Metalloenamines: The use of metalloenamines, or azaenolates, can significantly enhance the selectivity for monoalkylation, especially with less reactive alkyl halides.[5] These are typically prepared by treating an imine with a strong base like a Grignard reagent. The chelation of the metal ion alters the nucleophilicity and steric environment, favoring a single alkylation event.

  • Protecting Groups: While more synthetically demanding, a protecting group strategy can be employed to block the second alkylation site if the starting material allows for it.

Experimental Protocol: Selective Monoalkylation of Cyclohexanone

This protocol provides a general guideline for the selective monoalkylation of cyclohexanone with benzyl bromide.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Work-up A Combine cyclohexanone, pyrrolidine, and p-TsOH in toluene. B Reflux with a Dean-Stark trap to remove water. A->B C Remove solvent under reduced pressure. B->C D Dissolve the crude enamine in a suitable solvent (e.g., THF). C->D E Cool the solution to 0 °C. D->E F Add benzyl bromide dropwise. E->F G Stir at room temperature and monitor by TLC. F->G H Add aqueous HCl and stir. G->H I Extract with an organic solvent. H->I J Wash, dry, and concentrate. I->J K Purify by column chromatography. J->K caption Workflow for Selective Monoalkylation

Diagram 2: Step-by-step experimental workflow.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene, anhydrous

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (aq.)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq) in anhydrous toluene.

    • Heat the mixture to reflux and continue until water ceases to collect in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step.

  • Alkylation:

    • Dissolve the crude enamine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add benzyl bromide (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC until the starting enamine is consumed.

  • Hydrolysis and Work-up:

    • Upon completion, add an equal volume of 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour at room temperature to hydrolyze the iminium salt.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzylcyclohexanone.

References

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207-222. [Link]
  • NROChemistry. Stork Enamine Synthesis. [Link]
  • Wikipedia.
  • Chemistry Steps. Stork Enamine Synthesis. [Link]
  • The Organic Chemistry Tutor.
  • Master Organic Chemistry. Enamines. [Link]
  • Grokipedia.
  • University of Cambridge. Stork Enamine Reaction. [Link]
  • Chemistry LibreTexts. 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
  • YouTube.
  • Synthetic Map. The enamine is formed from the corresponding ketone (or aldehyde) and pyrrolidine. [Link]
  • Chad's Prep. 21.4b The Stork Synthesis. [Link]
  • Chemistry Notes.
  • The Organic Chemistry Tutor. Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN! [Link]
  • Wikipedia. Enamine. [Link]
  • YouTube. 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. [Link]

Sources

solving issues with 4-(4-Methoxyphenyl)cyclohexanone not dissolving in solvent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(4-Methoxyphenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of this compound, with a primary focus on dissolution and solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in troubleshooting. Here are its key characteristics:

PropertyValueReference
Molecular Formula C₁₃H₁₆O₂[1]
Molecular Weight 204.26 g/mol [1]
Appearance Typically a solid at room temperatureGeneral knowledge
Polarity Moderately polar[2]

Q2: In which solvents is this compound expected to be soluble?

Based on its chemical structure, which includes a non-polar cyclohexanone ring and a moderately polar methoxyphenyl group, this compound is expected to follow the "like dissolves like" principle. It is anticipated to be:

  • Soluble in moderately polar to non-polar organic solvents such as acetone, chloroform, ethyl acetate, and ethanol. A related compound, 2,6-bis(4-methoxybenzylidene)cyclohexanone, shows good solubility in these solvents.[3]

  • Sparingly soluble or insoluble in highly polar solvents like water.

Q3: Why is my this compound not dissolving in the chosen solvent?

Several factors can contribute to dissolution problems:

  • Solvent Polarity Mismatch: The polarity of your solvent may not be compatible with the moderately polar nature of the compound.

  • Insufficient Solvent Volume: The concentration of the compound may be exceeding its saturation point in the given volume of solvent.

  • Low Temperature: Solubility of solids in liquids generally increases with temperature.[4] Room temperature may not be sufficient for dissolution.

  • Impure Compound: The presence of impurities can alter the expected solubility characteristics.

  • Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.[5]

Troubleshooting Guide: Solving Dissolution Issues

This section provides a systematic approach to resolving common problems with dissolving this compound.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

This is the most common issue. Follow this troubleshooting workflow:

A Initial State: Compound insoluble at RT B Action: Increase Temperature (e.g., warm to 40-50 °C) A->B Is the solvent's boiling point high enough? C Action: Increase Solvent Volume (Dilute the solution) A->C B->C No F Success: Compound Dissolved B->F Yes D Action: Apply Mechanical Agitation (Vortex or sonicate) C->D Still insoluble? E Action: Change Solvent (Try a different solvent from the recommended list) D->E No D->F Yes E->F Yes G Issue Persists: Proceed to Advanced Troubleshooting E->G No

Caption: Troubleshooting workflow for initial dissolution failures.

Detailed Steps & Scientific Rationale:

  • Gentle Heating: Increase the temperature of the solvent-solute mixture. This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute.[4] A water bath set to 40-50 °C is a good starting point. Caution: Ensure the temperature is well below the boiling point of your solvent.

  • Increase Solvent Volume: If heating is ineffective or not desired, try adding more solvent. This addresses potential supersaturation, where the amount of solute exceeds the solvent's capacity to dissolve it at a given temperature.

  • Mechanical Agitation: Use a vortex mixer or an ultrasonic bath (sonication). Agitation increases the interaction between the solvent and the surface of the solute particles, accelerating the dissolution rate. Sonication is particularly effective as it uses high-frequency sound waves to create micro-agitations.

  • Solvent Change: If the above steps fail, the solvent may be inappropriate. Refer to the solvent selection guide below.

Issue 2: The compound precipitates out of solution after cooling.

This indicates that the compound was dissolved in a supersaturated state at a higher temperature.

  • Solution 1: Create a Co-solvent System: Introduce a second, miscible solvent in which the compound has higher solubility. This can stabilize the dissolved state. For instance, if the compound is dissolved in ethanol and precipitates upon cooling, adding a small amount of a more effective solvent like acetone or THF might maintain its solubility.

  • Solution 2: Maintain Elevated Temperature: For some experiments, it may be necessary to work at a consistently elevated temperature to keep the compound in solution.

Solvent Selection and Optimization

Choosing the right solvent is critical. While specific quantitative solubility data for this compound is not widely published, the following table provides guidance based on the solubility of structurally similar compounds and general principles of organic chemistry.

SolventPolarity IndexExpected SolubilityRationale & Use Case
Acetone 5.1High A good starting point for many applications due to its moderate polarity and ability to dissolve a wide range of organic compounds.
Tetrahydrofuran (THF) 4.0High An excellent solvent for moderately polar compounds, often used in organic synthesis.
Ethyl Acetate 4.4Good A common solvent for chromatography and extractions.
Dichloromethane (DCM) 3.1Good A less polar solvent, useful if issues arise with more polar options.
Ethanol/Methanol 4.3 / 5.1Moderate to Good The hydroxyl group can interact with the methoxy and ketone groups, but the overall solubility might be limited by the non-polar rings.
Dimethyl Sulfoxide (DMSO) 7.2High A highly polar aprotic solvent, often used for compounds that are difficult to dissolve. Use with caution as it can be difficult to remove.
Water 10.2Very Low/Insoluble The large non-polar structure of the molecule makes it unlikely to dissolve in water.

Experimental Protocol: Determining Quantitative Solubility

For novel research or when precise concentrations are required, you may need to determine the quantitative solubility of this compound in your specific solvent system. The following is a standard gravimetric method adapted from established protocols.[3]

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven and desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be visible.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-72 hours to ensure the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Maintain the temperature during this step.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being collected.

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Carefully evaporate the solvent in an oven at a temperature below the compound's melting point until a constant weight is achieved.

  • Calculation: The solubility can then be calculated in terms of mass per volume (e.g., mg/mL).

cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate in thermostatic shaker (24-72h) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe filter D->E F Evaporate solvent from known volume E->F G Weigh dried solute F->G H Calculate Solubility (mass/volume) G->H

Caption: Experimental workflow for quantitative solubility determination.

Advanced Troubleshooting: Persistent Solubility Issues

If standard methods fail, consider these advanced techniques, which are often employed in pharmaceutical development to enhance the solubility of poorly soluble compounds.[6]

  • Co-solvency: As mentioned earlier, using a mixture of solvents can significantly improve solubility.[6] Common co-solvent systems include ethanol/water or DMSO/water. Systematic experimentation is needed to find the optimal ratio.

  • pH Modification: While this compound does not have strongly acidic or basic groups, extreme pH values can sometimes influence the solubility of organic compounds. This is generally less effective for neutral molecules.

  • Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. The resulting product often has a higher dissolution rate. This is an advanced formulation technique and requires specialized equipment.

Safety and Handling

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

  • Ballard, C. E. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions.
  • Clark, J. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.
  • BenchChem. (2025). Solubility Profile of 2,6-Bis(4-methoxybenzylidene)cyclohexanone in Organic Solvents: A Technical Guide.
  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
  • Sinha, S., Ali, M., Baboota, S., Ahuja, A., Kumar, A., & Ali, J. (2010). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2010, 845057.
  • Jadhav, N. R., et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Asian Journal of Pharmaceutical and Clinical Research, 7(4), 18-25.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone.
  • PubChem. (n.d.). This compound.

Sources

Validation & Comparative

A Comparative Analysis of 4-(4-Methoxyphenyl)cyclohexanone Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylcyclohexanone scaffold has garnered significant attention in medicinal chemistry as a "privileged structure," demonstrating a wide array of biological activities.[1] Among these, 4-(4-Methoxyphenyl)cyclohexanone serves as a particularly interesting starting point for the development of novel therapeutic agents due to its synthetic tractability and the diverse pharmacological properties exhibited by its derivatives. This technical guide offers an in-depth comparative analysis of this compound analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings, provides detailed experimental protocols for the evaluation of these compounds, and presents quantitative data to facilitate informed decision-making in drug discovery programs.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient method involves the Robinson annulation, which allows for the construction of the cyclohexenone ring system. Subsequent modifications, such as catalytic hydrogenation, can then be employed to yield the saturated cyclohexanone core.

A general synthetic workflow is outlined below. The versatility of this approach lies in the ability to introduce a wide range of substituents on both the aromatic ring and the cyclohexanone moiety by selecting appropriately substituted starting materials. For instance, variations in the starting substituted benzaldehyde in a Claisen-Schmidt condensation can lead to a diverse library of analogs with different electronic and steric properties on the phenyl ring.[2]

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Substituted Acetophenone + Substituted Benzaldehyde Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Michael_Addition Michael Addition (e.g., with a ketone) Chalcone->Michael_Addition Cyclohexenone Substituted 4-Arylcyclohexenone Michael_Addition->Cyclohexenone Reduction Catalytic Hydrogenation or other reduction methods Cyclohexenone->Reduction Final_Product 4-Arylcyclohexanone Analog Reduction->Final_Product MTT_Assay_Workflow cluster_mtT MTT Assay for Cytotoxicity Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add Serial Dilutions of Test Compound Incubation_24h->Compound_Addition Incubation_Treatment Incubate for Treatment Period (24-72h) Compound_Addition->Incubation_Treatment MTT_Addition Add MTT Reagent Incubation_Treatment->MTT_Addition Incubation_4h Incubate 2-4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % Viability and IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Targeting COX Enzymes

Certain 4-arylcyclohexanone derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. [1]The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

SAR studies on related compounds have shown that the nature and position of substituents on the phenyl ring can significantly influence COX-2 selectivity and potency. For example, in a series of 3,4,6-triphenylpyran-2-ones, a p-methoxy substituent on the C-6 phenyl ring was found to be crucial for high COX-2 inhibitory activity. [3]This suggests that analogs of this compound could be promising candidates for the development of novel anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Related Methoxy-Substituted Compounds

CompoundTargetIC50 (µM)AssayReference
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-20.02In vitro enzyme inhibition[3]
4-MethoxyhonokioliNOS and COX-2 expression-Western Blot[4]
Methoxyphenyl-based chalcone (2f)NO production11.2LPS-induced RAW264.7 cells[5]
Experimental Protocol: COX-2 Inhibitor Screening Assay

A common method to evaluate the anti-inflammatory potential of compounds is to assess their ability to inhibit the COX-2 enzyme. Fluorometric screening kits are commercially available for this purpose.

Step-by-Step Protocol (General):

  • Reagent Preparation:

    • Prepare all assay components, including the COX assay buffer, COX probe, COX-2 enzyme, and arachidonic acid substrate, according to the manufacturer's instructions.

  • Inhibitor and Control Preparation:

    • Dissolve test inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitors.

    • Prepare a positive control (a known COX-2 inhibitor, e.g., Celecoxib) and a negative control (vehicle). [6]

  • Assay Reaction:

    • Add the COX assay buffer, COX probe, and COX-2 enzyme to the wells of a 96-well plate.

    • Add the test inhibitors and controls to the appropriate wells.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a fluorescence plate reader. [6]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each well.

    • Determine the percent inhibition for each concentration of the test inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

COX2_Assay_Workflow cluster_cox COX-2 Inhibition Assay Reagent_Prep Prepare Assay Reagents (Buffer, Probe, Enzyme) Inhibitor_Prep Prepare Test Inhibitors and Controls Reagent_Prep->Inhibitor_Prep Plate_Setup Add Reagents, Inhibitors, and Controls to 96-well Plate Inhibitor_Prep->Plate_Setup Reaction_Start Initiate Reaction with Arachidonic Acid Plate_Setup->Reaction_Start Fluorescence_Read Measure Fluorescence Kinetically Reaction_Start->Fluorescence_Read Data_Analysis Calculate % Inhibition and IC50 Value Fluorescence_Read->Data_Analysis

Caption: General workflow for a COX-2 inhibitor screening assay.

Antimicrobial Activity: Combating Pathogenic Microbes

4-Arylcyclohexanone derivatives have also emerged as promising antimicrobial agents. [1]Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of Related Cyclohexanone and Methoxy-Substituted Compounds

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Oxygenated cyclohexanone derivativeRalstonia solanacearum-[7]
Pyrazoline and Hydrazone derivativesStaphylococcus aureus64[8]
Prattinin A derivative (27)Escherichia coli11.7[9]
Prattinin A derivative (27)Staphylococcus aureus23.4[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [1][10] Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test microorganism in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL). [11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium. [12]

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. [11]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [10]

MIC_Workflow cluster_mic MIC Determination by Broth Microdilution Inoculum_Prep Prepare Standardized Bacterial Inoculum Compound_Dilution Perform Serial Dilutions of Test Compound in 96-well Plate Inoculum_Prep->Compound_Dilution Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation MIC_Reading Visually Determine the Lowest Concentration with No Growth (MIC) Incubation->MIC_Reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the significant potential of its analogs as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationship data, although often derived from related compound series, underscores the critical role of substituents on the aromatic ring in modulating potency and selectivity.

The detailed experimental protocols provided for cytotoxicity, COX-2 inhibition, and MIC determination offer a robust framework for the systematic evaluation of newly synthesized analogs. Future research should focus on the synthesis and evaluation of a systematic library of this compound derivatives with diverse substituents on both the phenyl and cyclohexanone rings. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with enhanced efficacy and selectivity for further preclinical and clinical development.

References

  • A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (n.d.). Benchchem.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Synthesis and Cytotoxic Evaluation of Alkoxyl
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
  • Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol
  • Design, synthesis, and structure-activity relationship studies of 3,4,6-triphenylpyran-2-ones as selective cyclooxygenase-2 inhibitors. (n.d.). PubMed.
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. (n.d.). PubMed.
  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI.
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.). PubMed.
  • Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activ
  • Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.
  • Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. (2021). PubMed.
  • Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. (n.d.). PubMed.
  • Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. (n.d.). PubMed.
  • Structure–activity rel
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Deriv
  • The Structure-Activity Relationship of 4'-Methoxychalcone and its Analogues: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Deriv
  • Antimicrobial activity – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (n.d.).
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed.
  • 4'-Methoxyflavonol: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines. (n.d.). Benchchem.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (n.d.). PubMed.

Sources

Validating the Structure of 4-(4-Methoxyphenyl)cyclohexanone: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Compounds such as 4-(4-Methoxyphenyl)cyclohexanone serve as crucial intermediates and building blocks in the synthesis of more complex chemical entities. An error in its structural assignment can compromise the integrity of subsequent research, leading to failed syntheses, misinterpreted biological data, and significant loss of resources.

This guide provides an in-depth technical analysis of mass spectrometry (MS) as a primary tool for the structural validation of this compound. We will explore the causality behind experimental choices, present a detailed protocol, and interpret the resulting fragmentation data. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from other key analytical techniques—namely, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—to advocate for an integrated, self-validating approach to structural elucidation.

Part 1: In-Depth Structural Analysis by Mass Spectrometry

Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For structural validation, "hard" ionization techniques like Electron Ionization (EI) are particularly powerful. By bombarding the molecule with high-energy electrons (typically 70 eV), EI induces reproducible fragmentation, creating a unique "fingerprint" that provides substantial structural information.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry is the preferred method for a volatile, thermally stable molecule like this compound. The GC ensures that a pure, isolated sample enters the mass spectrometer, which is a critical step for obtaining a clean, interpretable spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and must be volatile enough to not interfere with the analysis.

  • GC Separation:

    • Instrument: Agilent GC-MS System (or equivalent).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically held at 250°C to ensure rapid volatilization. A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal. This stationary phase separates compounds based on boiling point and polarity.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. This temperature program is designed to ensure good separation from any potential impurities and efficient elution of the target compound.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level is high enough to cause consistent fragmentation and allows for comparison with established spectral libraries.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40–350 m/z. This range is chosen to be wide enough to detect the molecular ion (m/z 204.26) and its significant fragments, while excluding low-mass noise from the solvent or carrier gas.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Interpretation: Decoding the Fragmentation Fingerprint

The mass spectrum of this compound provides a roadmap to its structure. The analysis begins with identifying the molecular ion peak and then rationalizing the major fragment peaks based on established principles of organic mass spectrometry.[3]

Molecular Ion (M⁺•): The molecular weight of this compound (C₁₃H₁₆O₂) is 204.26 g/mol .[4][5] The mass spectrum should exhibit a distinct molecular ion peak (M⁺•) at m/z 204 . The presence of this peak confirms the molecular weight of the compound.

Key Fragmentation Pathways: The structure of this compound contains several features that dictate its fragmentation: a cyclohexanone ring, a methoxy-substituted aromatic ring, and the C-C bond connecting them.

  • Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the bond between the two ring systems. This is a form of benzylic cleavage that results in a highly resonance-stabilized 4-methoxybenzyl cation. This fragment is often the most abundant ion, making it the base peak of the spectrum.

    • [C₈H₉O]⁺ at m/z 121: This ion is the cornerstone of the spectrum and a strong indicator of the 4-methoxyphenyl moiety.

  • Alpha-Cleavage of the Ketone: As with most ketones, cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a major fragmentation pathway.[6][7] This occurs within the cyclohexanone ring, leading to the loss of neutral molecules.

    • Loss of Ethene (C₂H₄): Cyclic ketones are known to undergo fragmentation involving the loss of ethene (28 Da).[8] This can lead to fragment ions that are 28 mass units lighter than larger fragments.

  • Fragmentation of the Methoxyphenyl Moiety: The methoxy group itself can direct fragmentation.

    • Loss of a Methyl Radical (•CH₃): Cleavage of the O-CH₃ bond from the molecular ion results in an ion at m/z 189 ([M-15]⁺).

    • Loss of Formaldehyde (CH₂O): A rearrangement can lead to the loss of a neutral formaldehyde molecule (30 Da) from the molecular ion, producing a peak at m/z 174 ([M-30]⁺).

Summary of Expected Fragments:

m/zProposed Fragment IonFormulaPlausible OriginRelative Abundance
204Molecular Ion [M]⁺•[C₁₃H₁₆O₂]⁺•Intact ionized moleculeModerate
189[M - CH₃]⁺[C₁₂H₁₃O₂]⁺Loss of a methyl radical from the methoxy groupLow to Moderate
174[M - CH₂O]⁺[C₁₂H₁₄O]⁺•Loss of formaldehyde from the methoxy groupLow
121 4-methoxybenzyl cation[C₈H₉O]⁺ Benzylic cleavage; loss of cyclohexanone radical High (likely Base Peak)
107[C₇H₇O]⁺[C₇H₇O]⁺Loss of CH₂ from the m/z 121 ionModerate
97Cyclohexanone fragment[C₆H₉O]⁺Cleavage of the bond to the phenyl ringModerate
77Phenyl cation[C₆H₅]⁺Loss of methoxy group from the aromatic ringModerate

Visualizing the Fragmentation Pathway:

The following diagram illustrates the logical flow of the fragmentation process, originating from the molecular ion.

G M Molecular Ion (M⁺•) m/z = 204 F189 [M - CH₃]⁺ m/z = 189 M->F189 - •CH₃ F174 [M - CH₂O]⁺• m/z = 174 M->F174 - CH₂O F121 Base Peak 4-methoxybenzyl cation m/z = 121 M->F121 - C₆H₉O• (Benzylic Cleavage) F97 Cyclohexanone fragment m/z = 97 M->F97 - C₇H₇O•

Caption: Proposed EI fragmentation pathway for this compound.

Part 2: Comparison with Orthogonal Analytical Techniques

While mass spectrometry provides excellent data on molecular weight and fragmentation, relying on a single technique can be misleading. For unequivocal structural validation, a self-validating system employing orthogonal (complementary) methods is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (primarily ¹H and ¹³C), providing a detailed map of the molecule's carbon-hydrogen framework and atom connectivity. It is arguably the most powerful tool for de novo structure elucidation.

  • ¹H NMR: Would confirm the presence of the 4-substituted (para) aromatic ring via a characteristic pair of doublets (an AA'BB' system). It would also show a sharp singlet around 3.8 ppm for the three methoxy protons and a series of complex, overlapping multiplets for the eight protons on the cyclohexanone ring.

  • ¹³C NMR: Would show the exact number of unique carbon atoms. Key signals would include the carbonyl carbon (~210 ppm), four distinct aromatic carbons (with two having higher intensity due to symmetry), the methoxy carbon (~55 ppm), and four signals for the cyclohexanone ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] It provides complementary information to both MS and NMR.

  • Key Absorptions: For this compound, the FTIR spectrum would be dominated by:

    • A very strong, sharp C=O stretch around 1715 cm⁻¹ , characteristic of a six-membered ring ketone.

    • Strong C-O stretching bands for the aryl ether around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

    • C-H stretching bands just below 3000 cm⁻¹ for the aliphatic protons and just above 3000 cm⁻¹ for the aromatic protons.

    • C=C stretching bands in the 1600-1450 cm⁻¹ region, confirming the aromatic ring.

Comparative Analysis Summary
TechniqueInformation ProvidedKey Strengths for This MoleculeLimitations
Mass Spectrometry (EI-GC-MS) Molecular weight and a fragmentation "fingerprint".High sensitivity; confirms molecular formula; provides clear evidence of the two main structural motifs (methoxy-phenyl and cyclohexanone) through fragmentation.Does not directly provide atom connectivity; isomers may have similar spectra.
NMR Spectroscopy (¹H & ¹³C) Detailed carbon-hydrogen framework and atom connectivity.Unambiguously confirms the substitution pattern on the aromatic ring and the overall carbon skeleton.[9] The "gold standard" for structural proof.Lower sensitivity than MS; requires a purer and larger sample; more time-consuming analysis.
FTIR Spectroscopy Presence of key functional groups.Rapid and non-destructive; provides definitive evidence of the ketone (C=O) and ether (C-O) functional groups.Provides limited information on the overall molecular structure and connectivity.

Conclusion: An Integrated Strategy for Confident Validation

The structural validation of this compound is most reliably achieved through an integrated analytical approach.

  • Mass Spectrometry serves as the initial and essential screen. It confirms the molecular weight (m/z 204) and provides strong evidence for the core structural components through a predictable fragmentation pattern, highlighted by the base peak at m/z 121.

  • FTIR Spectroscopy acts as a rapid and complementary check, confirming the presence of the critical ketone and ether functional groups.

  • NMR Spectroscopy provides the final, definitive proof of structure, elucidating the precise connectivity of every atom in the molecule.

By combining the molecular weight and fingerprint data from MS with the functional group information from FTIR and the detailed connectivity map from NMR, researchers can achieve the highest level of confidence in their synthetic products. This multi-faceted, self-validating workflow embodies the principles of scientific integrity and is indispensable for professionals in chemical synthesis and drug development.

References

  • Beynon, J., Saunders, R., & Williams, A. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Fiveable Content Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts.
  • University of Auckland. (2002). Mass spec ketones. Bestchoice.
  • Chemaazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube.
  • Chemistry LibreTexts. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclohexanone. PubChem.
  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
  • BenchChem Technical Support Team. (2025). Validating the Structure of 2-(4-Methoxybenzylidene)cyclohexanone: A Comparative Guide to Mass Spectrometry. BenchChem.
  • LibreTexts. (2023).
  • Spectroscopy Online. (n.d.).
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • Yang, S., et al. (2021).
  • ChemicalBook. (2025). This compound. ChemicalBook.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.
  • ResearchGate. (n.d.). FTIR spectra for pure cyclohexanone (top) and GT prepolymer/cyclohexanone mixture (bottom).

Sources

A Comparative Guide to HPLC and GC-MS for Purity Assessment of Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a non-negotiable aspect of product development and quality control. Cyclohexanones, a class of cyclic ketones, are pivotal intermediates in the synthesis of various pharmaceuticals and industrial chemicals, most notably in the production of caprolactam for nylon 6.[1][2] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product. Consequently, the selection of an appropriate analytical technique for purity assessment is of paramount importance.

This comprehensive guide provides an in-depth comparison of two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of cyclohexanones. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide you in selecting the most suitable technique for your specific analytical needs.

The Fundamental Divide: Volatility and Derivatization

The choice between HPLC and GC-MS for the analysis of cyclohexanones fundamentally hinges on the physicochemical properties of the analyte and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is predicated on the separation of volatile and thermally stable compounds in the gas phase.[3][4] The sample is vaporized and carried by an inert gas through a column, where separation occurs based on the compounds' boiling points and interactions with the stationary phase.[4] The mass spectrometer then provides definitive identification and quantification. Given that cyclohexanone is a volatile compound with a boiling point of 155.6°C, GC-MS is a naturally well-suited technique for its analysis.[1]

High-Performance Liquid Chromatography (HPLC) , conversely, separates compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] This makes it ideal for non-volatile, high molecular weight, or thermally labile compounds that would decompose under the high temperatures required for GC analysis.[3][6] However, a significant consideration for the HPLC analysis of simple ketones like cyclohexanone is the lack of a strong chromophore, which is necessary for detection by common UV-Vis detectors.[7] This often necessitates a chemical derivatization step to attach a UV-absorbing or fluorescent tag to the molecule.[7][8]

Head-to-Head Comparison: HPLC vs. GC-MS for Cyclohexanone Purity

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on boiling point and polarity in the gas phase.Separation of compounds based on polarity and interactions with a stationary phase in the liquid phase.
Sample Volatility Essential. Suitable for volatile and semi-volatile compounds like cyclohexanone.Not required. Ideal for non-volatile and thermally unstable compounds.
Thermal Stability Required. High temperatures in the injector and column can degrade thermally labile impurities.Not a concern. Analysis is typically performed at or near ambient temperature.[6]
Derivatization Generally not required for cyclohexanone itself. May be used to improve separation of certain impurities.Often necessary to introduce a chromophore (e.g., using 2,4-dinitrophenylhydrazine) for UV detection.[7]
Sample Preparation Typically involves simple dilution in a volatile solvent.[7]Can be more complex due to the derivatization step, which may require heating and precise reaction times.[7]
Selectivity & Identification High, with mass spectrometry providing definitive identification of impurities based on mass-to-charge ratio and fragmentation patterns.[3]Selectivity depends on the column and detector. Identification is based on retention time compared to a reference standard. Coupling with MS (LC-MS) enhances identification.
Sensitivity Generally very high, especially with selected ion monitoring (SIM) in MS.Sensitivity is dependent on the detector and the efficiency of the derivatization reaction.
Speed Often faster analysis times for simple mixtures due to the use of gaseous mobile phases.[6]Runtimes can be longer, and the derivatization step adds to the overall analysis time.
Common Impurities Excellent for identifying and quantifying volatile impurities such as residual solvents (e.g., cyclohexane, phenol) and by-products from synthesis.[9][10]Can be advantageous for analyzing non-volatile or polymeric impurities that would not elute from a GC column.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the purity assessment of cyclohexanones using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cyclohexanone Sample Dilution Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Vaporization in GC Injector Vial->Injector Column Separation on Capillary Column Injector->Column MS Detection & Identification by Mass Spectrometer Column->MS Chromatogram Generate Total Ion Chromatogram (TIC) MS->Chromatogram Integration Peak Integration & Library Search Chromatogram->Integration Report Purity Calculation & Impurity Identification Integration->Report

Figure 1: GC-MS Experimental Workflow for Cyclohexanone Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Cyclohexanone Sample Derivatize React with Derivatizing Agent (e.g., 2,4-DNPH) Sample->Derivatize Dilute Dilute with Mobile Phase Derivatize->Dilute Vial Transfer to HPLC Vial Dilute->Vial Injector Injection into HPLC System Vial->Injector Column Separation on C18 Column Injector->Column Detector Detection by UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Calculation (vs. Standard) Integration->Report

Figure 2: HPLC Experimental Workflow for Cyclohexanone Purity Assessment.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and the nature of the expected impurities.

Protocol 1: Purity Assessment by GC-MS

This method is suitable for the determination of volatile impurities in cyclohexanone.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the cyclohexanone sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Transfer an aliquot of the solution into a 2 mL GC vial.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC system or equivalent.[11]

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[7]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.[7]

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • The purity is determined by the area percent method, where the area of the cyclohexanone peak is divided by the total area of all peaks in the chromatogram.[7]

    • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Purity Assessment by HPLC with UV Detection (Post-Derivatization)

This method requires derivatization of the cyclohexanone with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a hydrazone that is readily detectable by UV.

  • Sample Preparation (Derivatization):

    • Prepare a saturated solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile or ethanol) containing a small amount of acid catalyst (e.g., sulfuric acid).

    • Accurately weigh a small amount of the cyclohexanone sample (e.g., 10 mg) and dissolve it in a minimal amount of the same solvent.

    • Mix the sample solution with the 2,4-DNPH reagent.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.[7]

    • Cool the solution and dilute it with the mobile phase to a suitable concentration for HPLC analysis.[7]

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 90% over 20 minutes.[7][12]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 365 nm (the λmax for the 2,4-DNPH derivative).[7]

    • Injection Volume: 10 µL.[7]

  • Data Analysis:

    • Purity is determined by comparing the peak area of the derivatized cyclohexanone to that of a certified reference standard, prepared and derivatized in the same manner.

Conclusion: Making an Informed Decision

Both GC-MS and HPLC are powerful techniques for assessing the purity of cyclohexanones, but their applicability depends on the specific analytical goals.

GC-MS is the superior choice for:

  • Routine purity analysis of volatile cyclohexanones: It is a direct, rapid, and highly sensitive method that does not require derivatization.

  • Identification and quantification of unknown volatile impurities: The mass spectrometer provides invaluable structural information for definitive identification.

  • Analysis of residual solvents: GC is the gold standard for this application.[3]

HPLC is more suitable for:

  • Analysis of thermally unstable or non-volatile impurities: This is a key advantage of HPLC over GC.[3]

  • Purity assessment when GC-MS is unavailable: With proper derivatization, HPLC can provide reliable quantitative results.

  • Chiral separations: Chiral stationary phases in HPLC can be used to separate enantiomeric impurities, which can be challenging by standard GC.[13]

In a comprehensive quality control strategy, GC-MS would typically be the primary technique for the purity assessment of cyclohexanone itself, given its volatile nature. HPLC would serve as a complementary technique, particularly for the analysis of potential non-volatile impurities or in situations where thermal degradation is a concern for certain analytes. The choice of method should always be guided by a thorough understanding of the sample and the potential impurities, and validated according to the relevant regulatory guidelines, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.).[14][15]

References

  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical method of cyclohexanone Std. Antpedia.
  • Separation of Cyclohexanone on Newcrom R1 HPLC column. SIELC Technologies.
  • Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. ResearchGate.
  • Cyclohexanone. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • [Determination of Residual Cyclohexanone in Disposable Infusion Set by Gas Chromatography]. PubMed.
  • European Pharmacopoeia (Ph. Eur.) Methods. Phenomenex.
  • Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. PubMed.
  • HPLC chromatogram of reaction products obtained from cyclohexanone oxidation, catalyst. ResearchGate.
  • Purification of cyclohexanone. Google Patents.
  • MONOGRAPHS (USP). USP.
  • How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? ResearchGate.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials.
  • HPLC or GC-MS: Which Technique is Best for Your Needs?. Aijiren.
  • HPLC vs GC: What Sets These Methods Apart. Phenomenex.
  • Understanding Chemical Testing: GC-MS vs. HPLC. Smithers.
  • European Pharmacopoeia Department, EDQM, Council of Europe. EMA.
  • Handbook of Derivatization Reactions for HPLC. Wiley.
  • CYCLOHEXANONE CAS N°: 108-94-1. European Chemicals Agency.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • European Pharmacopoeia (Ph. Eur.) 11th Edition. EDQM.
  • Derivatives in HPLC Analysis Techniques. Scribd.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu.
  • European Pharmacopoeia (Ph. Eur.). EDQM.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. ACS Publications.
  • European Pharmacopoeia Reagents and Standards | Ph Eur. Reagecon.
  • A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate.
  • Cyclohexanone. PubChem.
  • Impurities in Commercial Cyclohexane on Rtx-DHA-100. Restek.
  • Cyclohexanone. NIST WebBook.
  • Thermal stability of adsorbents used for gas chromatography in space exploration. PubMed.
  • Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes. ResearchGate.
  • Cyclohexane quantification by GC FID. ResearchGate.
  • Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. ACS Catalysis.

Sources

A Comparative Guide to the Stereoselective Reactivity of 4-(4-Methoxyphenyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereocontrol in 4-Arylcyclohexanones

The 4-arylcyclohexanone framework is a prevalent motif in a wide array of biologically active compounds. The substituent at the 4-position, in this case, a 4-methoxyphenyl group, plays a significant role in the conformational preference of the cyclohexanone ring. This, in turn, dictates the facial selectivity of nucleophilic attack on the carbonyl group, leading to the formation of diastereomeric products. The ability to selectively synthesize one diastereomer over the other is often the difference between a potent therapeutic agent and an inactive or even harmful compound. This guide will delve into the fundamental principles governing this selectivity and provide a comparative analysis of common synthetic transformations.

The conformational equilibrium of 4-(4-methoxyphenyl)cyclohexanone is key to understanding its reactivity. The bulky 4-methoxyphenyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions, thus "locking" the conformation of the ring. This conformational rigidity provides a predictable template for studying the facial selectivity of nucleophilic additions.

Comparative Analysis of Diastereoselective Reduction

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation that establishes a new stereocenter. The ratio of the resulting cis and trans alcohols is highly dependent on the steric bulk of the hydride reagent employed. This section compares the outcomes of reduction using two common classes of reducing agents: small, unhindered hydrides and bulky, sterically demanding hydrides.

The Benchmark: Reduction of 4-tert-Butylcyclohexanone

To establish a baseline for comparison, we first consider the well-documented stereoselective reduction of 4-tert-butylcyclohexanone. The bulky tert-butyl group serves as an excellent conformational lock.

Reducing AgentNucleophile SizeMajor ProductAxial Attack (%)Equatorial Attack (%)
Sodium Borohydride (NaBH₄)Smalltrans-4-tert-butylcyclohexanol~85-90%~10-15%
L-Selectride®Bulkycis-4-tert-butylcyclohexanol~2-5%~95-98%

Data compiled from established literature on stereoselective reductions.[1]

This stark contrast in selectivity is explained by the trajectory of the nucleophilic attack. Small nucleophiles like the borohydride anion can approach from the less sterically hindered axial face, leading to the equatorial alcohol (trans product). Conversely, bulky reagents like L-Selectride® are sterically prevented from an axial approach and are forced to attack from the more open equatorial face, resulting in the axial alcohol (cis product).

Diastereoselective Reduction of this compound

A study reporting the synthesis of a derivative of 4-(4-methoxyphenyl)cyclohexanol provides ¹H NMR data for a cis/trans mixture.[2] Analysis of the characteristic signals for the proton at C1 (the carbon bearing the hydroxyl group) allows for the determination of the major and minor isomers. In the trans isomer, this proton is in an axial position and typically appears as a triplet of triplets with large axial-axial coupling constants. In the cis isomer, this proton is equatorial and exhibits smaller coupling constants. The reported data is consistent with the reduction by a small hydride reagent like sodium borohydride favoring the trans isomer.

Expected Outcome for the Reduction of this compound:

Reducing AgentExpected Major ProductRationale
Sodium Borohydride (NaBH₄)trans-4-(4-methoxyphenyl)cyclohexanolAxial attack of the small hydride nucleophile is favored.
L-Selectride®cis-4-(4-methoxyphenyl)cyclohexanolSteric hindrance forces the bulky nucleophile to attack from the equatorial face.

This highlights a critical principle for synthetic chemists: the choice of reducing agent provides a powerful tool for controlling the stereochemical outcome of cyclohexanone reductions.

Diastereoselective Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to this compound introduces a new carbon-carbon bond and creates a tertiary alcohol. The stereoselectivity of this reaction is also governed by steric factors, but the nature of the organometallic reagent itself can introduce additional complexities.

General Principles of Nucleophilic Addition to Cyclohexanones

The stereochemical outcome of the addition of carbon nucleophiles to cyclohexanones generally follows the same trend as hydride reductions: smaller nucleophiles tend to favor axial attack, while larger nucleophiles favor equatorial attack.

The "Halide Effect" in Grignard Reactions

Recent research has highlighted a "halide effect" in the diastereoselective addition of Grignard reagents to ketones. A study demonstrated that alkylmagnesium iodides (RMgI) can exhibit significantly higher diastereoselectivity compared to their chloride (RMgCl) or bromide (RMgBr) counterparts in certain systems.[3] This is attributed to the greater Lewis acidity of the iodide-bound magnesium, which can lead to more organized and rigid transition states, thereby enhancing facial selectivity.

While specific data for this compound is not available, this finding suggests that for achieving high diastereoselectivity in Grignard additions, the choice of the halide in the Grignard reagent can be a critical, yet often overlooked, parameter.

Projected Diastereoselectivity in Grignard Reactions:

Grignard ReagentExpected Trend in SelectivityRationale
MeMgBrModerate selectivity for axial attackSmall nucleophile.
t-BuMgClHigh selectivity for equatorial attackBulky nucleophile.
MeMgIPotentially higher selectivity than MeMgBr"Halide effect" leading to a more ordered transition state.[3]

Experimental Protocols

To facilitate the application of the principles discussed, detailed experimental protocols for the diastereoselective reduction of a substituted cyclohexanone are provided below. These protocols are based on well-established procedures and can be adapted for this compound.

Protocol for Diastereoselective Reduction with Sodium Borohydride (Favors trans alcohol)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in methanol (MeOH) at 0 °C (ice bath).

  • Reaction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add acetone to quench the excess NaBH₄, followed by the addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the trans-4-(4-methoxyphenyl)cyclohexanol.

Protocol for Diastereoselective Reduction with L-Selectride® (Favors cis alcohol)
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath).

  • Reaction: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 3M NaOH) and then hydrogen peroxide (30% H₂O₂).

  • Workup: Allow the mixture to warm to room temperature and stir for several hours. Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the cis-4-(4-methoxyphenyl)cyclohexanol.

Mechanistic Insights and Visualization

The stereochemical outcomes of these reactions are rooted in the principles of conformational analysis and transition state theory. The Felkin-Anh model and Cieplak model provide theoretical frameworks for predicting the stereoselectivity of nucleophilic additions to carbonyls.

Conformational Control

The following diagram illustrates the conformational preference of this compound, which is the foundation for its predictable ss-reactivity.

G cluster_0 Nucleophilic Attack Pathways Start 4-(4-MeOPh)cyclohexanone Axial Axial Attack Start->Axial Small Nu⁻ Equatorial Equatorial Attack Start->Equatorial Bulky Nu⁻ Trans trans-Alcohol (Equatorial OH) Axial->Trans Cis cis-Alcohol (Axial OH) Equatorial->Cis

Caption: Competing pathways for nucleophilic attack.

Conclusion and Future Outlook

The ss-reactivity profile of this compound derivatives is a rich area of study with direct implications for the synthesis of complex molecules. This guide has demonstrated that a rational choice of reagents, based on well-established principles of stereoselectivity, allows for a high degree of control over the stereochemical outcome of nucleophilic additions.

While direct comparative experimental data for the title compound is somewhat fragmented in the literature, by drawing parallels with well-studied analogues like 4-tert-butylcyclohexanone and applying fundamental mechanistic principles, a robust predictive framework can be established. Future work in this area would benefit from a systematic experimental study that directly compares a wider range of nucleophiles and reaction conditions for this compound, providing quantitative data to further refine our understanding and predictive capabilities. Such studies will undoubtedly continue to empower chemists to design more efficient and selective syntheses of valuable molecules.

References

  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.Comptes Rendus Chimie. [Link]
  • Supporting Information for a relevant study.
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • Hydride Reduction Reactions: A Stereoselective Adventure.Odinity. [Link]

Sources

A Comparative Guide to the Structural Validation of Synthesized 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Integrity in Synthesis

In the realm of drug development and materials science, the synthesis of a novel chemical entity is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its molecular structure. An erroneously identified compound can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. The structural validation process is, therefore, not a mere formality but the bedrock of scientific reproducibility and integrity.

This guide provides an in-depth, comparative analysis of the standard spectroscopic techniques used to validate the structure of a synthesized target: 4-(4-Methoxyphenyl)cyclohexanone . We will move beyond a simple recitation of data to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the unambiguous confirmation of our target molecule. This approach, which synergistically combines Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a robust template for researchers in the field.

The Validation Workflow: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively prove a chemical structure. True confidence is achieved by integrating complementary data streams, each providing a unique piece of the molecular puzzle. The logical flow of this process is crucial for an efficient and thorough validation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Column Chromatography / Recrystallization Synthesis->Purification IR IR Spectroscopy - Functional Group ID Purification->IR Confirms Key Functional Groups MS Mass Spectrometry - Molecular Weight & Formula Purification->MS Provides Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Carbon-Hydrogen Framework Confirmed_Structure Unambiguously Confirmed Structure NMR->Confirmed_Structure Defines Connectivity IR->NMR Corroborates Functional Groups MS->NMR Confirms Mass of Proposed Structure

Caption: Integrated workflow for structural validation.

Mass Spectrometry (MS): The First Gatekeeper

Expertise & Experience: We begin with Mass Spectrometry as it answers the most fundamental question: "What is the molecular weight of the compound we have made?" This technique provides the empirical formula, a critical first checkpoint. A mismatch here immediately signals a failed synthesis or unexpected side reaction, saving valuable time on more lengthy analyses like NMR.

Electron Ionization (EI) is a robust choice for this type of molecule, as it provides both a clear molecular ion peak and a reproducible fragmentation pattern that acts as a molecular fingerprint.

Experimental Protocol: EI-MS Analysis
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Data Summary & Interpretation

The expected molecular weight of this compound (C₁₃H₁₆O₂) is 204.26 g/mol . The mass spectrum provides direct confirmation of this primary structural characteristic.

m/z (Mass/Charge) Proposed Fragment Ion Relative Abundance Significance
204[M]⁺HighConfirms the molecular weight of the target compound.
176[M-CO]⁺LowCharacteristic loss of a carbonyl group from the cyclohexanone ring.
135[C₈H₇O]⁺HighCleavage yielding the stable 4-methoxybenzylidyne cation, a key indicator of the methoxyphenyl moiety.
121[C₇H₇O]⁺ModerateRepresents the 4-methoxyphenyl cation, further confirming the substituent.
77[C₆H₅]⁺LowPhenyl cation, resulting from further fragmentation.
Proposed Fragmentation Pathway

The fragmentation pattern provides a structural roadmap. The prevalence of fragments corresponding to the methoxyphenyl portion of the molecule strongly supports the proposed connectivity.

Fragmentation_Pathway Mol_Ion [C₁₃H₁₆O₂]⁺˙ m/z = 204 (Molecular Ion) Frag_176 [M-CO]⁺ m/z = 176 Mol_Ion->Frag_176 -CO Frag_135 [C₈H₇O]⁺ m/z = 135 Mol_Ion->Frag_135 Benzylic Cleavage Frag_121 [C₇H₇O]⁺ m/z = 121 Frag_135->Frag_121 -CH₂

A Comparative Purity Analysis: 4-(4-Methoxyphenyl)cyclohexanone vs. 3-Phenylcyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Even seemingly minor impurities can have profound impacts on the biological activity and stability of an active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of the purity profiles of two key cyclohexanone derivatives: 4-(4-Methoxyphenyl)cyclohexanone and 3-phenylcyclohexanone. These compounds, while structurally similar, present distinct challenges and considerations in their synthesis, purification, and analytical characterization.

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the factors influencing the purity of these intermediates. We will delve into their synthetic pathways, predict potential impurities, and outline robust analytical methodologies for their comprehensive purity assessment.

The Imperative of Purity in Pharmaceutical Intermediates

The journey from a chemical intermediate to a final drug product is a meticulously controlled process. High-purity chemicals are essential to ensure the efficacy and safety of pharmaceuticals.[1][2][3] Impurities, even at trace levels, can interfere with the intended therapeutic action of a drug or lead to unforeseen adverse reactions in patients.[1][2] Regulatory bodies worldwide mandate stringent purity thresholds for APIs and their intermediates to safeguard public health.[3] Therefore, a thorough understanding of the potential impurity landscape of a synthetic intermediate is not merely an academic exercise but a critical component of drug development.

Physicochemical Properties: A Tale of Two Isomers

While both are aromatic derivatives of cyclohexanone, the position of the phenyl group significantly influences the physicochemical properties of this compound and 3-phenylcyclohexanone. These differences can impact their reactivity, solubility, and chromatographic behavior, which are crucial factors in both their synthesis and purification.

PropertyThis compound3-Phenylcyclohexanone
Molecular Formula C₁₃H₁₆O₂C₁₂H₁₄O
Molecular Weight 204.26 g/mol 174.24 g/mol
Appearance White to off-white solidColorless to pale yellow oil/solid
Boiling Point ~358 °C (Predicted)~294 °C
LogP ~2.6 (Predicted)~2.37

Data compiled from various chemical databases.

The methoxy group in the 4-substituted isomer introduces a polar ether linkage and increases the molecular weight, contributing to its generally solid nature at room temperature and higher boiling point compared to the 3-substituted analog. The LogP values suggest both compounds have moderate lipophilicity.

Synthetic Pathways and Potential Impurity Profiles

The purity of a chemical compound is intrinsically linked to its synthetic route. Different synthetic strategies will invariably lead to different impurity profiles. Here, we explore plausible synthetic pathways for both compounds and predict the likely process-related impurities.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 4-methoxyphenol to produce 4-methoxycyclohexanol, followed by oxidation.[4][5]

Step 1: Catalytic Hydrogenation of 4-Methoxyphenol

Synthesis_Step1 4-Methoxyphenol 4-Methoxyphenol 4-Methoxycyclohexanol 4-Methoxycyclohexanol 4-Methoxyphenol->4-Methoxycyclohexanol H₂, Catalyst (e.g., Raney-Ni, Pd/C) Solvent (e.g., Isopropanol) High Pressure & Temperature Synthesis_Step2 4-Methoxycyclohexanol 4-Methoxycyclohexanol This compound This compound 4-Methoxycyclohexanol->this compound Oxidizing Agent (e.g., Jones Reagent, PCC, O₂/Catalyst) Solvent (e.g., Toluene)

Caption: Oxidation of 4-methoxycyclohexanol.

Potential Impurities from Step 2:

  • Unreacted 4-Methoxycyclohexanol: Incomplete oxidation will result in the presence of the starting alcohol.

  • Over-oxidation Products: Harsh oxidation conditions could lead to ring-opening byproducts.

  • Positional Isomers: Although less likely in this route, trace amounts of other isomers could form under certain conditions.

Synthesis of 3-Phenylcyclohexanone

A versatile method for the synthesis of 3-phenylcyclohexanone is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. [2][6][7][8][9]

Robinson_Annulation cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Cyclohexanone EnolatePhenyl Vinyl Ketone Cyclohexanone EnolatePhenyl Vinyl Ketone 1,5-Diketone Intermediate 1,5-Diketone Intermediate Cyclohexanone EnolatePhenyl Vinyl Ketone->1,5-Diketone Intermediate β-Hydroxy Ketone β-Hydroxy Ketone 1,5-Diketone Intermediate->β-Hydroxy Ketone Base 3-Phenylcyclohexenone 3-Phenylcyclohexenone β-Hydroxy Ketone->3-Phenylcyclohexenone Dehydration 3-Phenylcyclohexanone 3-Phenylcyclohexanone 3-Phenylcyclohexenone->3-Phenylcyclohexanone Hydrogenation

Caption: Robinson annulation for 3-phenylcyclohexanone synthesis.

Potential Impurities from Robinson Annulation:

  • Unreacted Starting Materials: Cyclohexanone and phenyl vinyl ketone.

  • Michael Adduct (1,5-Diketone): Incomplete aldol condensation can leave the intermediate diketone.

  • β-Hydroxy Ketone: Incomplete dehydration will result in the presence of this intermediate.

  • Self-condensation Products: Aldol condensation of cyclohexanone with itself can occur as a side reaction.

  • Polymerization Products: Phenyl vinyl ketone can polymerize under basic conditions. [10]* Positional Isomers: The initial Michael addition can potentially occur at the other alpha-carbon of cyclohexanone, leading to isomeric byproducts, although this is generally less favored.

Analytical Workflows for Purity Assessment

A multi-pronged analytical approach is essential for the robust characterization of the purity of these cyclohexanone derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of such an analysis.

Analytical_Workflow Sample Sample HPLC-UV HPLC-UV Sample->HPLC-UV Purity Assay, Impurity Quantification GC-MS GC-MS Sample->GC-MS Volatile Impurities, Isomer Separation NMR (¹H, ¹³C) NMR (¹H, ¹³C) Sample->NMR (¹H, ¹³C) Structural Confirmation, Impurity Identification Data Analysis Data Analysis HPLC-UV->Data Analysis GC-MS->Data Analysis NMR (¹H, ¹³C)->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity determination and quantification of known and unknown impurities. A well-developed HPLC method should be able to separate the main component from its potential impurities.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

This is a starting point and method optimization is crucial for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities, unreacted starting materials, and for separating isomers that may be difficult to resolve by HPLC. The mass spectrometer provides structural information for impurity identification.

Proposed GC-MS Method:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 amu

The fragmentation pattern in the mass spectrum is a key tool for identifying impurities. For cyclohexanone derivatives, a characteristic fragment at m/z 55 is often observed due to α-cleavage. [11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and any isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Features:

  • This compound: Aromatic protons of the methoxyphenyl group will appear as two doublets in the aromatic region. The methoxy group will show a singlet around 3.8 ppm. The cyclohexanone ring protons will appear as multiplets in the aliphatic region.

  • 3-Phenylcyclohexanone: The phenyl group protons will appear as a multiplet in the aromatic region. The cyclohexanone ring protons will show complex multiplets in the aliphatic region.

Expected ¹³C NMR Spectral Features:

  • This compound: The carbonyl carbon will resonate around 210 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the methoxy group being significantly shielded.

  • 3-Phenylcyclohexanone: The carbonyl carbon will also be around 210 ppm. The aromatic carbons will have characteristic chemical shifts.

Forced Degradation Studies: Probing Intrinsic Stability

Forced degradation studies are critical for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. [12][13][14][15][16][17]These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Typical Forced Degradation Conditions:

ConditionReagent/Stress
Acidic Hydrolysis 0.1 M HCl, heat
Basic Hydrolysis 0.1 M NaOH, heat
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation 80 °C, solid state
Photolytic Degradation Exposure to UV and visible light

Predicted Degradation Pathways:

  • This compound: The ether linkage of the methoxy group could be susceptible to cleavage under strong acidic conditions. The cyclohexanone ring could undergo oxidation or rearrangement under harsh conditions.

  • 3-Phenylcyclohexanone: The ketone functionality is a primary site for degradation, potentially leading to oxidation or condensation products. The aromatic ring is generally stable but can undergo oxidation under severe oxidative stress.

Comparative Purity Analysis: Key Differences and Considerations

Based on the synthetic routes and the inherent chemical structures, we can anticipate key differences in the purity profiles of these two compounds.

AspectThis compound3-Phenylcyclohexanone
Key Impurities Unreacted starting materials (4-methoxyphenol, 4-methoxycyclohexanol), over-reduction/cleavage products (cyclohexanol, anisole).Michael addition and aldol condensation intermediates, self-condensation byproducts, positional isomers.
Purification Challenges Removal of structurally similar starting materials and byproducts.Separation of isomeric impurities and removal of polymeric byproducts.
Analytical Challenges Ensuring complete separation from polar starting materials in reversed-phase HPLC.Resolution of positional isomers by HPLC or GC.

The synthesis of this compound via hydrogenation and oxidation is a more linear and controlled process, which may lead to a cleaner initial product with fewer isomeric impurities. However, the potential for over-reduction and ether cleavage needs to be carefully monitored.

The Robinson annulation for 3-phenylcyclohexanone, being a multi-step one-pot reaction, has a higher potential for the formation of a more complex mixture of impurities, including intermediates and byproducts from side reactions. The separation of positional isomers, if formed, can be particularly challenging.

Conclusion and Recommendations

Both this compound and 3-phenylcyclohexanone are valuable intermediates in pharmaceutical synthesis. A comprehensive understanding of their respective purity profiles is paramount for ensuring the quality and safety of the final drug products.

For This compound , the focus of impurity analysis should be on the detection and quantification of unreacted starting materials and byproducts from the hydrogenation and oxidation steps.

For 3-Phenylcyclohexanone , particular attention should be paid to the detection of residual intermediates from the Robinson annulation, as well as potential isomeric impurities and polymeric byproducts.

A robust analytical strategy employing a combination of HPLC, GC-MS, and NMR is essential for the complete purity assessment of both compounds. Method validation in accordance with ICH guidelines is a prerequisite for the use of these methods in a regulated environment. [1][3][18][19] Ultimately, the choice of synthetic route and the rigor of the purification and analytical testing protocols will determine the final purity of these critical intermediates, thereby laying the foundation for the development of safe and effective medicines.

References

  • PrepChem. Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. Analytical Standards and Method Validation: The Role of High-Purity Intermediates.
  • Wikipedia. Robinson annulation.
  • Whitman College. GCMS Section 6.11.2 Fragmentation of Cyclic Ketones.
  • Google Patents. CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • ResearchGate. Analytical method validation: A comprehensive review of current practices.
  • International Journal of Pharmacy and Pharmaceutical Sciences. Analytical method validation: A brief review.
  • The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • Eureka. Synthetic method for organic synthesis intermediate 4-methylcyclohexanone.
  • Quick Company. A Process For The Synthesis Of 4 Methoxycyclohexanone.
  • ORBi. The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate An Advanced Undergraduate Project in Organic Synthesis a.
  • Organic Chemistry Portal. Robinson Annulation.
  • MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate.
  • MicroSolv. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Wikipedia. Robinson annulation.
  • MicroSolv. Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • MDPI. Conversion of Phenol and Lignin as Components of Renewable Raw Materials on Pt and Ru-Supported Catalysts.
  • MedCrave. Forced Degradation Studies.
  • Asian Journal of Research in Chemistry. Forced Degradation and Stability Indicating Studies of Drugs—A review.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • National Center for Biotechnology Information. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing.
  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability.
  • SciSpace. Forced Degradation Studies.
  • Master Organic Chemistry. The Robinson Annulation.
  • MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
  • MDPI. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters.
  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • National Center for Biotechnology Information. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration.
  • MDPI. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
  • ResearchGate. GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu.
  • SpectraBase. 4-Phenyl-cyclohexanone - Optional[1H NMR] - Chemical Shifts.
  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
  • SpectraBase. 4-(4-methoxyphenyl)-2-butanone - Optional[13C NMR] - Chemical Shifts.
  • Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes.
  • ResearchGate. Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. a.
  • PubMed. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin.
  • Chegg. Solved Study the El-Mass Spectrum of cyclohexanone depicted.

Sources

A Comparative Analysis of Methoxyphenylcyclohexanone Analogs as NMDA Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the binding affinities of various methoxyphenylcyclohexanone analogs for the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, presents supporting experimental data, and outlines the methodologies used to derive these findings. Our objective is to offer an in-depth, technically sound resource to inform and guide future research in this area.

Introduction: The NMDA Receptor as a Therapeutic Target

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission throughout the central nervous system.[1][2] Composed of various subunits, primarily GluN1 and GluN2, the NMDA receptor is integral to synaptic plasticity, learning, and memory.[1][3][4] Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[1]

Methoxyphenylcyclohexanone analogs, a class of arylcyclohexylamines, are known for their interaction with the NMDA receptor, specifically at the phencyclidine (PCP) binding site located within the ion channel pore.[5][6] These compounds act as non-competitive antagonists, blocking the influx of cations and thereby modulating neuronal excitability.[7][8] Understanding the nuanced differences in binding affinity among these analogs is critical for the rational design of novel therapeutics with improved selectivity and safety profiles.

Comparative Binding Affinities of Methoxyphenylcyclohexanone Analogs

The binding affinity of a ligand for its receptor is a key determinant of its potency. In the context of methoxyphenylcyclohexanone analogs, this is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

The following table summarizes the experimentally determined Ki values for several prominent methoxyphenylcyclohexanone analogs and related compounds at the NMDA receptor. This data has been compiled from radioligand binding assays, a standard and reliable method for quantifying ligand-receptor interactions.

CompoundMethoxy PositionKi (nM) for NMDA ReceptorReference CompoundKi (nM) for NMDA Receptor
3-Methoxyphencyclidine (3-MeO-PCP) 3-methoxy20[5][8][9][10]Phencyclidine (PCP)59[11], 250[9]
4-Methoxyphencyclidine (4-MeO-PCP) 4-methoxyLower than PCP, higher than ketamine[7]Ketamine659[9]
Methoxetamine (MXE) 3-methoxy (on phenyl ring)Comparable to or higher than ketamine[5][12]

Analysis of Structure-Activity Relationships (SAR):

The position of the methoxy group on the phenyl ring significantly influences the binding affinity of these analogs for the NMDA receptor.[13][14][15]

  • 3-Methoxy Position: The presence of a methoxy group at the 3-position of the phenyl ring, as seen in 3-MeO-PCP, confers a particularly high affinity for the NMDA receptor, with a Ki value of 20 nM.[5][8][9][10] This affinity is notably greater than that of the parent compound, phencyclidine (PCP).[9]

  • 4-Methoxy Position: While still a potent NMDA receptor ligand, 4-MeO-PCP generally exhibits a lower affinity compared to its 3-methoxy isomer.[7] Studies have indicated that the 4-methoxy substitution results in a binding affinity that is lower than PCP but higher than ketamine.[7]

  • Ketamine Analogs: Methoxetamine, a ketamine analog with a 3-methoxy group on the phenyl ring, also demonstrates a significant affinity for the NMDA receptor, comparable to or even higher than ketamine itself.[5][12]

These findings underscore the importance of the methoxy group's placement in optimizing the interaction with the PCP binding site within the NMDA receptor channel.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of Ki values for these compounds is predominantly achieved through radioligand competition binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., a methoxyphenylcyclohexanone analog) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Below is a detailed, step-by-step methodology for a typical radioligand binding assay to assess the affinity of compounds for the NMDA receptor.

Materials:

  • Radioligand: Typically [3H]MK-801 or [3H]TCP, which are high-affinity, selective radioligands for the PCP site of the NMDA receptor.[16][17]

  • Test Compounds: Methoxyphenylcyclohexanone analogs (e.g., 3-MeO-PCP, 4-MeO-PCP) of certified purity.[5]

  • Receptor Source: Homogenized rat forebrain membranes, which are a rich source of NMDA receptors.[17]

  • Assay Buffer: e.g., 10 mM HEPES buffer, pH 7.4.[17]

  • Co-agonists: Glutamate and glycine are required to open the NMDA receptor channel and allow access of the radioligand to the PCP binding site.[17]

  • Non-specific Binding Control: A high concentration of a known, unlabeled NMDA receptor antagonist (e.g., MK-801) is used to determine the amount of non-specific binding of the radioligand.[17]

  • Filtration Apparatus: A cell harvester and glass fiber filters are used to separate bound from unbound radioligand.[17]

  • Scintillation Counter: To measure the radioactivity trapped on the filters.[17]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat forebrains in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, co-agonists (glutamate and glycine), the radioligand ([3H]MK-801), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[17]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of any competitor) and the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation and Causality:

This protocol includes inherent self-validation steps. The use of a saturating concentration of a known antagonist to define non-specific binding ensures that the measured specific binding is indeed to the NMDA receptor. The requirement of co-agonists (glutamate and glycine) for optimal radioligand binding confirms that the binding site is within the ion channel and accessible only in the open state, a hallmark of the PCP site. The Cheng-Prusoff correction accounts for the competition between the radioligand and the test compound, providing a more accurate measure of the test compound's affinity.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow of a radioligand binding assay.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opens PCP_Site PCP Site Signaling_Cascade Downstream Signaling Ca_Ion->Signaling_Cascade Influx Methoxyphenylcyclohexanone Methoxyphenyl- cyclohexanone Analog Methoxyphenylcyclohexanone->PCP_Site Blocks Channel

Caption: NMDA receptor activation and antagonist binding site.

Binding_Assay_Workflow A 1. Membrane Preparation B 2. Assay Setup (Radioligand + Competitor) A->B C 3. Incubation (Equilibrium) B->C D 4. Filtration (Separate Bound/Unbound) C->D E 5. Scintillation Counting D->E F 6. Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The binding affinity of methoxyphenylcyclohexanone analogs to the NMDA receptor is a critical parameter in the development of novel neurotherapeutics. This guide has provided a comparative analysis of key analogs, highlighting the significant impact of the methoxy group's position on binding affinity. The detailed experimental protocol for radioligand binding assays offers a robust framework for researchers to conduct their own investigations with high scientific integrity. By understanding these structure-activity relationships and employing validated methodologies, the scientific community can continue to advance the design of selective and effective NMDA receptor modulators for the treatment of a wide range of neurological and psychiatric disorders.

References

  • Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]
  • PsychonautWiki. (2023). 4-MeO-PCP. [Link]
  • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]
  • PsychonautWiki. (2023). 3-MeO-PCP. [Link]
  • Wikipedia. (2023). 3-MeO-PCP. [Link]
  • ResearchGate. (n.d.). Domain organization and ligand-binding sites in NMDA receptors. [Link]
  • News-Medical.Net. (2023).
  • Elsevier. (n.d.).
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology, 150(8), 1081–1105. [Link]
  • Wikipedia. (2023). NMDA receptor. [Link]
  • KoreaScience. (n.d.).
  • ResearchGate. (n.d.). 4-MeO-PCP and 3-MeO-PCMo, new dissociative drugs, produce rewarding and reinforcing effects through activation of mesolimbic dopamine pathway and alteration of accumbal CREB, deltaFosB, and BDNF levels. [Link]
  • Springer Protocols. (1999). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols. [Link]
  • ResearchGate. (n.d.). Experimental protocols for competition binding assays. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.).
  • Bio-protocol. (2019). NMDA receptor binding studies. [Link]
  • Ortiz, D. M. D., et al. (2023). 4-F-PCP, a Novel PCP Analog Ameliorates the Depressive-Like Behavior of Chronic Social Defeat Stress Mice via NMDA Receptor Antagonism. Biomolecules & Therapeutics, 31(2), 195–206. [Link]
  • Semantic Scholar. (2013).
  • PubMed Central. (2018).
  • PubMed Central. (n.d.).
  • PubMed. (2013).
  • ResearchGate. (2013). (PDF)
  • National Institutes of Health. (2013).
  • ResearchGate. (n.d.). Ketamine had similar affinity for the NMDA receptors. [Link]
  • MDPI. (n.d.). Quantitative Structure-Activity Relationships of Noncompetitive Antagonists of the NMDA Receptor: A Study of a Series of MK801 Derivative Molecules Using Statistical Methods and Neural Network. [Link]
  • National Institutes of Health. (n.d.). Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM)
  • MDPI. (n.d.). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. [Link]
  • PubMed. (n.d.). Different binding affinities of NMDA receptor channel blockers in various brain regions. [Link]
  • Wikipedia. (2023). Phencyclidine. [Link]
  • National Institutes of Health. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. [Link]
  • PubMed. (n.d.).

Sources

A Senior Application Scientist's Guide to Confirming Molecular Structures of Cyclohexanone Derivatives: A 13C NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. In the realm of cyclic ketones, particularly cyclohexanone derivatives which are prevalent scaffolds in pharmaceuticals and natural products, this task demands a multi-faceted analytical approach. While several spectroscopic techniques provide pieces of the structural puzzle, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and detailed view of the carbon skeleton, making it an indispensable tool.

This guide provides an in-depth, comparative analysis of 13C NMR alongside its essential counterparts—¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how these methods synergize to provide a self-validating system for structural confirmation. Our central case study will be the elucidation of the structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, a product of a base-catalyzed aldol addition reaction between cyclohexanone and benzaldehyde.

The Power of Synergy: A Comparative Overview of Spectroscopic Techniques

No single analytical technique provides a complete structural picture. Instead, we rely on the convergence of data from multiple orthogonal methods. Each technique probes different aspects of the molecule's properties, and their combined interpretation provides the highest level of confidence in the proposed structure.

  • 13C NMR Spectroscopy offers a direct count of non-equivalent carbon atoms and provides information about their chemical environment (hybridization, substitution). This is the most powerful technique for defining the carbon framework of the molecule.

  • ¹H NMR Spectroscopy reveals the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. It provides crucial information about the arrangement of hydrogen atoms on the carbon skeleton.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of specific bonds. It is a rapid and effective method for confirming the presence of key functionalities like carbonyls (C=O) and hydroxyls (O-H).

  • Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern. This helps in confirming the molecular formula and can offer clues about the connectivity of different structural units.

The logical workflow for structure elucidation, therefore, involves a synergistic application of these techniques.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesize Cyclohexanone Derivative IR IR Spectroscopy (Identify Functional Groups) synthesis->IR MS Mass Spectrometry (Determine Molecular Weight & Formula) synthesis->MS H_NMR ¹H NMR (Proton Environment & Connectivity) synthesis->H_NMR C13_NMR ¹³C NMR (Carbon Skeleton) synthesis->C13_NMR elucidate Combine Data to Propose Structure IR->elucidate MS->elucidate H_NMR->elucidate C13_NMR->elucidate confirm Confirm Structure elucidate->confirm

Caption: Workflow for the synthesis and structural elucidation of a cyclohexanone derivative.

Case Study: 2-(Hydroxy-phenyl-methyl)-cyclohexanone

To illustrate the power of this combined analytical approach, we will examine the spectroscopic data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone. The synthesis of this compound is typically achieved through a base-catalyzed aldol addition of cyclohexanone and benzaldehyde[1].

Comparative Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for 2-(Hydroxy-phenyl-methyl)-cyclohexanone, providing a quantitative basis for its structural confirmation.

Spectroscopic TechniqueKey Observations and Interpretations
13C NMR (CDCl₃, ppm)~212 (C=O): Confirms the ketone carbonyl. ~140, 128, 127, 126 (Aromatic C): Indicates the presence of a substituted benzene ring. ~75 (CH-OH): Carbon bearing the hydroxyl group. ~55 (CH): Alpha-carbon of the cyclohexanone ring. ~42, 30, 28, 25 (Cyclohexane CH₂): The four methylene carbons of the cyclohexanone ring.
¹H NMR (CDCl₃, ppm)~7.2-7.4 (m, 5H): Aromatic protons of the phenyl group. ~4.8 (d, 1H): Methine proton on the carbon bearing the hydroxyl group. ~3.5 (br s, 1H): Hydroxyl proton (exchangeable with D₂O). ~2.8 (m, 1H): Methine proton at the alpha-position of the cyclohexanone ring. ~1.5-2.5 (m, 8H): Methylene protons of the cyclohexanone ring.
IR (liquid film, cm⁻¹)~3450 (broad): O-H stretch, characteristic of an alcohol. ~3030 (weak): Aromatic C-H stretch. ~2940, 2860 (strong): Aliphatic C-H stretch. ~1710 (strong): C=O stretch, characteristic of a saturated ketone.
Mass Spec. (m/z)204 (M⁺): Molecular ion peak, confirming the molecular weight. 186: Loss of H₂O. 107: Fragment from cleavage of the C-C bond between the cyclohexanone and the substituted methyl group ([C₇H₇O]⁺). 97: Cyclohexanone fragment ([C₆H₉O]⁺). 77: Phenyl group fragment ([C₆H₅]⁺).
In-Depth Analysis and Data Interpretation

13C NMR: The Carbon Skeleton Blueprint

The 13C NMR spectrum is arguably the most definitive piece of evidence for the carbon framework. The presence of nine distinct signals indicates nine non-equivalent carbon atoms in the molecule, which is consistent with the proposed structure. The downfield signal at ~212 ppm is characteristic of a ketone carbonyl carbon[2]. The signals in the ~126-140 ppm range are typical for aromatic carbons, and the presence of four signals in this region suggests a monosubstituted benzene ring. The signal at ~75 ppm is indicative of a carbon attached to an oxygen atom in an alcohol, and the signal at ~55 ppm corresponds to the alpha-methine carbon of the cyclohexanone ring. The remaining four signals in the upfield region (~25-42 ppm) are assigned to the four methylene groups of the cyclohexanone ring.

¹H NMR: Unveiling the Proton Environment

The ¹H NMR spectrum provides complementary information. The multiplet between 7.2 and 7.4 ppm, integrating to 5 protons, is a clear indication of a monosubstituted phenyl group. The doublet at ~4.8 ppm is the proton on the carbon bearing the hydroxyl group, and its coupling to the adjacent methine proton provides connectivity information. The broad singlet at ~3.5 ppm is characteristic of a hydroxyl proton and would disappear upon shaking the sample with D₂O. The multiplet at ~2.8 ppm is the proton at the alpha-position of the ketone. The complex multiplets between 1.5 and 2.5 ppm, integrating to 8 protons, represent the methylene protons of the cyclohexanone ring.

IR Spectroscopy: Rapid Functional Group Identification

The IR spectrum offers a quick confirmation of the key functional groups. A strong, broad absorption around 3450 cm⁻¹ is indicative of the O-H stretching vibration of an alcohol. The presence of a strong, sharp peak at ~1710 cm⁻¹ confirms the C=O stretch of a saturated ketone[3]. The absorptions around 3030 cm⁻¹ and the region between 2860-2940 cm⁻¹ correspond to aromatic and aliphatic C-H stretches, respectively.

Mass Spectrometry: Molecular Weight and Fragmentation Clues

The mass spectrum provides the molecular weight of the compound. The molecular ion peak (M⁺) at m/z 204 confirms the molecular formula C₁₃H₁₆O₂. The fragmentation pattern provides further structural support. The peak at m/z 186 corresponds to the loss of a water molecule (M⁺ - 18), a common fragmentation for alcohols. The peak at m/z 107 is due to the cleavage of the bond between the cyclohexanone ring and the substituted methyl group, resulting in a [C₇H₇O]⁺ fragment. The peak at m/z 97 represents the cyclohexanone fragment, and the peak at m/z 77 is the characteristic phenyl cation[1].

G M [C₁₃H₁₆O₂]⁺˙ m/z = 204 M_18 [C₁₃H₁₄O]⁺˙ m/z = 186 M->M_18 - H₂O F1 [C₇H₇O]⁺ m/z = 107 M->F1 α-cleavage F2 [C₆H₉O]⁺ m/z = 97 M->F2 α-cleavage F3 [C₆H₅]⁺ m/z = 77 F1->F3 - CO

Caption: Proposed mass spectrometry fragmentation pathway for 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

Experimental Protocols: A Self-Validating System

The trustworthiness of these analytical techniques hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for each of the discussed techniques.

13C NMR Spectroscopy

Objective: To obtain a high-resolution 13C NMR spectrum to identify all non-equivalent carbons and their chemical environments.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the purified 2-(Hydroxy-phenyl-methyl)-cyclohexanone in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its well-defined solvent peak at 77.16 ppm, which can be used for spectral referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment (zgpg30 on Bruker instruments). The 30° pulse angle is a compromise between signal intensity and allowing for faster relaxation, thus reducing the overall experiment time.

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, especially the downfield carbonyl carbon, are captured.

    • Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).

    • Relaxation Delay (d1): Use a relaxation delay of 2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, leading to more reliable signal intensities, although 13C NMR is not typically used for quantitative analysis without specific parameter adjustments.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

    • Perform baseline correction to ensure a flat baseline.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum to identify the different proton environments and their connectivities.

Methodology:

  • Sample Preparation: Use the same sample prepared for 13C NMR.

  • Instrument Setup: Use the same 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: A standard 1D proton experiment (zg on Bruker instruments).

    • Spectral Width: Set a spectral width of approximately 12 ppm (e.g., from -1 to 11 ppm).

    • Number of Scans: Typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A 1-2 second relaxation delay is usually adequate.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C-H stretches).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for relatively small, volatile organic molecules and often provides rich fragmentation data[4].

  • Acquisition:

    • Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

    • The molecules are ionized and fragmented.

    • The ions are separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the major fragment ions to deduce structural information.

Conclusion

The structural elucidation of cyclohexanone derivatives, as demonstrated with our case study of 2-(Hydroxy-phenyl-methyl)-cyclohexanone, is a process of building a compelling argument from multiple lines of spectroscopic evidence. While 13C NMR provides the foundational blueprint of the carbon skeleton, it is the synergistic interplay with ¹H NMR, IR spectroscopy, and Mass Spectrometry that allows for the unambiguous confirmation of the molecular structure. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system that is the bedrock of modern chemical analysis. By understanding the strengths and limitations of each method and the causality behind experimental choices, researchers can confidently and efficiently determine the structures of novel compounds, advancing the frontiers of science and drug development.

References

  • Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]
  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]
  • Kleinpeter, E., Heydenreich, M., Koch, A., & Linker, T. (2012). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone-The more polar the molecule the more stable the axial conformer. Tetrahedron, 68(13), 2847-2854. [Link]
  • UCLA Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Organomation. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
  • University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). [Link]
  • Scribd. (n.d.). IR Procedure. [Link]
  • Fiveable. (2025). 1.3 Mass spectrometry (MS). [Link]
  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
  • LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
  • LibreTexts Chemistry. (2023). Mass Spectrometry. [Link]
  • Chegg. (2021, May 7). Solved Interpreting IR and H-NMR of Cyclohexanone. Need. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • BMRB. (n.d.). bmse000405 Cyclohexanone. [Link]
  • Pesek, M., Juvan, A., Jakoš, J., Košmrlj, J., Marolt, M., & Gazvoda, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 125-135. [Link]

Sources

The Double-Edged Sword: A Comparative Analysis of Biological Activity in Mono- and Bis-Benzylidene Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Curcumin's Core to Potent Analogs

In the landscape of medicinal chemistry, the quest for potent and selective therapeutic agents is relentless. Nature often provides the most elegant starting points, and curcumin, the golden polyphenol from Curcuma longa, is a prime example. However, its therapeutic promise is hampered by poor bioavailability and metabolic instability, largely due to its β-diketone moiety. This has driven the synthesis of a vast family of curcumin analogs, among which mono- and bis-benzylidene cyclohexanones stand out. These rigid, mono-carbonyl structures not only overcome the stability issues of curcumin but also serve as a versatile scaffold—an α,β-unsaturated ketone system—that is a potent Michael acceptor, capable of interacting with numerous biological targets.

This guide provides an in-depth, comparative analysis of the biological activities of mono- and bis-benzylidene cyclohexanones. We will dissect their structure-activity relationships across anticancer, antioxidant, anti-inflammatory, and antimicrobial domains, supported by experimental data and detailed protocols for researchers aiming to validate these findings. The central question we explore is how the addition of a second benzylidene arm transforms the biological profile of the core cyclohexanone structure.

The synthesis of these compounds is typically achieved through a Claisen-Schmidt condensation reaction, a robust and efficient method involving the base- or acid-catalyzed reaction between cyclohexanone and one or two equivalents of a substituted benzaldehyde. The choice of substituent on the benzaldehyde ring is a critical determinant of the final compound's biological efficacy.

G cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Catalyst Base/Acid Catalyst (e.g., NaOH, HCl) Cyclohexanone->Catalyst Catalyst2 Base/Acid Catalyst (e.g., NaOH, HCl) Cyclohexanone->Catalyst2 Benzaldehyde1 Substituted Benzaldehyde (1 eq.) Benzaldehyde1->Catalyst Benzaldehyde2 Substituted Benzaldehyde (2 eq.) Benzaldehyde2->Catalyst2 Mono Mono-Benzylidene Cyclohexanone Bis Bis-Benzylidene Cyclohexanone Catalyst->Mono Claisen-Schmidt Condensation Catalyst2->Bis Claisen-Schmidt Condensation

General synthesis via Claisen-Schmidt condensation.

Part 1: Anticancer and Cytotoxic Activity

The α,β-unsaturated ketone scaffold is a well-established pharmacophore in oncology research. Its electrophilic β-carbon can covalently bind to nucleophilic residues, such as cysteine thiols in critical proteins, disrupting their function and triggering cell death pathways. The key distinction between mono- and bis-analogs lies in the number of these reactive sites and the overall molecular geometry, which dictates receptor binding and cellular uptake.

Mechanism of Action: Apoptosis Induction and Target Interference

Both classes of compounds primarily induce cytotoxicity by triggering apoptosis, or programmed cell death.[1] This is often mediated through the intrinsic mitochondrial pathway. A lead compound, 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanone, has been shown to cause internucleosomal DNA fragmentation and activation of caspase-3 in HL-60 leukemia cells.[1] The conjugated enone system acts as a Michael acceptor, depleting cellular levels of crucial thiols like glutathione (GSH), which increases oxidative stress and lowers the threshold for apoptosis.[2] The presence of two Michael acceptors in the bis-benzylidene structure is hypothesized to enhance this effect, potentially leading to greater potency.

Comparative Cytotoxicity Data

Experimental data, primarily from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, reveals that bis-benzylidene cyclohexanones generally exhibit superior cytotoxic potency compared to their mono-benzylidene counterparts. However, the specific substitutions on the aromatic rings play a paramount role.

Compound ClassRepresentative CompoundCancer Cell LineIC₅₀ (µM)Reference
Mono- 2-(E)-benzylidene cyclopentanone derivativeL1210 (Leukemia)2.93 - 18.06
Mono- (E)-2-(4-methoxyphenylmethylene)-1-benzosuberoneP388, L1210, Molt 4/C8Potent[2]
Bis- 2,6-bis(4-fluorobenzylidene)cyclohexanonePC3 (Prostate)Cytotoxic[3]
Bis- 2,6-bis(4-trifluoromethylbenzylidene)cyclohexanoneHeLa (Cervical)Cytotoxic[3]
Bis- 2,6-bis(3-nitrobenzylidene)cyclohexanoneB16 (Melanoma)0.51[4]
Bis- 2,6-bis(3-nitrobenzylidene)cyclohexanoneL1210 (Leukemia)1.2[4]
Bis- 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)~2.0 (converted from µg/mL)[5]

Expert Insights on Structure-Activity Relationship (SAR):

  • The Power of Two: The presence of two benzylidene arms in the bis-analogs creates a more extensive, rigid, and lipophilic molecule. This can enhance binding affinity to target proteins and improve membrane permeability, contributing to greater cytotoxicity.

  • Electron-Withdrawing Groups (EWGs): The potency of both mono- and bis-analogs is significantly enhanced by the presence of electron-withdrawing groups (e.g., -NO₂, -CF₃, halogens) on the phenyl rings.[4] These groups increase the electrophilicity of the β-carbon in the enone system, making it a more potent Michael acceptor and thus more reactive towards biological nucleophiles.

  • Positional Importance: The position of substituents matters. For bis-analogs, placing large EWGs in the meta-position of the aryl rings has been shown to enhance potency.[4] Asymmetrical bis-benzylidene compounds, with different substituents on each ring, can also lead to highly potent and selective agents.[5][6]

Part 2: Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Mechanism of Action: Targeting Cyclooxygenase (COX)

Benzylidene cyclohexanones exert their anti-inflammatory effects primarily through the inhibition of COX enzymes.[7] The molecular structure of these compounds allows them to fit into the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid to inflammatory mediators. The rigidity of the cyclohexanone ring and the orientation of the benzylidene arms are crucial for effective binding.

Comparative Anti-inflammatory Efficacy

Data suggests that bis-benzylidene analogs are potent COX inhibitors. While direct comparative IC₅₀ values for mono-benzylidene cyclohexanones in COX assays are less common in the literature, studies on related mono-benzylidene cyclopentanones and indanones show significant anti-inflammatory activity, suggesting the core pharmacophore is active.[8]

Compound ClassRepresentative CompoundAssay / TargetIC₅₀ (µM)Reference
Mono- 2-(E)-benzylidene cyclopentanone derivativeCarrageenan-induced rat paw edemaSignificant Inhibition
Mono- 2-benzylidene-1-indanone derivativeLPS-induced TNF-α & IL-6Significant Inhibition[8]
Bis- 2,6-bis(3ʹ-Bromo, 4ʹ-methoxybenzylidene)-cyclohexanoneCyclooxygenase (COX) Inhibition11.56[7]
Bis- 2,6-bis(3ʹ-ethoxy, 4ʹ-hydroxybenzylidene)-cyclohexanoneCyclooxygenase (COX) Inhibition13.53[7]
Bis- 2,6-bis(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanoneCyclooxygenase (COX) Inhibition20.52[7]

Expert Insights on SAR:

  • Enhanced Binding with Bis-Analogs: The larger, more complex structure of bis-benzylidene cyclohexanones may allow for more extensive interactions within the COX enzyme's active site compared to the smaller mono-analogs, potentially explaining their potent inhibitory activity.

  • Role of Hydroxyl and Methoxy Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl rings are common in active anti-inflammatory analogs.[7] These groups can form hydrogen bonds with amino acid residues in the enzyme's active site, enhancing binding affinity and inhibitory potency.

Part 3: Antioxidant Activity

Antioxidants neutralize harmful reactive oxygen species (ROS), mitigating the oxidative stress implicated in aging and numerous diseases. The primary mechanism for phenolic antioxidants is hydrogen atom transfer (HAT) to quench free radicals.

Mechanism of Action: Radical Scavenging

The antioxidant capacity of benzylidene cyclohexanones is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. DPPH is a stable free radical that changes color from violet to yellow upon accepting a hydrogen atom from an antioxidant. The degree of color change is proportional to the compound's radical scavenging ability. For these cyclohexanone derivatives, the presence of phenolic hydroxyl groups on the benzylidene rings is the most critical factor for antioxidant activity.

G cluster_reaction DPPH Radical Scavenging DPPH_Violet DPPH• (Violet Radical) Antioxidant_H Antioxidant-H (e.g., Phenolic -OH) arrow H• Transfer DPPH_H_Yellow DPPH-H (Yellow/Colorless) Antioxidant_Radical Antioxidant•

Mechanism of the DPPH antioxidant assay.
Comparative Antioxidant Potential

Direct comparison reveals that antioxidant activity is less about the mono- vs. bis- structure and more about the presence and position of hydroxyl groups. Bis-benzylidene analogs with multiple hydroxyl groups can exhibit potent activity.

Compound ClassRepresentative CompoundAssayIC₅₀ (µM)Reference
Mono- 6-hydroxy-2-(4-hydroxybenzylidene)-3-coumaranoneDPPH23.99[4]
Mono- 6-hydroxy-2-(3,4-dihydroxybenzylidene)-3-coumaranoneDPPH24.71[4]
Bis- 2,6-bis(2-hydroxybenzylidene)cyclohexanoneDPPH13.27[5]
Bis- 2,6-bis(3-Bromo-4-methoxybenzylidene)-cyclohexanoneDPPH1565[9]
Bis- 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanoneDPPH~145 (converted from 49.1 µg/mL)
Control QuercetinDPPH21.46[5]
Control Vitamin EDPPHPotent[9]

Expert Insights on SAR:

  • Hydroxyl Groups are Key: Unlike anticancer activity, which is driven by the enone's electrophilicity, antioxidant activity is almost entirely dependent on the presence of hydrogen-donating groups, primarily phenols. Compounds lacking these groups, such as 2,6-bis(3-Bromo-4-methoxybenzylidene)-cyclohexanone, show very poor radical scavenging ability.[9]

  • Steric Hindrance: The position of the hydroxyl group is important. Ortho- and para-hydroxyl groups are generally more effective at stabilizing the resulting phenoxyl radical through resonance, enhancing antioxidant activity. In some cases, a bis-benzylidene structure with two ortho-hydroxyl groups can be a more potent radical scavenger than the well-known antioxidant quercetin.[5]

Part 4: Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. The enone scaffold in benzylidene cyclohexanones represents a promising starting point for this endeavor.

Mechanism of Action: Cell Wall and Membrane Disruption

The proposed antibacterial mechanism for these compounds involves interference with bacterial cell wall synthesis or disruption of cell membrane integrity. The electrophilic nature of the enone can lead to covalent modification of essential bacterial enzymes, such as those involved in peptidoglycan synthesis. The lipophilicity of the compounds allows them to partition into the bacterial cell membrane, potentially disrupting its structure and function.

Comparative Antimicrobial Efficacy

The data indicates that specific substitution patterns are required for potent antimicrobial activity. The presence of hydroxyl groups appears to be beneficial, enhancing efficacy.

Compound ClassRepresentative CompoundBacterial StrainMIC (µg/mL)Reference
Mono- (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideS. aureus (MRSA)2
Mono- (Z)-2-(3-nitrobenzylidene)-3-oxobutanamideA. baumannii (MDR)16
Bis- 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneE. coli50
Bis- 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneS. aureus50
Bis- 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanoneE. faecalis50

Expert Insights on SAR:

  • Hydroxyl Group Enhancement: As seen in other biological activities, the presence of a hydroxyl group on the aromatic ring appears to improve antibacterial activity. The compound 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone was the most potent among a series of tested bis-analogs.

  • Targeting Resistance: The mono-carbonyl derivative, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, shows impressive activity against multi-drug resistant (MDR) strains like MRSA, suggesting a mechanism of action that circumvents common resistance pathways. This highlights the potential of developing these scaffolds into agents that can tackle clinically challenging infections.

Conclusion: Tailoring Activity Through Structural Design

The comparison between mono- and bis-benzylidene cyclohexanones reveals a fascinating interplay between molecular structure and biological function.

  • For anticancer activity , the bis-benzylidene scaffold generally provides a more potent platform. The presence of two Michael acceptors and a larger, more lipophilic structure likely enhances cellular uptake and target engagement. Potency is maximized by incorporating strong electron-withdrawing groups onto the phenyl rings.

  • For anti-inflammatory activity , bis-analogs have demonstrated potent, direct inhibition of COX enzymes, suggesting they are promising leads for inflammation-related disorders.

  • For antioxidant activity , the number of benzylidene arms is less important than the presence of phenolic hydroxyl groups. The ability to donate a hydrogen atom is the key determinant of radical scavenging potential.

  • For antimicrobial activity , specific structural features, including hydroxyl and nitro groups, confer potency. Notably, mono-carbonyl analogs have shown promise against drug-resistant bacterial strains.

Ultimately, neither scaffold is universally superior; rather, each offers a distinct template that can be fine-tuned through synthetic modification. The bis-benzylidene structure appears advantageous for applications requiring high cytotoxicity and potent enzyme inhibition, while the smaller mono-benzylidene scaffold may offer advantages in developing agents against resistant microbes or where different pharmacokinetic profiles are desired. This guide underscores the power of medicinal chemistry to rationally design analogs with tailored biological activities, starting from a simple, yet versatile, chemical core.

Appendix: Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is foundational for determining the cytotoxic effects of the synthesized compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL) D->E F 6. Incubate (2-4h, protected from light) E->F G 7. Solubilize Formazan (Add 100µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC₅₀ H->I

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (mono- and bis-benzylidene cyclohexanones) in culture medium from a stock solution (typically in DMSO). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

This is a rapid and simple spectrophotometric method for evaluating the antioxidant potential of the compounds based on their ability to quench the DPPH free radical.

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be prepared fresh daily and kept in the dark. The absorbance of this working solution at 517 nm should be approximately 1.0.

    • Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of each cyclohexanone derivative in a suitable solvent (e.g., methanol or ethanol).

    • Positive Control: Prepare a stock solution of a known antioxidant like ascorbic acid or quercetin.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add 100 µL of the test compound at various concentrations (prepared by serial dilution from the stock).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the test sample.

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

References

  • Nakhjiri, M., et al. (2012). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. European Journal of Medicinal Chemistry, 56, 336-343. [Link]
  • Sashidhara, K.V., et al. (2012). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study.
  • Arba, M., et al. (2020). In silico and in vitro anti-inflammatory evaluation of 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene). Indonesian Journal of Pharmacy, 31(2), 113-122. [Link]
  • Wijianto, B., et al. (2020). CURCUMIN MONO-CARBONYL ANALOGS AS POTENT ANTIBACTERIAL COMPOUNDS: SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING SIMULATION STUDY. Rasayan Journal of Chemistry, 13(2), 1153-1165. [Link]
  • Ritmaleni, et al. (2023). Synthesis and antioxidant activity of some dibenzylidene-cyclohexanones. Indonesian Journal of Pharmacy, 34(1), 93-102. [Link]
  • Dimmock, J.R., et al. (2010). Syntheses and Cytotoxic Properties of the Curcumin Analogs 2,6-Bis(benzylidene)-4-phenylcyclohexanones. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 766-772. [Link]
  • Syahri, J. (2011). SYNTHESIZING DERIVATIVES FROM CYCLOPENTANONE ANALOGUE CURCUMIN AND THEIR TOXIC, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITIES.
  • Google Patents. (2003). Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof.
  • Dimmock, J.R., et al. (2009). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 44(8), 3299-3308. [Link]
  • Ritmaleni, et al. (2021). SYNTESIS AND ANTIBACTERIAL ACTIVITY OF DIBENZYLIDENE-CYCLOHEXANONE. Rasayan Journal of Chemistry, 14(3), 2090-2096. [Link]
  • ResearchGate. (2024). Biological activities of mono-carbonyl analogs of curcumin with some of...
  • Khan, K.M., et al. (2017). Synthesis, structure combined with conformational analysis, biological activities and docking studies of bis benzylidene cyclohexanone derivatives. RSC Advances, 7, 24197-24211. [Link]
  • Zovko-Koncic, M., et al. (2019). (E)-2-Benzylidenecyclanones: Part XVIII Study the Possible Link between Glutathione Reactivity and Cancer Cell Cytotoxic Effects of Some Cyclic Chalcone Analogs. Molecules, 24(21), 3895. [Link]
  • Wang, Z.Y., et al. (1996). [Synthesis and antiinflammatory and anticancer activities of 2-(E)-(un)substituted benzylidene cyclopentanones and their Mannich base hydro chlorides]. Yao Xue Xue Bao, 31(10), 749-56. [Link]
  • Dimmock, J.R., et al. (1999). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmaceutical Sciences, 88(1), 112-8. [Link]
  • Perjesi, P., et al. (2020). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. Molecules, 25(24), 5946. [Link]
  • ResearchGate. (2025). Anticancer activity of some Benzylidene cyclohexanone derivatives.
  • Sun, H., et al. (1997). [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones]. Yao Xue Xue Bao, 32(1), 27-33. [Link]
  • Vedernikov, A.I., et al. (2022). Structure–Property Relationships of Dibenzylidenecyclohexanones. ACS Omega, 7(12), 10173–10185. [Link]
  • Tharmaraj, V., et al. (2018). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 8, 30372-30380. [Link]
  • Kumar, A., et al. (2014). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. Acta Pharmaceutica, 64(3), 331-46. [Link]
  • Liang, G., et al. (2008). Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin. Bioorganic & Medicinal Chemistry Letters, 18(4), 1525-1529. [Link]
  • Liu, X., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine, 13, 2155-2171. [Link]
  • ResearchGate. (2025). Synthesis and Antibacterial Properties of Mono-carbonyl Analogues of Curcumin.
  • Syahida, A., et al. (2011). Synthesis and evaluation of DPPH and anti-inflammatory activities of 2,6-bisbenzylidenecyclohexanone and pyrazoline derivatives. Medicinal Chemistry Research, 20, 1036-1046. [Link]
  • Adibi, H., et al. (2013). Synthesis and investigation of antioxidant activities of 2-benzylidene-3-coumaranones. Archives of Advances in Biosciences, 4(1), 78-83. [Link]

Sources

Absence of Starting Material in Purified 4-(4-Methoxyphenyl)cyclohexanone: A Comparative Guide to Analytical Verification

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the complete removal of starting materials is a critical quality attribute that ensures the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for confirming the absence of residual starting materials in purified 4-(4-Methoxyphenyl)cyclohexanone, a key building block in medicinal chemistry. We will explore the underlying principles, practical applications, and inherent limitations of several core analytical techniques, providing researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate validation strategies.

The synthesis of this compound can be achieved through various routes, commonly involving the oxidation of 4-methoxycyclohexanol or the hydrogenation of 4-methoxyphenol.[1][2][3] Consequently, the primary analytical challenge lies in developing methods with sufficient sensitivity and specificity to detect trace levels of these potential starting materials in the final purified ketone product.

The Imperative of Purity: Why Starting Material Detection Matters

Residual starting materials can act as impurities that may carry their own pharmacological or toxicological profiles, potentially leading to unforeseen side effects or reduced therapeutic efficacy of the final API. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the identification and quantification of impurities in drug substances.[4][5] Therefore, robust analytical methods are not just a matter of good science but a prerequisite for regulatory compliance and patient safety.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by a multitude of factors including the physicochemical properties of the starting materials and the final product, the required level of sensitivity, and the intended purpose of the analysis (e.g., in-process control vs. final product release). We will now compare the most relevant techniques for this specific application.

Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique primarily used for qualitative analysis and reaction monitoring.[6][7][8] It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system).[7]

Causality in Experimental Choice: Due to its simplicity, TLC is an excellent first-line technique to monitor the progress of the synthesis of this compound.[9][10] By spotting the starting material, the reaction mixture, and a co-spot (a mixture of both) on the same plate, one can visually track the disappearance of the starting material and the appearance of the product.[10] A well-resolved spot for the starting material that is absent in the lane of the purified product provides a preliminary indication of purity.[8]

Limitations: TLC is predominantly a qualitative or semi-quantitative technique and lacks the high resolution and sensitivity of other chromatographic methods. It may not be suitable for detecting very low levels of residual starting material, and its reproducibility can be influenced by factors such as layer thickness and chamber saturation.[8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds.[11][12][13] It offers high resolution, sensitivity, and precision, making it an indispensable tool for impurity profiling and quality control.[14][15]

Causality in Experimental Choice: For the quantitative determination of residual 4-methoxyphenol or 4-methoxycyclohexanol in this compound, HPLC is the method of choice. The significant difference in polarity between the starting alcohols/phenols and the final ketone product allows for excellent chromatographic separation on a suitable stationary phase (e.g., a C18 column). A UV detector is commonly employed as the aromatic ring in 4-methoxyphenol and the ketone product are chromophoric.[11] For non-chromophoric starting materials like 4-methoxycyclohexanol, derivatization or the use of a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary.

Trustworthiness through Validation: To ensure the reliability of the HPLC method, it must be validated according to ICH guidelines (Q2(R2)).[5][16][17] This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness.[18][19] A validated HPLC method provides a high degree of assurance that the analytical results are accurate and reproducible.[17]

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[20] It is an ideal technique for the analysis of volatile and semi-volatile compounds.[4]

Causality in Experimental Choice: If the starting materials are sufficiently volatile and thermally stable, GC-MS can be a highly sensitive and specific method for their detection.[20][21] The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information that can be used for unequivocal identification by comparing the fragmentation pattern to a spectral library.[22][23] This is particularly useful for confirming the identity of any detected impurities.[20]

Limitations: Non-volatile or thermally labile starting materials may require derivatization to increase their volatility before GC-MS analysis.[21] The complexity and cost of the instrumentation are also higher compared to TLC and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[24][25][26] It provides detailed information about the chemical environment of atoms within a molecule.[22][27]

Causality in Experimental Choice: While primarily a structural tool, NMR can also be used for purity assessment.[27][28] By acquiring a high-resolution proton (¹H) NMR spectrum of the purified this compound, one can look for characteristic signals corresponding to the starting materials. For instance, the aldehydic proton of a potential aldehyde impurity or the distinct aromatic protons of 4-methoxyphenol would be readily identifiable. Quantitative NMR (qNMR) can also be employed to determine the concentration of impurities with high accuracy.

Limitations: The sensitivity of NMR is generally lower than that of chromatographic techniques like HPLC and GC-MS.[24] Therefore, it may not be suitable for detecting impurities at very low (ppm) levels.

Data Presentation: Comparison of Analytical Techniques

Technique Principle Primary Use Sensitivity Selectivity Quantitative Capability Key Advantages Key Limitations
TLC Differential partitioning between stationary and mobile phases.[7]Reaction monitoring, qualitative purity.[6][9]Low to moderateModerateSemi-quantitative at bestRapid, simple, low cost.[8]Low resolution and sensitivity, not suitable for trace analysis.
HPLC High-pressure separation on a packed column.[13][15]Quantitative analysis, impurity profiling.[12][14]HighHighExcellentHigh precision and accuracy, well-established for pharmaceutical analysis.[11][12]Requires method development and validation, higher cost than TLC.[14]
GC-MS Separation of volatile compounds followed by mass-based detection.[20]Identification and quantification of volatile impurities.[4][23]Very HighVery HighExcellentUnambiguous identification of impurities through mass spectra.[20]Limited to volatile and thermally stable compounds, derivatization may be needed.[21]
NMR Nuclear spin transitions in a magnetic field.[25]Structural elucidation, purity assessment.[22][27]ModerateHighGood (qNMR)Provides detailed structural information, non-destructive.[25]Lower sensitivity compared to chromatographic methods for trace analysis.[24]

Experimental Protocols

Detailed Step-by-Step Methodology: HPLC for the Detection of 4-Methoxyphenol

This protocol outlines a general procedure for the detection of residual 4-methoxyphenol in purified this compound. Method optimization and validation are crucial for specific applications.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve 4-methoxyphenol and this compound in a suitable diluent (e.g., acetonitrile/water mixture) to prepare individual stock solutions of known concentrations.

    • Prepare a series of calibration standards by serially diluting the 4-methoxyphenol stock solution to cover a range of concentrations relevant to the expected impurity levels.

    • Prepare a system suitability solution containing both 4-methoxyphenol and this compound to ensure adequate resolution.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the purified this compound sample and dissolve it in the diluent to a specific concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact composition should be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30 °C.

    • Injection Volume: e.g., 10 µL.

    • Detector: UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 225 nm).

  • Analysis:

    • Inject the diluent (as a blank), the system suitability solution, the calibration standards, and the sample solution into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

  • Data Interpretation:

    • Confirm the identity of the 4-methoxyphenol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of 4-methoxyphenol against its concentration for the calibration standards.

    • Quantify the amount of 4-methoxyphenol in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflows

HPLC_Workflow cluster_analysis HPLC Analysis cluster_data Data Processing & Interpretation prep_std Prepare Standard Solutions (4-Methoxyphenol) injection Inject Samples (Blank, Standards, Sample) prep_std->injection prep_sample Prepare Sample Solution (Purified Product) prep_sample->injection hplc_system HPLC System (C18 Column, UV Detector) chromatography Chromatographic Separation injection->chromatography data_acq Data Acquisition (Chromatograms) chromatography->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of Impurity calibration->quantification

Caption: Workflow for HPLC analysis of starting material.

Method_Selection_Logic start Need to Confirm Absence of Starting Material qualitative Qualitative Assessment (e.g., Reaction Monitoring) start->qualitative quantitative Quantitative Analysis (Trace Levels) start->quantitative tlc TLC qualitative->tlc volatile Is Starting Material Volatile? quantitative->volatile nmr NMR (Structural Confirmation) quantitative->nmr hplc HPLC volatile->hplc No gcms GC-MS volatile->gcms Yes

Caption: Logic for selecting the appropriate analytical method.

Conclusion

Confirming the absence of starting materials in purified this compound is a non-negotiable step in ensuring its quality and suitability for downstream applications in drug development. This guide has provided a comparative overview of key analytical techniques, emphasizing the rationale behind their selection and implementation. While TLC offers a rapid qualitative check, HPLC stands out as the most robust and reliable method for quantitative analysis of non-volatile starting materials. GC-MS provides exceptional sensitivity for volatile impurities, and NMR serves as a powerful tool for structural confirmation. A multi-faceted analytical approach, grounded in the principles of method validation, is paramount for achieving the highest standards of scientific integrity and regulatory compliance.

References

  • High perfomance liquid chromatography in pharmaceutical analyses - PubMed.
  • Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs.
  • High-Performance Liquid Chromatography in Pharmaceutical Analysis - Research and Reviews.
  • How is liquid chromatography used in the pharmaceutical industry?
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Thin Layer Chromatography - Chemistry Teaching Labs - University of York.
  • Thin-layer chromatography - Wikipedia.
  • Thin Layer Chromatography - Chemistry LibreTexts.
  • GC/MS Identification of Impurities - Medistri SA.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Analytical Method Validation in Pharmaceutical Quality Assurance - ND Global - ndgcs.com.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
  • Video: Thin Layer Chromatography: Principle, Procedure, Applications - JoVE.
  • Points to Consider in Quality Control Method Validation and Transfer.
  • 2.3B: Uses of TLC - Chemistry LibreTexts.
  • Analytical method validation: A brief review.
  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health - Labcompare.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • Synthesis of 4-acetoxymethyl-4-(4-methoxyphenyl)cyclohexanone - PrepChem.com.
  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts.
  • Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … - OUCI.
  • Natural Product Structure Elucidation by NMR Spectroscopy - ResearchGate.
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products - ACD/Labs.
  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - R Discovery.
  • CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents.
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
  • A Process For The Synthesis Of 4 Methoxycyclohexanone - Quick Company.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing).
  • This compound | 5309-16-0 - ChemicalBook.
  • EP0272552B1 - Method and device for ketone measurement - Google Patents.
  • HPLC-DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. - CABI Digital Library.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement | Request PDF - ResearchGate.
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-(4-Methoxyphenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Hazard Assessment and Proactive Safety

As laboratory professionals, our responsibility extends beyond discovery to ensuring that the entire lifecycle of a chemical, including its disposal, is managed with the utmost regard for safety and environmental stewardship. The disposal of a specialty reagent like 4-(4-Methoxyphenyl)cyclohexanone begins not at the waste container, but with a thorough understanding of its potential hazards and the implementation of proactive safety measures.

While specific toxicological data for this compound is sparse, its structure—a substituted cyclohexanone—provides a logical basis for risk assessment. Cyclohexanone itself is a combustible liquid that can cause skin and serious eye irritation.[1][2] Therefore, treating this compound with a similar or higher degree of caution is a prudent and necessary starting point.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following minimum PPE is required. The Occupational Safety and Health Administration (OSHA) mandates that employers determine the appropriate PPE for each hazard.[2]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.

  • Protective Clothing: A standard laboratory coat.

  • Ventilation: All handling and disposal preparation should occur within a certified chemical fume hood to minimize inhalation exposure.

Systematic Disposal Protocol: A Step-by-Step Guide

The improper disposal of chemical waste can have severe consequences for both human health and the environment.[3] The primary route for disposing of this compound is through a licensed hazardous waste contractor, coordinated by your institution's EHS department. Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [4]

Step 1: Waste Identification and Characterization

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[3][5] Since this compound is not a specifically listed waste (e.g., F-list or U-list), it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[6] Lacking specific data, the most conservative and compliant approach is to manage it as a hazardous waste.

Step 2: Waste Segregation

To prevent dangerous reactions, chemical waste must be strictly segregated.[7] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to fire, explosion, or the generation of toxic gases.

Step 3: Containerization

Proper containment is critical to prevent leaks and spills.[7]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene or glass containers are generally suitable for ketone-based waste.[4][8]

  • Container Condition: Ensure the container is in good condition, free from cracks or defects.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 4: Labeling

Accurate labeling is a cornerstone of safe waste management and is mandated by federal and state regulations.[7] The waste container must be labeled at the moment the first drop of waste is added.

Required Label Information:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • A clear statement of the associated hazards (e.g., "Irritant," "Potentially Combustible").

  • The date on which waste was first added to the container (Accumulation Start Date).

  • The name and contact information of the principal investigator or laboratory manager.

Step 5: Accumulation and Storage

Store the sealed and labeled waste container in a designated and properly marked hazardous waste accumulation area.[4] This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from ignition sources, heat, and direct sunlight.[7][9]

  • Inspected regularly for any signs of leaks or degradation.[7]

Step 6: Final Disposal

Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[4] They will work with a licensed contractor to ensure the waste is transported and disposed of in compliance with all Department of Transportation (DOT) and EPA regulations.[5][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks. Spill response procedures depend on the scale of the release.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[2][8] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[11]

    • Clean the spill area and ventilate thoroughly.[2]

  • Large Spills:

    • Evacuate all personnel from the immediate area.

    • If safe to do so, eliminate all sources of ignition.

    • Immediately contact your institution's EHS department or emergency response team for professional cleanup.[4]

Data Summary and Visual Workflow

To facilitate quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale
Assumed Hazards Skin/Eye Irritant, Potentially CombustibleBased on data for analogous compounds like Cyclohexanone.[1][2]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatTo prevent skin/eye contact and personal contamination.[4]
Handling Area Chemical Fume HoodTo minimize inhalation of potentially harmful vapors.
Container Type Labeled, Sealed Glass or PolyethyleneEnsures chemical compatibility and prevents leaks.[4][8]
Waste Classification Hazardous WasteConservative approach mandated by RCRA in the absence of specific data.[5][6]
Spill Absorbent Inert Material (Vermiculite, Sand)To safely absorb the chemical without reacting with it.[2][8]
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal cluster_spill Spill Response start Generate this compound Waste select_container Select Chemically Compatible, Leak-Proof Container start->select_container label_container Label Container with: 'Hazardous Waste' Full Chemical Name Hazards & Date select_container->label_container transfer_waste Transfer Waste into Container in a Fume Hood label_container->transfer_waste secure_container Securely Seal Container transfer_waste->secure_container store_saa Store in Designated Satellite Accumulation Area secure_container->store_saa inspect Inspect Container Regularlyfor Leaks or Degradation store_saa->inspect contact_ehs Contact EHS for Waste Pickup inspect->contact_ehs spill Spill Occurs spill_size Small or Large Spill? spill->spill_size small_spill Absorb with Inert Material (e.g., Vermiculite). Collect in Sealed Container. spill_size->small_spill Small large_spill Evacuate Area. Contact EHS/Emergency Response Immediately. spill_size->large_spill Large small_spill->label_container caption Disposal Workflow for this compound

Sources

Navigating the Safe Handling of 4-(4-Methoxyphenyl)cyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fast-paced world of drug development, 4-(4-Methoxyphenyl)cyclohexanone is a valuable building block. However, its safe and effective use hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound presents several potential hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary risks include:

  • Skin Irritation: Direct contact can cause skin irritation.

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.

  • Harmful if Swallowed: Ingestion of the compound is harmful.

While not classified as flammable, like other organic compounds, it is combustible and containers may rupture if exposed to fire.[1] Understanding these hazards is the first step in implementing an effective safety plan.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the specific hazards of the compound.

Eye and Face Protection
  • Requirement: Chemical safety goggles are mandatory.[2] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Rationale: This compound is classified as a serious eye irritant.[1] Safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers a broader barrier of protection for the entire face.

Skin Protection
  • Lab Coat: A standard laboratory coat should be worn to protect against incidental contact.[3]

  • Gloves: The choice of glove material is critical. Due to the ketone functional group in this compound, standard nitrile gloves may not offer sufficient protection as they have poor resistance to ketones.[4][5]

    • Recommended: Butyl rubber gloves are the preferred choice as they provide excellent resistance to ketones, esters, and aldehydes.[5][6]

    • Procedure: Always inspect gloves for any signs of degradation or punctures before use.[7] Use proper glove removal technique to avoid skin contact with a contaminated glove surface. Wash hands thoroughly after removing gloves.[3]

Respiratory Protection
  • When Required: If handling the compound as a fine powder outside of a fume hood or if there is a potential for aerosol generation, respiratory protection is necessary.[8]

  • Type: A NIOSH-approved respirator with a particulate filter is recommended.

  • Rationale: The compound can cause respiratory irritation. Engineering controls, such as a fume hood, are the primary method to control exposure. Respiratory protection should be used when engineering controls are not sufficient.

A summary of the recommended PPE is provided in the table below.

Protection Type Required PPE Reasoning
Eye/Face Protection Chemical safety goggles; face shield for splash risk.Protects against serious eye irritation from dust or splashes.[1]
Hand Protection Butyl rubber gloves.Provides superior chemical resistance to ketones compared to standard nitrile gloves.[4][5][6]
Body Protection Laboratory coat.Prevents incidental skin contact with the chemical.[3]
Respiratory NIOSH-approved respirator with particulate filter (when handling powder outside a fume hood).Prevents inhalation of airborne particles that can cause respiratory irritation.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.[2] It is also good practice to date the container upon receipt and upon opening.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[1]

Handling and Use

The following workflow outlines the key steps for safely handling this compound, particularly if it is in a solid or powder form.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) DesignateArea Designate & Prepare Work Area (Fume Hood) Weigh Weigh Compound in Fume Hood or Vented Enclosure DesignateArea->Weigh Transfer Transfer to Reaction Vessel Using Spatula or Powder Funnel Weigh->Transfer Clean Clean Equipment & Work Surfaces Transfer->Clean DoffPPE Doff PPE Correctly Clean->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for handling this compound.
  • Step 1: Preparation: Before handling the compound, put on all required PPE.[3] Designate a specific work area, preferably within a chemical fume hood, and cover the surface with absorbent bench paper.[10]

  • Step 2: Weighing and Transfer: If the compound is a powder, weigh it in an enclosed balance or directly in the fume hood to minimize the risk of inhalation.[10] Use a spatula or powder funnel for transfers to prevent spills. Keep containers closed as much as possible.[10]

  • Step 3: Post-Handling: After use, decontaminate all equipment and the work surface.[1] Remove PPE using the proper technique to avoid self-contamination. Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[3]

Emergency and Disposal Plan

Preparedness for unexpected events and a clear plan for waste disposal are critical components of laboratory safety.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water and soap.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[1] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[1] Place the contaminated material in a labeled, sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup.

Disposal Plan

This compound is a non-halogenated organic compound. Proper disposal is essential to protect the environment and comply with regulations.

The disposal process follows a clear path to ensure safety and compliance.

Disposal_Plan cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_final_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, Absorbents) Segregate Segregate as Non-Halogenated Organic Waste SolidWaste->Segregate LiquidWaste Liquid Waste (Reaction Residues, Solvents) LiquidWaste->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in Designated Waste Accumulation Area Containerize->Store Dispose Dispose via Licensed Hazardous Waste Contractor Store->Dispose

Caption: Disposal workflow for this compound waste.
  • Segregation: It is crucial to segregate non-halogenated organic waste from halogenated waste.[11] The reason for this is that non-halogenated solvents can often be recycled as fuel, whereas halogenated solvents require incineration at a higher cost.

  • Containers: Use a designated, leak-proof container that is compatible with the chemical waste.[11] The container must be kept closed except when adding waste.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[1] Do not use abbreviations or chemical formulas.

  • Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Never dispose of chemical waste down the drain.[1]

By adhering to these detailed procedures, researchers can confidently and safely utilize this compound, fostering a secure and productive research environment.

References

  • Apollo Scientific.
  • CymitQuimica. 4-(4-Methoxyphenyl)
  • Gloveleya. (2023, December 14).
  • University of California, Berkeley.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • HeighTech Safety. (2023, December 16). Understanding the Composition of Chemical Resistant Gloves.
  • Kemicentrum, Lund University. (2023, January 13). 8.1 Organic solvent waste.
  • Lab Manager. (2018, August 1). Handling and Storing Chemicals.
  • University of Wisconsin-Madison. Chemical Waste Disposal Guidelines.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of California, Berkeley. OSHA Glove Selection Chart. Environmental Health and Safety.
  • North Safety Products. Hand Protection Chemical Resistance Guide. Environment, Health and Safety.
  • University of California, Los Angeles.
  • GZ Industrial Supplies. (2023, May 26).
  • Princeton University. Safe Handling and Storage of Chemicals. Environmental Health & Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.